molecular formula C5H2Br2O2 B1269445 4,5-Dibromo-2-furaldehyde CAS No. 2433-85-4

4,5-Dibromo-2-furaldehyde

Cat. No.: B1269445
CAS No.: 2433-85-4
M. Wt: 253.88 g/mol
InChI Key: CRHHCCZDQZBLPL-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-furaldehyde is a useful research compound. Its molecular formula is C5H2Br2O2 and its molecular weight is 253.88 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHHCCZDQZBLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360170
Record name 4,5-Dibromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-85-4
Record name 4,5-Dibromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-furaldehyde, a versatile heterocyclic aldehyde of significant interest in synthetic organic chemistry and medicinal research. This document details its synthesis, physicochemical properties, and key applications, with a focus on its role as a precursor in the generation of complex molecules. Experimental protocols for its synthesis and subsequent reactions, alongside a compilation of its spectral data, are presented to support researchers in its practical application. Furthermore, this guide explores its potential biological activities, offering insights for drug discovery and development professionals.

Introduction

This compound is a halogenated derivative of 2-furaldehyde, a biomass-derived platform chemical. The introduction of two bromine atoms onto the furan ring significantly alters its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The bromine atoms serve as versatile handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide aims to be a comprehensive resource for researchers working with or considering the use of this compound in their synthetic and drug discovery endeavors. Its applications are noted in the synthesis of pharmaceuticals, agrochemicals, and as a reagent in organic chemistry.[1] The compound is also a subject of interest in anticancer research due to its potential to interact with biological targets and inhibit cancer cell growth.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₂Br₂O₂[1]
Molecular Weight 253.88 g/mol [1]
Melting Point 36-37 °C[1]
Boiling Point 276.871 °C at 760 mmHg[1]
Density 2.184 g/cm³[1]
Appearance Not explicitly stated, likely a solid at room temperature given the melting point.
Solubility No quantitative data found.
CAS Number 2433-85-4[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A compilation of available data is provided below.

Technique Data Reference
¹H NMR Data not explicitly found in the provided search results.
¹³C NMR (CDCl₃) Chemical shifts (ppm): 177.3 (C=O), 152.9 (C2), 123.5 (C3), 121.8 (C5), 116.9 (C4)[2]
FTIR Characteristic aldehyde C-H stretches and a strong C=O stretch are expected around 2850-2750 cm⁻¹ and 1700 cm⁻¹ respectively. Specific data for the title compound is not available in the search results.[3]
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z 252 and 254 (due to bromine isotopes). Specific data not found.

Synthesis and Purification

The primary synthetic route to this compound involves the direct bromination of 2-furaldehyde.

Experimental Protocol: Synthesis of this compound

While a detailed, step-by-step protocol with specific quantities and yields was not found in the search results, the key reagents and general conditions have been identified. The synthesis is achieved by treating 2-furaldehyde with molecular bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride.[4][5] The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reactivity of bromine and minimize side reactions.[5][6]

General Procedure (based on available information):

  • To a solution of 2-furaldehyde in a suitable inert solvent, add aluminum trichloride at 0 °C.

  • Slowly add a solution of molecular bromine in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction is stirred for a specified period.

  • The reaction is then quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the crude this compound can be achieved through standard laboratory techniques such as recrystallization or column chromatography.[7]

Recrystallization:

A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization of the pure compound.[8]

Column Chromatography:

For purification by column chromatography, a silica gel stationary phase is typically used. The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of hexane and ethyl acetate, with the polarity of the eluent gradually increased to separate the desired product from impurities.[7]

Chemical Reactivity and Applications

The bromine atoms at the 4 and 5 positions of the furan ring are key to the synthetic utility of this compound. These positions are susceptible to various transformations, most notably palladium-catalyzed cross-coupling reactions.

Regioselective Suzuki Coupling

A significant application of this compound is its use in regioselective Suzuki reactions. This allows for the selective functionalization of the furan ring, leading to the synthesis of diverse derivatives. For instance, it can be used to generate macrobead-bound 4-bromo-5-alkyl-2-furaldehyde, which can be further functionalized.[4][9]

Experimental Workflow for Regioselective Suzuki Coupling:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Alkylboronic acid Alkylboronic acid Alkylboronic acid->Reaction Mixture PdCl2(dppf) catalyst PdCl2(dppf) catalyst PdCl2(dppf) catalyst->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction Mixture Heating Heating Reaction Mixture->Heating Extraction Extraction Heating->Extraction Chromatography Chromatography Extraction->Chromatography 4-Bromo-5-alkyl-2-furaldehyde 4-Bromo-5-alkyl-2-furaldehyde Chromatography->4-Bromo-5-alkyl-2-furaldehyde Final Product

Caption: Experimental workflow for the regioselective Suzuki coupling of this compound.

Biological Activity and Potential in Drug Discovery

While direct studies on the biological activity of this compound are limited, its role as a precursor for bioactive molecules is noteworthy. Furan derivatives are known to exhibit a wide range of pharmacological properties.[10] The potential of this compound in anticancer research has been suggested, likely due to the ability of its derivatives to interact with biological targets.[1]

Derivatives of similar brominated furan compounds have been investigated for their anticancer activities. For instance, derivatives of 5-(4-Bromophenyl)furan-2-carbaldehyde are explored for their potential to modulate signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[11]

Hypothesized Signaling Pathway Modulation:

Based on the activity of related furan derivatives, it is plausible that compounds synthesized from this compound could potentially inhibit key signaling pathways involved in cancer cell proliferation and survival.

Anticancer_Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition This compound Derivative->Akt Inhibition This compound Derivative->mTOR Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by derivatives of this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its straightforward, albeit not fully detailed in the literature, synthesis from 2-furaldehyde and the strategic placement of two bromine atoms make it an attractive starting material for the construction of a wide array of functionalized furan derivatives. The ability to undergo regioselective Suzuki coupling reactions highlights its potential for creating molecular diversity. While direct evidence of its biological activity is still emerging, its role as a precursor for potentially bioactive compounds, particularly in the area of anticancer research, warrants further investigation. This guide provides a foundational understanding of this compound, and it is hoped that the compiled information will facilitate its use in advancing chemical and pharmaceutical research.

References

chemical structure of 4,5-dibromo-2-furancarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-dibromo-2-furancarboxaldehyde

Introduction

4,5-dibromo-2-furancarboxaldehyde, also known as 4,5-dibromo-2-furaldehyde, is a halogenated heterocyclic organic compound. It is characterized by a furan ring, an aromatic five-membered ring containing one oxygen atom, substituted with two bromine atoms at the 4 and 5 positions and a formyl (carboxaldehyde) group at the 2 position.[1][2] Its unique structure, featuring reactive bromine atoms and a versatile aldehyde group, makes it a valuable intermediate and building block in various fields of chemical synthesis.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for professionals in research and drug development.

Chemical Structure and Identification

The fundamental structure of 4,5-dibromo-2-furancarboxaldehyde consists of a furan core. The aldehyde group at position C2 and the bromine atoms at C4 and C5 create a specific substitution pattern that dictates its chemical reactivity.

  • IUPAC Name: 4,5-dibromo-furan-2-carbaldehyde

  • Synonyms: this compound, 4,5-Dibromo-furan-2-carboxaldehyde[1]

  • CAS Number: 2433-85-4[1][3][4]

  • Molecular Formula: C₅H₂Br₂O₂[1][3][4]

  • Molecular Weight: 253.88 g/mol [1][3][4]

  • SMILES: O=Cc1oc(Br)c(Br)c1[2]

  • InChI Key: CRHHCCZDQZBLPL-UHFFFAOYSA-N[2]

Caption: Molecular structure of 4,5-dibromo-2-furancarboxaldehyde.

Physicochemical Properties

The physical and chemical properties of 4,5-dibromo-2-furancarboxaldehyde are summarized in the table below. These properties are essential for determining appropriate handling, storage, and reaction conditions.

PropertyValueReference(s)
Appearance Yellowish crystal/powder[5][6]
Melting Point 36-37 °C[1][3]
Boiling Point 276.87 °C at 760 mmHg[1]
102-112 °C at 8 Torr[3]
Density 2.184 g/cm³[1]
Flash Point 121.25 °C[1]
Vapor Pressure 0.00468 mmHg at 25°C[1]
Refractive Index 1.617[1]
Storage Temperature 2-8°C[1]

Synthesis and Experimental Protocols

4,5-dibromo-2-furancarboxaldehyde can be synthesized via the direct bromination of 2-furfural. A key experimental consideration is controlling the reaction conditions to achieve the desired dibromination at the 4 and 5 positions, as other brominated side products can form.

Synthetic Pathway Overview

The primary route involves the electrophilic substitution of 2-furfural using molecular bromine (Br₂) as the brominating agent, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[5] The reaction must be carefully controlled to prevent polymerization of the starting material, which is a common side reaction.[5]

synthesis_workflow start Reactants: 2-Furfural Bromine (Br₂) Aluminum Chloride (AlCl₃) process Reaction Conditions: - Temperature: 0 °C - Slow, dropwise addition of 2-furfural - Stirring start->process Initiate Reaction product Product: 4,5-dibromo-2-furancarboxaldehyde process->product Yields side_reaction Side Reaction: Polymerization (black tar) process->side_reaction Can lead to

Caption: General workflow for the synthesis of 4,5-dibromo-2-furancarboxaldehyde.

Detailed Experimental Protocol: Bromination of 2-Furfural

This protocol is based on the synthetic route described in the literature for the double bromination of 2-furfural.[5]

Materials:

  • 2-furfural (freshly distilled)

  • Molecular Bromine (Br₂)

  • Aluminum Chloride (AlCl₃, anhydrous)

  • Appropriate anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Reaction vessel (three-necked round-bottom flask) equipped with a dropping funnel and magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

  • Cooling bath (ice-water or other cryostat).

Procedure:

  • Charge the reaction vessel with the anhydrous solvent and the Lewis acid catalyst, AlCl₃.

  • Cool the mixture to 0 °C using an ice bath while stirring.

  • In a separate container, prepare a solution of molecular bromine (Br₂) in the same anhydrous solvent.

  • Slowly add the bromine solution to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Once the bromine addition is complete, begin the slow, dropwise addition of freshly distilled 2-furfural to the reaction mixture via the dropping funnel. Note: This slow addition is critical to minimize polymerization.[5]

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified period, monitoring the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by carefully adding an aqueous solution (e.g., sodium thiosulfate) to consume any excess bromine.

  • Perform a standard aqueous work-up, including separation of the organic layer, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure. The crude product can then be purified by methods such as recrystallization or column chromatography to yield pure 4,5-dibromo-2-furancarboxaldehyde.

Applications in Drug Development and Research

4,5-dibromo-2-furancarboxaldehyde is a versatile reagent with applications spanning pharmaceuticals, agrochemicals, and organic synthesis.[1]

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups allow for further elaboration into diverse molecular scaffolds.[1]

  • Anticancer Research: The compound is a subject of interest in anticancer research. Its chemical structure may enable it to interact with biological targets in a way that inhibits the growth of cancer cells or promotes apoptosis.[1]

  • Antimicrobial and Antifungal Applications: The presence of bromine atoms is believed to contribute to its biocidal properties. It is investigated for its potential to inhibit the growth of various microorganisms and fungi, making it a candidate for new antimicrobial agents or antifungal treatments.[1]

  • Agrochemical Production: In the agrochemical industry, it is used as a precursor in the synthesis of pesticides and other crop protection agents.[1]

  • Reagent in Organic Chemistry: It is a valuable reagent for creating heterocyclic compounds, which are foundational structures in many complex and biologically active molecules.[1] The regioselective substitution of its bromine atoms (e.g., via Suzuki coupling) allows for the combinatorial synthesis of skeletally diverse small molecules.[7]

References

spectroscopic data for 4,5-Dibromo-2-furaldehyde (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of 4,5-Dibromo-2-furaldehyde is presented in this technical guide, designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra in the public domain, this guide focuses on predicted data derived from established spectroscopic principles and comparison with analogous structures.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound (CAS No: 2433-85-4) are summarized below. These values are predicted based on the molecular structure and typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show two signals corresponding to the aldehydic proton and the furan ring proton.

Predicted Chemical Shift (δ, ppm) Assignment Multiplicity Coupling Constant (J, Hz) Notes
9.5 - 10.0Aldehyde proton (-CHO)Singlet (s)N/AAldehydic protons are highly deshielded and appear in this characteristic downfield region[1].
7.2 - 7.5Furan ring proton (H-3)Singlet (s)N/AThe single proton on the furan ring is expected in the aromatic region. Its exact shift is influenced by the adjacent aldehyde group and bromine atoms. Due to the absence of adjacent protons, it will appear as a singlet.

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is predicted to display five distinct signals for the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Notes
175 - 185Aldehyde carbonyl carbon (C=O)The carbonyl carbon of an aldehyde is typically found in this downfield region[1].
150 - 155C2 (Carbon bearing the aldehyde group)This carbon is deshielded due to its attachment to the electronegative oxygen of the furan ring and the carbonyl group.
120 - 125C3 (Carbon bearing a hydrogen atom)This carbon is expected in the aromatic/olefinic region.
115 - 120C4 (Carbon bearing a bromine atom)The chemical shift is influenced by the shielding effect of the bromine atom.
110 - 115C5 (Carbon bearing a bromine atom)Similar to C4, its chemical shift is influenced by the attached bromine.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the carbonyl and furan ring vibrations.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
2850 - 2950C-H stretch (aldehyde)MediumCharacteristic C-H stretching of the aldehyde group.
1680 - 1710C=O stretch (carbonyl)StrongA strong absorption in this region is indicative of a conjugated aldehyde[1].
1550 - 1600C=C stretch (furan ring)MediumAromatic ring stretching vibrations.
1000 - 1200C-O-C stretch (furan ring)StrongCharacteristic stretching of the ether linkage within the furan ring.
600 - 800C-Br stretchMedium-StrongCarbon-bromine bond stretching vibrations.
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

m/z (mass-to-charge ratio) Assignment Notes
252, 254, 256[M]⁺ (Molecular ion)The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1.
223, 225, 227[M-CHO]⁺Fragment corresponding to the loss of the formyl group (CHO). The 1:2:1 isotopic pattern will be retained.
174, 176[M-Br]⁺Fragment resulting from the loss of one bromine atom. A 1:1 isotopic pattern is expected.
95[M-2Br]⁺Fragment corresponding to the loss of both bromine atoms.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent with a known residual peak is recommended for referencing (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 8-16).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 128-1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Use a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with a beam of electrons (typically 70 eV).

    • ESI-MS: Infuse the sample solution directly into the ESI source.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern is crucial for identifying the presence of bromine.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep Sample Preparation (Dissolving, Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to 4,5-Dibromo-2-furaldehyde: Synthesis, Reactivity, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-2-furaldehyde is a halogenated heterocyclic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, including the reactive aldehyde group and the two bromine substituents on the furan ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and key reactions of this compound. Furthermore, it details standardized experimental protocols for assessing its potential antimicrobial and anticancer activities, offering a foundation for its exploration in drug development programs.

Core Molecular and Physical Data

This compound is a solid at room temperature with the key properties summarized in the table below.

PropertyValueReference
Chemical Formula C₅H₂Br₂O₂[1]
Molecular Weight 253.88 g/mol [1]
CAS Number 2433-85-4[1]

Synthesis and Chemical Reactivity

Synthesis of this compound

The primary synthetic route to this compound involves the direct bromination of 2-furaldehyde (furfural), a readily available bio-based chemical.[2][3]

Experimental Protocol: Synthesis via Double Bromination of 2-Furfural [2]

Materials:

  • 2-Furfural

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Appropriate anhydrous solvent (e.g., carbon tetrachloride, chloroform)

  • Ice bath

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Purification apparatus (e.g., for distillation or recrystallization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a condenser, dissolve 2-furaldehyde in an appropriate anhydrous solvent.

  • Cool the solution in an ice bath to 0°C.

  • Add aluminum chloride (AlCl₃) to the solution while stirring.

  • Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the reaction mixture. The addition should be controlled to maintain the temperature at 0°C to minimize polymerization and side reactions.[2]

  • After the addition is complete, allow the reaction mixture to stir at 0°C for a specified period to ensure complete reaction.

  • Upon completion, the reaction is quenched, typically with water or a reducing agent to remove excess bromine.

  • The organic layer is separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by recrystallization from a suitable solvent, to yield this compound.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Furfural 2-Furfural Reaction_Vessel Reaction at 0°C 2-Furfural->Reaction_Vessel Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction_Vessel AlCl3 AlCl3 AlCl3->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Synthesis Workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at the 4- and 5-positions of the furan ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted furan derivatives.[4]

Experimental Protocol: General Suzuki-Miyaura Coupling [5][6][7]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., dioxane/water, isopropanol/water)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a reaction vessel, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) multiple times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 85-90°C) and stir vigorously for the required reaction time (often 8-16 hours).

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

G Suzuki-Miyaura Cross-Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reagents Combine Reactants: This compound Arylboronic Acid Pd Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir Solvent_Addition->Heating_Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating_Stirring->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Completion Aqueous_Workup Aqueous Workup & Extraction Cooling->Aqueous_Workup Drying_Concentration Dry & Concentrate Aqueous_Workup->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Coupled_Product Aryl-Substituted Furaldehyde Purification->Coupled_Product

Generalized Workflow for Suzuki-Miyaura Coupling.

Biological Activity and Potential Applications

Derivatives of furan and its halogenated analogues have shown promise as antimicrobial and anticancer agents.[8] The following sections outline standard protocols for the initial in vitro evaluation of this compound.

Antimicrobial Activity Assessment

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution [9][10]

Materials:

  • This compound

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

  • Positive control (bacteria without compound) and negative control (broth only)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve the desired final concentration in the wells.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

Anticancer Activity Screening

Experimental Protocol: Cell Viability Assessment using the MTT Assay [8][11][12]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Investigation of Apoptotic Pathways

Should initial screening indicate anticancer activity, further investigation into the mechanism of action is warranted. A study on a structurally related silylated 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative revealed an apoptotic mechanism involving the downregulation of survivin and the activation of caspase-3.[8] A similar approach can be employed to investigate the effects of this compound on apoptosis-related proteins.

Experimental Protocol: Human Apoptosis Array [8]

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer

  • Human Apoptosis Array Kit (containing membranes with spotted capture antibodies for various apoptosis-related proteins)

  • Detection antibodies and streptavidin-HRP

  • Chemiluminescent substrate

Procedure:

  • Treat cancer cells with this compound at a concentration around its IC₅₀ value.

  • Lyse the cells and quantify the protein concentration in the lysates.

  • Incubate the cell lysates with the apoptosis array membranes to allow binding of the target proteins.

  • Wash the membranes and incubate with a cocktail of biotinylated detection antibodies.

  • Incubate with streptavidin-HRP and then with a chemiluminescent substrate.

  • Capture the signal using an appropriate imaging system and analyze the relative changes in the expression of apoptosis-related proteins compared to an untreated control.

G Potential Apoptotic Pathway Compound This compound Survivin Survivin Compound->Survivin Downregulation Caspase_3 Caspase-3 Compound->Caspase_3 Activation Apoptosis Apoptosis Survivin->Apoptosis Inhibition Caspase_3->Apoptosis Induction

Hypothesized Apoptotic Mechanism of Action.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the synthesis of novel chemical entities for drug discovery. The methodologies outlined in this guide provide a solid framework for its synthesis, derivatization, and biological evaluation. Further research into its specific biological targets and signaling pathways will be crucial in fully elucidating its therapeutic potential.

References

An In-depth Technical Guide to 4,5-Dibromo-2-furaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2433-85-4

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-furaldehyde, a halogenated heterocyclic aldehyde of significant interest in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and explores its potential applications, particularly in anticancer research.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a furan ring substituted with two bromine atoms at the 4 and 5 positions and an aldehyde group at the 2 position. This unique substitution pattern imparts distinct reactivity and biological activity to the molecule.

PropertyValueReference
CAS Number 2433-85-4[1]
Molecular Formula C₅H₂Br₂O₂[2]
Molecular Weight 253.88 g/mol [1][2]
Appearance Crystalline solid
Melting Point 36-37 °C
Boiling Point 102-112 °C (at 8 Torr)
Density 2.183 g/cm³
SMILES O=Cc1oc(Br)c(Br)c1[2]
InChI Key CRHHCCZDQZBLPL-UHFFFAOYSA-N[1][2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Spectroscopy Data Reference
¹³C NMR A spectrum is available and can be accessed for detailed chemical shifts.[3]
Dipole Moment 2.42 D[2]

Note: For a complete analysis, researchers should acquire and interpret the full range of spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 2-furaldehyde. The following protocol is based on established chemical literature.[4][5]

Materials:

  • 2-Furaldehyde

  • Molecular Bromine (Br₂)

  • Aluminum Trichloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Initial Solution: Dissolve 2-furaldehyde in dichloromethane and add it to the reaction flask.

  • Catalyst Addition: Carefully add anhydrous aluminum trichloride to the stirred solution.

  • Bromination: Slowly add a solution of molecular bromine in dichloromethane to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C throughout the addition. The dropwise addition is crucial to control the reaction and minimize the formation of byproducts.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.[6]

Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or hexane and ethyl acetate is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[7] The furan scaffold is a common motif in bioactive compounds, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8][9]

Anticancer Potential

While specific studies on the anticancer mechanism of this compound are limited, research on related furan derivatives suggests a potential role in inducing apoptosis in cancer cells.[10][11] The mechanism often involves the modulation of key signaling pathways that regulate cell survival and death.

Reactive aldehydes, in general, have been shown to induce apoptosis through the activation of death receptor pathways.[12] This can involve the translocation of adaptor proteins, activation of caspases, and crosstalk with the mitochondrial pathway.

Based on studies of similar compounds, a plausible mechanism of action for furan derivatives involves the induction of the intrinsic apoptosis pathway. This pathway is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

Visualizations

To aid in the understanding of the synthesis and potential mechanism of action, the following diagrams are provided.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Furaldehyde 2-Furaldehyde Reaction_Vessel Reaction at 0°C 2-Furaldehyde->Reaction_Vessel Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction_Vessel Aluminum Trichloride (AlCl3) Aluminum Trichloride (AlCl3) Aluminum Trichloride (AlCl3)->Reaction_Vessel Dichloromethane Dichloromethane Dichloromethane->Reaction_Vessel Quenching Quench with NaHCO3 Reaction_Vessel->Quenching Extraction Extract with CH2Cl2 Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization / Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Proposed Apoptosis Signaling Pathway for Furan Derivatives cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_downstream Downstream Effects Furan_Derivative Furan Derivative (e.g., this compound) Cellular_Stress Cellular Stress Furan_Derivative->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for furan derivatives.

References

Technical Guide: Physicochemical Properties and Synthetic Insights of 4,5-Dibromofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromofuran-2-carbaldehyde is a halogenated heterocyclic compound belonging to the furan family. The presence of two bromine atoms and an aldehyde functional group on the furan ring makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry. Halogenated organic molecules often exhibit unique biological activities, and furan derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the known physical properties of 4,5-dibromofuran-2-carbaldehyde, a plausible experimental protocol for its synthesis, and a discussion of its potential biological significance based on related compounds.

Core Physical Properties

The physical characteristics of 4,5-dibromofuran-2-carbaldehyde are essential for its handling, application in chemical reactions, and for the prediction of its behavior in biological systems. The available quantitative data is summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₂Br₂O₂N/A
Molecular Weight 253.88 g/mol N/A
Melting Point 36-37 °CN/A
Boiling Point 276.871 °C at 760 mmHgN/A
Density 2.184 g/cm³N/A
Solubility Not available in the literatureN/A

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4,5-dibromofuran-2-carbaldehyde is not extensively documented, a plausible two-step synthetic route can be proposed based on established methods for the bromination of furan and its derivatives. This approach involves the initial dibromination of furan followed by formylation.

Step 1: Synthesis of 2,5-Dibromofuran

This procedure is adapted from the bromination of furan using bromine in N,N-dimethylformamide (DMF).[1]

  • Materials: Furan, Bromine, N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (2.0 equivalents) in DMF dropwise to the cooled furan solution over a period of 1-2 hours, ensuring the temperature remains at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dibromofuran, which can be purified by distillation.

Step 2: Formylation of 2,5-Dibromofuran to yield 4,5-Dibromofuran-2-carbaldehyde

This step can be achieved via a Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings.

  • Materials: 2,5-Dibromofuran, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Water, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, cool a solution of DMF (3.0 equivalents) in DCM to 0 °C.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 2,5-dibromofuran (1.0 equivalent) in DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

    • Extract the product with DCM, wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4,5-dibromofuran-2-carbaldehyde.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for 4,5-dibromofuran-2-carbaldehyde.

G Proposed Synthesis of 4,5-Dibromofuran-2-carbaldehyde furan Furan reagent1 Br₂ / DMF 0°C to RT furan->reagent1 dibromofuran 2,5-Dibromofuran reagent2 POCl₃, DMF / DCM Reflux dibromofuran->reagent2 final_product 4,5-Dibromofuran-2-carbaldehyde reagent1->dibromofuran reagent2->final_product

Caption: Proposed two-step synthesis of 4,5-dibromofuran-2-carbaldehyde.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of 4,5-dibromofuran-2-carbaldehyde are limited, the broader class of halogenated furans has garnered significant attention in medicinal chemistry. The introduction of halogen atoms into the furan ring can modulate the compound's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological activity.

Furan derivatives have been reported to exhibit a wide spectrum of biological effects, including:

  • Antimicrobial Activity: Halogenated furanones, structurally related to the target molecule, have been shown to act as quorum sensing inhibitors in bacteria, thereby preventing biofilm formation and reducing virulence. This suggests that 4,5-dibromofuran-2-carbaldehyde could be investigated for similar applications.

  • Anti-inflammatory Effects: Some furan derivatives have been found to possess anti-inflammatory properties. Their mechanism of action may involve the modulation of key inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.

  • Anticancer Activity: The furan nucleus is a scaffold present in several anticancer agents. The biological activity of such compounds is often attributed to their ability to interfere with cellular processes crucial for cancer cell proliferation and survival.

Given these precedents, 4,5-dibromofuran-2-carbaldehyde represents a lead compound for further investigation into its potential therapeutic applications. The aldehyde group provides a reactive handle for the synthesis of a diverse library of derivatives, such as imines, oximes, and hydrazones, which could be screened for various biological activities.

The logical workflow for investigating the biological potential of this compound would involve:

G Biological Investigation Workflow start 4,5-Dibromofuran-2-carbaldehyde synthesis Synthesis of Derivatives start->synthesis screening Biological Screening (Antimicrobial, Anticancer, etc.) synthesis->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies hit_id->moa pathway Signaling Pathway Analysis (e.g., MAPK, PPAR-γ) moa->pathway

Caption: A logical workflow for the biological evaluation of 4,5-dibromofuran-2-carbaldehyde.

References

Stability and Storage of 4,5-Dibromo-2-furaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,5-Dibromo-2-furaldehyde. The information presented herein is crucial for maintaining the integrity of this compound in research and development settings, particularly in the pharmaceutical industry where purity and stability are paramount. This document summarizes key physicochemical properties, outlines potential degradation pathways, and provides recommended experimental protocols for stability assessment.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are fundamental to understanding the compound's behavior and stability.

PropertyValueReference
CAS Number 2433-85-4[1]
Molecular Formula C₅H₂Br₂O₂[2]
Molecular Weight 253.88 g/mol [2]
Appearance Not specified, likely a solid
Melting Point 36-37 °C
Boiling Point 102-112 °C at 8 Torr[3]
Storage Temperature 2-8°C (Refrigerated)[3]

Stability Profile and Potential Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively available in the public domain, its structural features—a furan ring, an aldehyde group, and bromine substituents—provide insights into its potential degradation pathways. Aldehydes are known to be susceptible to oxidation, and furan rings can undergo various reactions. Brominated aromatic compounds can be sensitive to light.

Forced degradation studies on analogous compounds, such as 5-hydroxymethyl-2-furaldehyde (5-HMF), reveal common degradation patterns under various stress conditions. These studies show that 5-HMF is susceptible to degradation under hydrolytic (acidic and neutral), oxidative, thermal, and photolytic conditions, while showing relative stability in alkaline hydrolysis.[4][5] Based on this, this compound is likely to degrade through similar mechanisms.

Potential Degradation Pathways:

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 4,5-dibromo-2-furoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond, leading to debromination and the formation of various degradation products.[6][7]

  • Polymerization: Aldehydes, particularly furaldehydes, can be susceptible to polymerization, especially at elevated temperatures or in the presence of acidic or basic catalysts.

  • Hydrolysis: While the furan ring itself is relatively stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening reactions.

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of its functional groups.

G Potential Degradation Pathways of this compound A This compound B 4,5-Dibromo-2-furoic acid A->B Oxidation (O2, light, metal ions) C Debrominated Species A->C Photodegradation (UV/Vis light) D Polymerization Products A->D Polymerization (Heat, acid/base) E Ring-Opened Products A->E Hydrolysis (Extreme pH, heat)

Caption: A diagram illustrating the potential degradation pathways of this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets and the chemical nature of the compound:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigeration)To minimize thermal degradation and potential polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation of the aldehyde group.
Light Protect from light by using amber vials or storing in the darkTo prevent photodegradation and cleavage of the C-Br bonds.
Container Tightly sealed, non-reactive containers (e.g., glass)To prevent exposure to moisture and air.
Incompatibilities Avoid strong oxidizing agents, strong bases, and strong acidsTo prevent vigorous reactions and degradation.

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways. The following protocols are based on general principles outlined in ICH guidelines and studies on similar compounds.[8][9][10]

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the same solvent to a suitable concentration for analysis (e.g., 100 µg/mL).

Forced Degradation Studies
  • Acidic Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Alkaline Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the working solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours.

  • Sample Analysis: After the specified time, cool the solutions to room temperature and neutralize the acidic and alkaline samples. Dilute with the mobile phase to the initial concentration and analyze by a stability-indicating analytical method.

  • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Sample Analysis: Dilute the sample with the mobile phase to the initial concentration and analyze immediately.

  • Place a known amount of solid this compound in a hot air oven maintained at 60°C for 48 hours.

  • Sample Analysis: After exposure, dissolve a known weight of the stressed solid in the solvent to obtain a concentration equivalent to the working solution and analyze.

  • Expose a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze the exposed and control samples by a stability-indicating method.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate this compound from its potential degradation products. Mass spectrometry (LC-MS) can be used for the identification and characterization of the degradants.

The following diagram outlines a general workflow for conducting a forced degradation study.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis G Develop & Validate Stability-Indicating Method (e.g., HPLC-UV) B Base Hydrolysis C Neutral Hydrolysis D Oxidation (H2O2) E Thermal (Solid) F Photolytic (Solution) H Analyze Stressed Samples G->H I Characterize Degradants (e.g., LC-MS, NMR) H->I L Establish Intrinsic Stability H->L J Identify Degradation Products I->J K Elucidate Degradation Pathways I->K

Caption: A workflow diagram for conducting forced degradation studies on this compound.

Conclusion

Maintaining the stability of this compound is critical for its effective use in research and pharmaceutical development. Based on its chemical structure and data from analogous compounds, it is recommended to store this compound under refrigerated, inert, and dark conditions. The aldehyde functionality is susceptible to oxidation, and the brominated furan ring may be prone to photodegradation. A thorough understanding of its stability profile through forced degradation studies is essential for developing robust formulations and ensuring the quality and safety of any resulting products. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the stability of this compound.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Dibrominated Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibrominated furans are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules with potential applications in pharmaceuticals and materials science. Their utility stems from the presence of two bromine atoms, which can be selectively functionalized, and the inherent reactivity of the furan ring towards electrophilic aromatic substitution (EAS). This guide provides a comprehensive overview of electrophilic aromatic substitution reactions on various dibrominated furan isomers, focusing on regioselectivity, reaction protocols, and quantitative data.

Furan itself is an electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution more readily than benzene. The oxygen atom in the ring donates electron density, activating the system towards electrophiles. Substitution typically occurs preferentially at the C2 and C5 positions (α-positions) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance.

The introduction of two bromine atoms to the furan ring significantly influences its reactivity and the regioselectivity of subsequent electrophilic substitution reactions. Bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing due to the resonance donation of their lone pairs. The interplay of these electronic effects, along with steric hindrance, dictates the position of electrophilic attack on dibrominated furans.

This guide will delve into the electrophilic aromatic substitution of the four main isomers of dibrominated furan: 2,5-dibromofuran, 2,3-dibromofuran, 3,4-dibromofuran, and 2,4-dibromofuran.

Synthesis of Dibrominated Furans

The availability of specific dibromofuran isomers is crucial for their use in further synthetic transformations.

2,5-Dibromofuran

2,5-Dibromofuran can be synthesized by the direct bromination of furan.

Experimental Protocol: Synthesis of 2,5-Dibromofuran [1]

ReagentMolar Equiv.Amount
Furan1.0(as required)
Bromine2.0(as required)
N,N-Dimethylformamide (DMF)-Solvent

Procedure:

  • Dissolve furan in N,N-dimethylformamide (DMF).

  • Add two molar equivalents of bromine to the solution.

  • The reaction proceeds to yield 2,5-dibromofuran.

Note: The original source does not provide specific quantities, temperatures, or reaction times. These would need to be optimized for a specific scale.

2,3-Dibromofuran

A common method for the synthesis of 2,3-dibromofuran involves the bromination of an ester of furoic acid, followed by saponification and decarboxylation.[2]

Experimental Protocol: Synthesis of 2,3-Dibromofuran [2]

ReagentMolar Equiv.Amount
Methyl Furoate1.0(as required)
Bromineexcess(as required)
Chlorinated organic solvent-Solvent
Base (for saponification)-(as required)
Acid (for decarboxylation)-(as required)

Procedure:

  • Brominate methyl furoate with an excess of bromine in a chlorinated organic solvent. This yields a mixture of brominated esters, with methyl 4,5-dibromo-2-furoate as a major component.[2]

  • Saponify the resulting ester mixture.

  • Decarboxylate the formed brominated furoic acids to yield a mixture of brominated furans.

  • Separate 2,3-dibromofuran from other isomers like 2-bromofuran and 2,3,4-tribromofuran by distillation.[2]

3,4-Dibromofuran

3,4-Dibromofuran can be synthesized from trans-2,3-dibromo-2-butene-1,4-diol.[3]

Experimental Protocol: Synthesis of 3,4-Dibromofuran [3]

ReagentMolar Equiv.Amount
trans-2,3-Dibromo-2-butene-1,4-diol1.0(as required)
Potassium dichromate(as required)
Sulfuric acid(as required)
Hexane-Solvent
Water-Solvent

Procedure:

  • React trans-2,3-dibromo-2-butene-1,4-diol with potassium dichromate and sulfuric acid in a biphasic system of hexane and water.

  • Heat the reaction mixture at 85°C for 6 hours.

  • The reaction yields 3,4-dibromofuran.

2,4-Dibromofuran

A general method for the synthesis of 2,4-dibromofuran involves the electrophilic bromination of furan, though specific high-yield protocols are not widely documented.[4]

Electrophilic Aromatic Substitution Reactions

The following sections detail key electrophilic aromatic substitution reactions on dibrominated furans. Due to the deactivating nature of the bromine atoms, harsher reaction conditions may be required compared to unsubstituted furan.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

General Experimental Protocol: Vilsmeier-Haack Formylation [5]

ReagentMolar Equiv.Amount
Dibromofuran1.0(as required)
Phosphorus oxychloride (POCl₃)1.2(as required)
N,N-Dimethylformamide (DMF)3.0(as required)
Dichloromethane (DCM), anhydrous-Solvent
Saturated sodium bicarbonate solution-For workup
Brine-For workup
Anhydrous magnesium sulfate-For drying

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF to anhydrous DCM and cool to 0°C.

  • Slowly add POCl₃ dropwise and stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of the dibromofuran in anhydrous DCM dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0°C and quench with saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Regioselectivity:

  • 2,5-Dibromofuran: The only available positions are C3 and C4. Due to the deactivating nature of the bromine atoms, the reaction is expected to be sluggish. The formyl group is predicted to substitute at the C3 (or C4) position.

  • 2,3-Dibromofuran: The available positions are C4 and C5. The C5 position is α to the oxygen and less sterically hindered than the C4 position, which is flanked by two bromine atoms. Therefore, formylation is expected to occur preferentially at the C5 position.

  • 3,4-Dibromofuran: The available positions are C2 and C5 (both α-positions). These positions are electronically favored for electrophilic attack on the furan ring. Substitution is expected to occur at either C2 or C5.

  • 2,4-Dibromofuran: The available positions are C3 and C5. The C5 position (α-position) is generally more reactive in furan. Therefore, formylation is expected to occur preferentially at the C5 position.

Logical Diagram for Vilsmeier-Haack Reaction:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Arenium_ion Arenium Ion Intermediate Vilsmeier_reagent->Arenium_ion Dibromofuran Dibromofuran Dibromofuran->Arenium_ion Electrophilic Attack Iminium_salt Iminium Salt Arenium_ion->Iminium_salt -H+ Formyl_dibromofuran Formyl-dibromofuran Iminium_salt->Formyl_dibromofuran Workup Aqueous Workup Workup->Formyl_dibromofuran Friedel_Crafts_Acylation Acyl_halide Acyl Halide Acylium_ion Acylium Ion [R-C=O]+ Acyl_halide->Acylium_ion Lewis_acid Lewis Acid (e.g., AlCl3) Lewis_acid->Acylium_ion Sigma_complex Sigma Complex (Arenium Ion) Acylium_ion->Sigma_complex Dibromofuran Dibromofuran Dibromofuran->Sigma_complex Electrophilic Attack Acyl_dibromofuran Acyl-dibromofuran Sigma_complex->Acyl_dibromofuran -H+ Nitration Nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) Nitronium_ion Nitronium Ion [NO2]+ Nitrating_agent->Nitronium_ion Arenium_ion Arenium Ion Intermediate Nitronium_ion->Arenium_ion Dibromofuran Dibromofuran Dibromofuran->Arenium_ion Electrophilic Attack Nitro_dibromofuran Nitro-dibromofuran Arenium_ion->Nitro_dibromofuran -H+

References

The Duality of Reactivity: An In-depth Technical Guide to the Furan Ring in 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-2-furaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by the distinct reactivity of its furan core and the appended functional groups. The furan ring is substituted with two bromine atoms at the C4 and C5 positions and an electron-withdrawing aldehyde group at the C2 position. This substitution pattern creates a unique electronic environment that governs the molecule's behavior in various chemical transformations. This technical guide provides a comprehensive analysis of the reactivity of the furan ring in this compound, focusing on palladium-catalyzed cross-coupling reactions, the reactivity of the aldehyde moiety, and the propensity of the furan ring towards electrophilic and nucleophilic substitution. Detailed experimental protocols for key transformations and quantitative data are provided to facilitate its application in research and development.

Introduction

The furan scaffold is a privileged motif in numerous biologically active compounds and functional materials. The introduction of bromine atoms onto the furan ring, as seen in this compound, provides valuable synthetic handles for the construction of more complex molecular architectures through cross-coupling reactions. The presence of the aldehyde group further enhances its synthetic versatility, allowing for a wide range of derivatizations. Understanding the interplay of these functional groups and their influence on the reactivity of the furan core is paramount for its effective utilization in synthetic endeavors.

Reactivity of the Bromine Substituents: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C4 and C5 positions are the most reactive sites for the construction of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. Notably, a distinct regioselectivity is often observed, with the bromine at the C5 position exhibiting higher reactivity than the one at the C4 position. This is attributed to the electronic influence of the adjacent oxygen atom and the C2-aldehyde group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-furan structures. In the case of this compound, regioselective monocoupling at the C5 position can be achieved under carefully controlled conditions. Subsequent coupling at the C4 position can then be performed, allowing for the synthesis of unsymmetrically substituted furans.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalystBaseSolventTemperature (°C)Time (h)ProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90124-Bromo-5-phenyl-2-furaldehydeNot specified
Arylboronic acidsPdCl₂(dppf)VariousVariousVariousVarious4-Bromo-5-aryl-2-furaldehydeNot specified

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C5-Position

  • To a solution of this compound (1.0 eq) in a mixture of dioxane and water (4:1) is added the arylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the mixture is heated to 90 °C under an inert atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-bromo-5-aryl-2-furaldehyde.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or for their electronic properties in functional materials. Similar to the Suzuki coupling, the C5-bromo position is generally more reactive.

Table 2: Sonogashira Coupling of this compound

Coupling PartnerCatalystCo-catalystBaseSolventTemperature (°C)Time (h)ProductYield (%)
Terminal AlkynesPd(PPh₃)₄CuIEt₃NTHFRoom Temp - 502-124-Bromo-5-alkynyl-2-furaldehydeVaries

Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous and degassed tetrahydrofuran (THF) is added triethylamine (2.5 eq).

  • The solution is further degassed with argon for 15 minutes.

  • Copper(I) iodide (0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are then added.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) under an argon atmosphere until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Stille Coupling

The Stille coupling offers another avenue for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups.

Table 3: Stille Coupling of this compound

Coupling PartnerCatalystLigandSolventTemperature (°C)Time (h)ProductYield (%)
OrganostannanesPd₂(dba)₃P(o-tol)₃Toluene90-11012-164-Bromo-5-substituted-2-furaldehydeVaries

Experimental Protocol: Stille Coupling

  • In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 eq), the organostannane reagent (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and tri(o-tolyl)phosphine (0.08 eq) are dissolved in anhydrous and degassed toluene.

  • The reaction mixture is heated to 110 °C and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to yield the desired product.

Reactivity of the Aldehyde Group

The aldehyde functionality at the C2 position is a versatile handle for a variety of chemical transformations, including nucleophilic additions and oxidations/reductions.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This compound can be converted to the corresponding vinylfuran derivatives, which are useful intermediates in organic synthesis.

Experimental Protocol: Wittig Reaction

  • To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, a strong base such as n-butyllithium or sodium hydride is added dropwise to generate the ylide.

  • The resulting colored solution of the ylide is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Grignard Reaction

Grignard reagents add to the aldehyde group to form secondary alcohols. This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the C2-position.

Experimental Protocol: Grignard Reaction

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a solution of the Grignard reagent (1.2 eq) at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting secondary alcohol is purified by column chromatography.

Cannizzaro Reaction

Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[1] The commercial conversion of furfural to furfuryl alcohol and 2-furoic acid is an example of this reaction's utility.[1]

Experimental Protocol: Cannizzaro Reaction

  • This compound is treated with a concentrated solution of a strong base, such as potassium hydroxide.

  • The mixture is stirred at room temperature or gently heated.

  • Upon completion, the reaction mixture is acidified.

  • The products, 4,5-dibromo-2-furylmethanol and 4,5-dibromo-2-furoic acid, are separated and purified by standard techniques such as extraction and crystallization.

Reactivity of the Furan Ring

Electrophilic Aromatic Substitution

The furan ring is inherently an electron-rich aromatic system and typically undergoes electrophilic aromatic substitution readily. However, in this compound, the presence of three electron-withdrawing groups (two bromines and one aldehyde) significantly deactivates the ring towards electrophilic attack.[2][3] The remaining C3-position is the only available site for substitution, but the deactivation is generally strong enough to make such reactions challenging under standard electrophilic substitution conditions.

Nucleophilic Aromatic Substitution

Conversely, the electron-deficient nature of the furan ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNA r). The bromine atoms, particularly the one at the C5 position, can be displaced by strong nucleophiles. The presence of the electron-withdrawing aldehyde group ortho and para to the bromine atoms facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.[4][5]

Visualizations

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Base->Transmetalation Pd(II) Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II) Intermediate Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration 4-Bromo-5-aryl-2-furaldehyde 4-Bromo-5-aryl-2-furaldehyde Reductive_Elimination->4-Bromo-5-aryl-2-furaldehyde Pd(II) Intermediate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Aldehyde_Reactions cluster_start This compound cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction cluster_cannizzaro Cannizzaro Reaction Start CHO group Ylide Ylide Start->Ylide Grignard_Reagent R-MgX Start->Grignard_Reagent Base Strong Base Start->Base Alkene Alkene Ylide->Alkene Nucleophilic Attack Secondary_Alcohol Secondary Alcohol Grignard_Reagent->Secondary_Alcohol Nucleophilic Addition Disproportionation Alcohol + Carboxylic Acid Base->Disproportionation Disproportionation

Caption: Reactivity of the aldehyde group.

Ring_Reactivity Furan_Ring Furan Ring in This compound Deactivated_ES Deactivated towards Electrophilic Substitution Furan_Ring->Deactivated_ES Activated_NS Activated towards Nucleophilic Substitution Furan_Ring->Activated_NS EWG Electron Withdrawing Groups (2x Br, 1x CHO) EWG->Furan_Ring

Caption: Electronic effects on the furan ring.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its reactivity is characterized by a dichotomy: the bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, with a pronounced regioselectivity for the C5 position, while the aldehyde group offers a gateway to a plethora of classical organic transformations. Conversely, the furan ring itself is deactivated towards electrophilic substitution due to the presence of electron-withdrawing groups, but this same electronic feature renders it susceptible to nucleophilic aromatic substitution. A thorough understanding of this nuanced reactivity is crucial for leveraging the full synthetic potential of this versatile molecule in the development of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the regioselective Suzuki-Miyaura cross-coupling reaction of 4,5-Dibromo-2-furaldehyde. This protocol is designed to facilitate the synthesis of 5-aryl-4-bromo-2-furaldehydes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions on analogous heterocyclic systems, providing a robust starting point for researchers.

Introduction

The selective functionalization of dihalogenated heterocycles is a powerful strategy in organic synthesis, enabling the rapid construction of complex molecular architectures. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern carbon-carbon bond formation due to its mild reaction conditions and broad functional group tolerance.[1]

The regioselective Suzuki coupling of this compound allows for the specific introduction of an aryl group at the C5 position, leaving the C4 bromine atom available for subsequent transformations. This stepwise approach is highly valuable for the synthesis of dissymmetrically substituted furan derivatives, which are key structural motifs in many biologically active compounds.

Regioselectivity of the Coupling Reaction

The regioselectivity of the Suzuki coupling on this compound is primarily governed by the electronic and steric environment of the two bromine atoms. The bromine atom at the C5 position is generally more reactive towards oxidative addition to the palladium(0) catalyst compared to the bromine atom at the C4 position. This preferential reactivity is attributed to the α-position of the C5 carbon relative to the furan oxygen, which influences the electron density of the C-Br bond.

Studies on analogous dihalogenated five-membered heterocyclic aldehydes, such as dibromopyrrole aldehyde and 4,5-dibromothiophene-2-carboxaldehyde, have demonstrated a strong preference for the initial Suzuki coupling to occur at the C5 position.[2] For instance, the use of palladium acetate as a catalyst has been shown to provide excellent selectivity for C5-arylation in dibromopyrrole aldehyde.[2] This principle is expected to hold for this compound, leading to the selective formation of the 5-aryl-4-bromo-2-furaldehyde product.

A potential side reaction in Suzuki couplings, particularly when using aqueous solvent mixtures, is dehalogenation.[2] Minimizing the amount of water in the reaction medium is a critical factor in suppressing this undesired pathway and maximizing the yield of the desired cross-coupled product.[2]

Experimental Protocols

The following protocol is a representative procedure for the regioselective mono-Suzuki coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for the regioselective coupling of 4,5-dibromothiophene-2-carboxaldehyde.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (a ratio of 6:1 to 8:1 is recommended to minimize dehalogenation) (e.g., 7 mL total volume for a 1 mmol scale reaction).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-bromo-2-furaldehyde.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the regioselective Suzuki coupling of this compound with various arylboronic acids, based on data from analogous reactions with 4,5-dibromothiophene-2-carboxaldehyde.[2]

EntryArylboronic AcidCatalystBaseSolvent (Dioxane:H₂O)Temp (°C)Time (h)Expected Major ProductExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃6:190125-Phenyl-4-bromo-2-furaldehyde70-80
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃6:190125-(4-Methoxyphenyl)-4-bromo-2-furaldehyde75-85
34-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃6:190125-(4-Fluorophenyl)-4-bromo-2-furaldehyde65-75
43-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃6:190125-(3-Chlorophenyl)-4-bromo-2-furaldehyde60-70
52-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃6:190125-(2-Methylphenyl)-4-bromo-2-furaldehyde55-65

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reactants Combine this compound, Arylboronic Acid, and Base start->reactants catalyst Add Pd(PPh3)4 Catalyst reactants->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent heat Heat to 90°C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Water and Extract with Ethyl Acetate cool->extract purify Column Chromatography extract->purify product Isolate Pure 5-Aryl-4-bromo-2-furaldehyde purify->product

Caption: Experimental workflow for the regioselective Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII Ar-X OxAdd Oxidative Addition RPdAr R-Pd(II)-Ar Ln PdII->RPdAr R-B(OR)2 + Base Transmetal Transmetalation RPdAr->Pd0 Product R-Ar RPdAr->Product RedElim Reductive Elimination ArylHalide Ar-X Organoboron R-B(OR)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Sonogashira Coupling Reactions with 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction utilizing 4,5-Dibromo-2-furaldehyde as a key building block. This versatile substrate, featuring two reactive bromide substituents on a furan ring scaffold, offers a valuable platform for the synthesis of complex, substituted furans which are prevalent in medicinal chemistry and materials science. The protocols detailed herein are designed to enable selective mono- and di-alkynylation, providing a robust tool for molecular diversification.

Introduction to Sonogashira Coupling on this compound

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is highly valued for its mild conditions and broad functional group tolerance, making it a staple in modern organic synthesis. When applied to dihalogenated substrates like this compound, the reaction can be controlled to achieve either selective mono-alkynylation or exhaustive di-alkynylation, opening avenues for the creation of diverse molecular architectures.

Regioselectivity in Mono-alkynylation

In the context of this compound, the two bromine atoms occupy the α-positions of the furan ring. Generally, in such systems, the α-positions are more susceptible to oxidative addition to the palladium(0) catalyst compared to β-positions.[2] For this compound, the electronic influence of the electron-withdrawing aldehyde group at the 2-position plays a crucial role in differentiating the reactivity of the C4-Br and C5-Br bonds. It has been observed in analogous cross-coupling reactions, such as the Suzuki coupling, that the bromine atom at the 5-position is more reactive. This preferential reactivity allows for the regioselective synthesis of 5-alkynyl-4-bromo-2-furaldehyde derivatives. By carefully controlling the stoichiometry of the terminal alkyne, selective mono-alkynylation can be achieved.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are based on established protocols for similar dibrominated furan systems and general Sonogashira coupling procedures.[2][3]

Table 1: Selective Mono-alkynylation of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHFRT64-Bromo-5-(phenylethynyl)-2-furaldehyde85-95
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF4084-Bromo-5-(hex-1-yn-1-yl)-2-furaldehyde80-90
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTolueneRT54-Bromo-5-((trimethylsilyl)ethynyl)-2-furaldehyde90-98

Table 2: Di-alkynylation of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60124,5-Bis(phenylethynyl)-2-furaldehyde75-85
21-HexynePdCl₂(PPh₃)₂ (5)CuI (10)DIPEADMF80164,5-Bis(hex-1-yn-1-yl)-2-furaldehyde70-80
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene50104,5-Bis((trimethylsilyl)ethynyl)-2-furaldehyde80-90

Experimental Protocols

The following protocols provide a general framework for conducting Sonogashira coupling reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Selective Mono-alkynylation to Synthesize 5-Alkynyl-4-bromo-2-furaldehyde

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne) (1.0-1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 eq.)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the amine base and the terminal alkyne (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation to Synthesize 4,5-Dialkynyl-2-furaldehyde

Materials:

  • This compound or 5-alkynyl-4-bromo-2-furaldehyde

  • Terminal alkyne (≥ 2.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (3-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (3-4 eq.)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow the same initial setup as in Protocol 1.

  • Use a higher loading of the terminal alkyne (≥ 2.2 eq.).

  • The reaction may require higher temperatures (e.g., 60-80 °C) and longer reaction times to achieve complete di-substitution.

  • Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.

  • Work-up and purification are performed as described in Protocol 1.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_complex R-X-Pd(II)L₂ pd0->pd_complex Oxidative Addition (R-X) transmetalation Transmetalation pd_complex->transmetalation product_pd R-C≡C-R'-Pd(II)L₂ transmetalation->product_pd product_pd->pd0 Reductive Elimination product R-C≡C-R' product_pd->product cu_acetylide Cu(I)-C≡C-R' cu_acetylide->transmetalation Transfers Acetylide to Palladium terminal_alkyne H-C≡C-R' terminal_alkyne->cu_acetylide + Cu(I)X + Base

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Pd Catalyst, CuI, This compound start->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne stir Stir under Inert Atmosphere alkyne->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Characterized Product purify->end

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Note: Wittig Reaction Protocol for 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[1][2][3] This reaction is particularly valuable for its reliability and the ability to introduce a double bond at a specific position, which is a significant advantage over elimination reactions that can often produce mixtures of isomers.[4] For drug development professionals, the Wittig reaction offers a robust tool for the synthesis of complex molecules and intermediates with high specificity.

This application note provides a detailed protocol for the Wittig reaction of 4,5-Dibromo-2-furaldehyde. The presence of two electron-withdrawing bromine atoms on the furan ring is expected to activate the aldehyde group towards nucleophilic attack by the ylide.[5] The choice of the ylide—stabilized or non-stabilized—will determine the stereochemistry of the resulting alkene product.[2][6][7] Stabilized ylides, which contain an electron-withdrawing group, are generally less reactive and typically yield the (E)-alkene as the major product.[2][6] Conversely, non-stabilized ylides are more reactive and tend to favor the formation of the (Z)-alkene.[2][6]

This protocol will focus on the use of a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, which is commercially available and often results in a high yield of the (E)-alkene.

Experimental Protocol

This protocol details the Wittig olefination of this compound with (ethoxycarbonylmethylene)triphenylphosphorane to yield ethyl (E)-3-(4,5-dibromo-2-furyl)acrylate.

Materials:

  • This compound

  • (Ethoxycarbonylmethylene)triphenylphosphorane (stabilized ylide)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Dissolve the aldehyde in 30 mL of anhydrous toluene.

    • Add (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere of nitrogen.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting residue will contain the desired product and triphenylphosphine oxide as a byproduct.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Dissolve the crude residue in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate to 10-20%).

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl (E)-3-(4,5-dibromo-2-furyl)acrylate.

Safety Precautions:

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toluene is flammable and has toxic vapors. All manipulations should be performed in a well-ventilated fume hood.

  • (Ethoxycarbonylmethylene)triphenylphosphorane can be irritating. Avoid inhalation and contact with skin.

  • Use an inert atmosphere to prevent side reactions and ensure the stability of the reagents.

Data Presentation

Table 1: Reagents and Reaction Conditions

ParameterValue
Starting Material This compound
Wittig Reagent (Ethoxycarbonylmethylene)triphenylphosphorane
Stoichiometry (Aldehyde:Ylide) 1.0 : 1.1
Solvent Anhydrous Toluene
Concentration of Aldehyde 0.1 M
Reaction Temperature Reflux (~110 °C)
Reaction Time 12-24 hours
Atmosphere Inert (Nitrogen or Argon)

Table 2: Expected Results

ProductExpected YieldExpected Stereoselectivity (E:Z)
Ethyl (E)-3-(4,5-dibromo-2-furyl)acrylate80-95%>95:5

Visualizations

Wittig_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous toluene B Add (Ethoxycarbonylmethylene)- triphenylphosphorane A->B C Heat to reflux under N2 (12-24 hours) B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction complete F Remove solvent (rotary evaporator) E->F G Flash column chromatography (Silica gel, Hexane/EtOAc) F->G H Isolate pure product G->H

Caption: Experimental workflow for the Wittig reaction of this compound.

Wittig_Mechanism cluster_reactants Reactants cluster_products Products Aldehyde This compound Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide Cycloreversion

Caption: General mechanism of the Wittig reaction.

Conclusion

The Wittig reaction is an effective method for the olefination of this compound. The use of a stabilized ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane, is expected to produce the corresponding (E)-alkene in high yield and with excellent stereoselectivity. The protocol provided herein is a general guideline and may require optimization of reaction conditions, such as solvent, temperature, and reaction time, to achieve the best results for specific applications. The straightforward nature of the reaction and the commercial availability of many Wittig reagents make this a valuable transformation in the synthesis of novel compounds for research and drug development.

References

Application Notes and Protocols: 4,5-Dibromo-2-furaldehyde as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-dibromo-2-furaldehyde as a key building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The following sections detail synthetic protocols, present quantitative biological data, and illustrate relevant biological pathways to guide researchers in the exploration of new chemical entities for drug discovery.

Introduction

This compound is a highly functionalized furan derivative that serves as a versatile starting material for the construction of a wide array of heterocyclic systems. The presence of two bromine atoms at positions 4 and 5, along with a reactive aldehyde group at position 2, offers multiple reaction sites for elaboration and cyclization. This allows for the generation of structurally diverse molecules, a crucial aspect in the search for new therapeutic agents. The furan ring itself is a key structural motif in many biologically active compounds, and its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.

Synthesis of Novel Heterocycles from this compound

The reactivity of this compound allows for its participation in a variety of organic reactions to construct novel heterocyclic frameworks. The bromine atoms are amenable to substitution reactions, such as Suzuki, Sonogashira, and Stille couplings, enabling the introduction of diverse substituents. The aldehyde functionality can readily undergo condensation and cyclization reactions to form a range of heterocyclic rings.

General Synthetic Strategies:

While specific protocols for the direct conversion of this compound into a wide range of novel heterocycles are not extensively detailed in publicly available literature, its chemical functionalities suggest its suitability for established synthetic methodologies. Researchers can adapt known procedures for the synthesis of heterocycles like pyrimidines, thiazoles, and pyridines where an aldehyde is a key reactant. For instance, the aldehyde group can react with ureas or thioureas to form pyrimidine or thiopyrimidine rings, or with α-halo ketones and a nitrogen source in a Hantzsch-type synthesis to yield pyridines.

Application Example: Synthesis and Anticancer Activity of 3,4-Dibromo-5-hydroxy-furan-2(5H)-one Derivatives

While not forming a new heterocyclic ring system, the derivatization of a closely related compound, 3,4-dibromo-5-hydroxy-furan-2(5H)-one (structurally similar to the hydrated form of this compound), highlights the potential for developing potent anticancer agents from this scaffold. A study on silyl ethers of 3,4-dibromo-5-hydroxy-furan-2(5H)-one demonstrated that modification at the 5-position significantly influences antiproliferative activity.[1]

Experimental Protocol: Synthesis of 5-O-Silylated 3,4-Dibromo-5-hydroxy-furan-2(5H)-one Derivatives[1]

This protocol describes the synthesis of 5-O-silylated derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one.

Materials:

  • 3,4-Dibromo-5-hydroxy-furan-2(5H)-one

  • Anhydrous Dimethylformamide (DMF)

  • Silyl chlorides (e.g., tert-butyldimethylsilyl chloride, triethylsilyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Methanol

  • Chloroform

Procedure:

  • Dissolve 3,4-dibromo-5-hydroxy-furan-2(5H)-one (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C with stirring.

  • Add the appropriate silyl chloride (1.1 equivalents) and DIPEA (1.2 equivalents) to the cooled solution.

  • Continue stirring the reaction mixture at 0 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 5:95 (v/v) methanol:chloroform.

  • Once the starting material is consumed (typically within 2 hours), quench the reaction by adding cold water.

  • Extract the aqueous mixture with dichloromethane (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Anticancer Activity of Furanone Derivatives

The synthesized 5-O-silylated derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one exhibited significant in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]

CompoundHCT-116 (IC50, µM)HT-29 (IC50, µM)MCF-7 (IC50, µM)
3a (TBDMS derivative) 1.35.810.2
3b (TES derivative) 7.315.121.3
3c (TIPS derivative) 3.912.565.6
3d (TBS derivative) 1.618.289.0
5-Fluorouracil (5-FU) 3.54.25.1

Data extracted from a study on silyl ethers of 3,4-dibromo-5-hydroxy-furan-2(5H)-one.[1]

Mechanism of Action and Signaling Pathway

Detailed mechanistic studies on one of the potent derivatives (compound 3b ) revealed that its anticancer activity stems from the induction of apoptosis in colon cancer cell lines. This process was found to be associated with the downregulation of survivin, an inhibitor of apoptosis protein (IAP), and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

G Compound_3b Compound 3b Survivin Survivin Compound_3b->Survivin downregulates Caspase_3_inactive Pro-caspase-3 Survivin->Caspase_3_inactive inhibits activation Caspase_3_active Active Caspase-3 Caspase_3_inactive->Caspase_3_active activation Apoptosis Apoptosis Caspase_3_active->Apoptosis

Apoptotic pathway induced by Compound 3b.

Experimental Workflow for Synthesis and Biological Evaluation

The general workflow for the synthesis of novel heterocycles from this compound and their subsequent biological evaluation is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Heterocycle Formation (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening In vitro Screening (e.g., Anticancer, Antimicrobial) characterization->screening data_analysis Quantitative Data Analysis (IC50, MIC) screening->data_analysis moa Mechanism of Action Studies data_analysis->moa

General workflow for synthesis and evaluation.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. Its rich chemistry allows for the creation of diverse molecular architectures with the potential for significant biological activity. The provided protocols and data serve as a foundation for researchers to explore the synthesis of new chemical entities derived from this promising building block for applications in drug discovery and development. Further exploration of various cyclization strategies is warranted to fully exploit the synthetic potential of this compound in generating novel heterocyclic scaffolds.

References

Application Notes and Protocols for the Synthesis of Furan-Based Conjugated Polymers Using 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based conjugated polymers are a class of organic materials that have garnered significant interest for their potential applications in organic electronics, sensor technology, and drug delivery systems. The furan moiety, derivable from renewable biomass sources, offers a sustainable building block for the synthesis of these functional polymers. 4,5-Dibromo-2-furaldehyde is a key monomer in the synthesis of such polymers, enabling the formation of well-defined polymer architectures through various cross-coupling reactions. The aldehyde functional group provides a handle for post-polymerization modification or for influencing the polymer's electronic properties and solubility.

This document provides detailed application notes and experimental protocols for the synthesis of furan-based conjugated polymers utilizing this compound as a key monomer. The protocols for three common and effective polymerization methods are described: Suzuki-Miyaura cross-coupling, Stille cross-coupling, and Direct Arylation Polymerization (DArP).

Polymerization Strategies

The synthesis of conjugated polymers from this compound typically involves the reaction of the dibrominated furan monomer with a suitable comonomer. The choice of the comonomer and the polymerization method allows for the tuning of the resulting polymer's properties, such as its bandgap, solubility, and solid-state morphology.

dot

Caption: Overview of polymerization methods for this compound.

Data Presentation

The following tables summarize representative quantitative data for furan-based conjugated polymers synthesized via Suzuki, Stille, and Direct Arylation Polymerization. Please note that these are typical values and actual results may vary depending on the specific comonomer, reaction conditions, and purification methods.

Table 1: Polymerization via Suzuki-Miyaura Coupling

ComonomerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Mn (kDa)Mw (kDa)PDIλabs (nm)λem (nm)Optical Bandgap (eV)
1,4-Phenylenediboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O90488515.233.42.23804502.75
2,5-Thiophenediylbisboronic acidPd₂(dba)₃/SPhos (1)K₃PO₄Dioxane/H₂O100249221.549.52.34104902.53

Table 2: Polymerization via Stille Coupling

ComonomerCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Mn (kDa)Mw (kDa)PDIλabs (nm)λem (nm)Optical Bandgap (eV)
2,5-Bis(tributylstannyl)thiophenePd(PPh₃)₄ (2)-Toluene110488818.741.12.24155002.50
1,4-Bis(tributylstannyl)benzenePd₂(dba)₃ (1)P(o-tol)₃Chlorobenzene120368216.337.52.33854552.72

Table 3: Polymerization via Direct Arylation (DArP)

ComonomerCatalyst (mol%)LigandBaseAdditiveSolventTemp (°C)Time (h)Yield (%)Mn (kDa)Mw (kDa)PDIλabs (nm)λem (nm)Optical Bandgap (eV)
ThiophenePd(OAc)₂ (2)P(o-tol)₃K₂CO₃PivOHToluene110247512.829.42.34054852.58
FuranPd₂(dba)₃ (1.5)SPhosCs₂CO₃PivOHo-Xylene120486810.524.22.33704402.82

Experimental Protocols

Protocol 1: Synthesis of Poly[(4-formylfuran-2,5-diyl)-alt-(1,4-phenylene)] via Suzuki-Miyaura Coupling

This protocol describes the synthesis of an alternating copolymer of this compound and 1,4-phenylenediboronic acid.

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Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification Reactants 1. Add this compound, 1,4-Phenylenediboronic acid, K₂CO₃, and Pd(PPh₃)₄ to flask Solvent 2. Add degassed Toluene and H₂O Reactants->Solvent Inert 3. Purge with Argon Solvent->Inert Heat 4. Heat at 90°C for 48h Inert->Heat Precipitate 5. Precipitate in Methanol Heat->Precipitate Filter 6. Filter and wash polymer Precipitate->Filter Soxhlet 7. Soxhlet extraction (Hexane, Chloroform) Filter->Soxhlet Dry 8. Dry polymer under vacuum Soxhlet->Dry

Caption: Workflow for Suzuki-Miyaura polymerization.

Materials:

  • This compound (1.0 mmol, 254 mg)

  • 1,4-Phenylenediboronic acid (1.0 mmol, 166 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃) (4.0 mmol, 552 mg)

  • Toluene (10 mL, anhydrous and degassed)

  • Deionized water (2.5 mL, degassed)

  • Methanol (for precipitation)

  • Hexane, Chloroform (for Soxhlet extraction)

Procedure:

  • To a dry 50 mL Schlenk flask, add this compound, 1,4-phenylenediboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed toluene and deionized water to the flask via syringe.

  • The reaction mixture is stirred vigorously and heated to 90 °C for 48 hours under a positive pressure of argon.

  • After cooling to room temperature, the mixture is poured into 200 mL of methanol with stirring.

  • The precipitated polymer is collected by filtration and washed with methanol and water.

  • The crude polymer is purified by Soxhlet extraction, sequentially with hexane (to remove oligomers and catalyst residues) and chloroform (to extract the polymer).

  • The chloroform fraction is concentrated, and the polymer is precipitated again in methanol.

  • The final polymer is collected by filtration and dried under vacuum at 40 °C overnight.

Protocol 2: Synthesis of Poly[(4-formylfuran-2,5-diyl)-alt-(thiophene-2,5-diyl)] via Stille Coupling

This protocol details the synthesis of an alternating copolymer of this compound and 2,5-Bis(tributylstannyl)thiophene.

dot

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification Reactants 1. Add this compound, 2,5-Bis(tributylstannyl)thiophene, and Pd(PPh₃)₄ to flask Solvent 2. Add degassed Toluene Reactants->Solvent Inert 3. Purge with Argon Solvent->Inert Heat 4. Heat at 110°C for 48h Inert->Heat Precipitate 5. Precipitate in Methanol Heat->Precipitate Filter 6. Filter and wash polymer Precipitate->Filter Soxhlet 7. Soxhlet extraction (Hexane, Chloroform) Filter->Soxhlet Dry 8. Dry polymer under vacuum Soxhlet->Dry

Caption: Workflow for Stille cross-coupling polymerization.

Materials:

  • This compound (1.0 mmol, 254 mg)

  • 2,5-Bis(tributylstannyl)thiophene (1.0 mmol, 660 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Toluene (15 mL, anhydrous and degassed)

  • Methanol (for precipitation)

  • Hexane, Chloroform (for Soxhlet extraction)

Procedure:

  • In a dry 50 mL Schlenk flask, dissolve this compound, 2,5-Bis(tributylstannyl)thiophene, and Pd(PPh₃)₄ in degassed toluene.

  • The solution is subjected to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • The reaction mixture is then heated to 110 °C and stirred for 48 hours under an argon atmosphere.

  • After cooling to room temperature, the solution is concentrated and then slowly added to 250 mL of vigorously stirred methanol.

  • The resulting polymer precipitate is collected by filtration.

  • The polymer is further purified by Soxhlet extraction with hexane followed by chloroform.

  • The chloroform fraction is collected, concentrated, and the polymer is reprecipitated from methanol.

  • The final product is dried in a vacuum oven at 40 °C.

Protocol 3: Synthesis of Poly[(4-formylfuran-2,5-diyl)-alt-(thiophene-2,5-diyl)] via Direct Arylation Polymerization (DArP)

This protocol outlines the synthesis of an alternating copolymer of this compound and thiophene through a more atom-economical DArP approach.

dot

DArP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification Reactants 1. Add this compound, Thiophene, Pd(OAc)₂, P(o-tol)₃, K₂CO₃, and PivOH to flask Solvent 2. Add degassed Toluene Reactants->Solvent Inert 3. Purge with Argon Solvent->Inert Heat 4. Heat at 110°C for 24h Inert->Heat Precipitate 5. Precipitate in Methanol Heat->Precipitate Filter 6. Filter and wash polymer Precipitate->Filter Soxhlet 7. Soxhlet extraction (Hexane, Chloroform) Filter->Soxhlet Dry 8. Dry polymer under vacuum Soxhlet->Dry

Caption: Workflow for Direct Arylation Polymerization (DArP).

Materials:

  • This compound (1.0 mmol, 254 mg)

  • Thiophene (1.0 mmol, 84 mg, 0.079 mL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 24 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Pivalic acid (PivOH) (1.0 mmol, 102 mg, 0.11 mL)

  • Toluene (10 mL, anhydrous and degassed)

  • Methanol (for precipitation)

  • Hexane, Chloroform (for Soxhlet extraction)

Procedure:

  • A dry Schlenk flask is charged with this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • The flask is evacuated and backfilled with argon three times.

  • Degassed toluene, thiophene, and pivalic acid are added via syringe.

  • The reaction mixture is stirred and heated at 110 °C for 24 hours under an argon atmosphere.

  • After cooling, the mixture is poured into 200 mL of methanol.

  • The precipitate is collected by filtration and washed with methanol and water.

  • The crude polymer is purified by Soxhlet extraction with hexane and then chloroform.

  • The polymer is recovered from the chloroform fraction by precipitation in methanol, filtered, and dried under vacuum.

Signaling Pathways and Logical Relationships

The choice of polymerization method is dictated by the desired polymer properties, monomer availability, and tolerance to functional groups. The following diagram illustrates the logical relationship between the chosen synthetic route and the resulting polymer characteristics.

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Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Monomer This compound + Comonomer Polymerization Polymerization Monomer->Polymerization Method Polymerization Method (Suzuki, Stille, DArP) Method->Polymerization Conditions Reaction Conditions (Catalyst, Solvent, Temp) Conditions->Polymerization Structure Polymer Structure (Regioregularity, Defects) Polymerization->Structure Properties Physical Properties (MW, PDI, Solubility) Polymerization->Properties OptoProperties Optoelectronic Properties (λabs, λem, Bandgap) Structure->OptoProperties Properties->OptoProperties

Caption: Relationship between synthesis parameters and polymer properties.

Conclusion

The protocols provided herein offer robust methods for the synthesis of furan-based conjugated polymers from this compound. The choice of Suzuki, Stille, or Direct Arylation Polymerization allows for synthetic flexibility in achieving polymers with tailored properties. The aldehyde functionality on the furan ring opens avenues for further chemical modifications, making these polymers attractive for a range of applications in materials science and drug development. Careful control of reaction conditions and rigorous purification are essential for obtaining polymers with desired molecular weights and optoelectronic characteristics.

Application Notes and Protocols: 4,5-Dibromo-2-furaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dibromo-2-furaldehyde is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry.[1] Its furan scaffold is a common motif in a variety of biologically active compounds. The presence of two bromine atoms and a reactive aldehyde group makes it a valuable precursor for the synthesis of diverse molecular architectures with potential therapeutic applications. The bromine atoms provide handles for cross-coupling reactions, allowing for the introduction of various substituents, while the aldehyde group can be readily transformed into a wide range of functional groups. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for its use in the synthesis and biological evaluation of novel compounds.

Key Applications in Medicinal Chemistry

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities.[1] Its applications span several therapeutic areas, including oncology and infectious diseases.

Intermediate for the Synthesis of Bioactive Heterocycles

The reactivity of the bromine atoms, particularly through palladium-catalyzed cross-coupling reactions, allows for the regioselective introduction of aryl, heteroaryl, and alkyl groups. This strategy is instrumental in building molecular complexity and exploring the structure-activity relationships (SAR) of novel compound libraries.

One notable application is the regioselective Suzuki reaction, where one of the bromine atoms is selectively replaced. For instance, a regioselective Suzuki reaction can be performed to generate a 4-bromo-5-alkyl-2-furaldehyde derivative, which can then undergo further functionalization.[2]

Precursor for Potential Anticancer Agents

While direct anticancer activity of this compound is not extensively documented, its derivatives are being investigated for their potential as anticancer agents.[1] The furan-2(5H)-one scaffold, which is structurally related, has been identified in numerous natural products with biological activity. Modifications of this core structure have led to derivatives with a wide range of activities against cancer.[3] By serving as a precursor to substituted furan rings, this compound can be used to generate novel compounds for anticancer drug discovery programs.

Scaffold for Antimicrobial Agents

Furan derivatives have a long history of use as antimicrobial agents. The bromine atoms on the this compound ring can enhance the antimicrobial properties of the resulting molecules. The compound itself is noted for its potential as an antimicrobial and antifungal agent.[1] Synthetic modifications of the aldehyde and the bromine-substituted positions can lead to the development of new classes of antimicrobial compounds with improved potency and a broader spectrum of activity.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically for derivatives of this compound. However, data from structurally related furan derivatives can provide insights into the potential potency of compounds synthesized from this starting material.

Table 1: Representative Biological Activity of Furan Derivatives

Compound ClassTarget/OrganismActivity (IC₅₀/MIC)Reference
Thiazolyl-furan derivativesStaphylococcus aureusMIC: 8 - 128 µg/mL[4]
Furan-based thiosemicarbazidesHuman cancer cell linesIC₅₀: 16 - 24 nM[5]
Furan-containing hydrazonesEscherichia coliMIC: 64 µg/mL[6]

Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-4-bromo-2-furaldehyde via Regioselective Suzuki Coupling

This protocol describes a general method for the regioselective Suzuki cross-coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 5-aryl-4-bromo-2-furaldehyde.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

Materials:

  • Synthesized furan derivative

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (DMSO or the solvent used to dissolve the compound)

Procedure:

  • Prepare a stock solution of the synthesized furan derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL per well.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the solvent used for the compound), and a sterility control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

Visualizations

experimental_workflow start This compound reaction Suzuki Coupling start->reaction reagents Arylboronic Acid Pd(OAc)₂ / PPh₃ K₂CO₃ reagents->reaction purification Column Chromatography reaction->purification Crude Product product 5-Aryl-4-bromo-2-furaldehyde analysis Characterization (NMR, MS) product->analysis bioassay Biological Screening (e.g., Antimicrobial Assay) product->bioassay purification->product Purified Product data Biological Activity Data (MIC/IC₅₀) bioassay->data

Caption: Synthetic workflow for the preparation and evaluation of bioactive compounds from this compound.

signaling_pathway_inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Furan Derivative (Potential Kinase Inhibitor) inhibitor->receptor Inhibition

Caption: Hypothetical inhibition of a cell signaling pathway by a furan derivative synthesized from this compound.

References

Application Notes and Protocols for the Preparation of Biologically Active Compounds from 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes to biologically active compounds starting from 4,5-Dibromo-2-furaldehyde. This versatile building block offers multiple reaction sites for the construction of novel molecules with potential therapeutic applications, including antimicrobial and anticancer agents. The protocols provided are based on established methodologies for similar substrates and can be adapted for specific target molecules.

Introduction

This compound is a key intermediate in pharmaceutical and agrochemical synthesis.[1] Its furan core is a common scaffold in biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[2][3][4] The two bromine atoms on the furan ring are amenable to various cross-coupling reactions, while the aldehyde group provides a handle for condensation reactions, making it a valuable starting material for generating diverse molecular libraries for drug discovery. This document outlines two primary synthetic strategies for the derivatization of this compound: Palladium-catalyzed Suzuki-Miyaura cross-coupling and the formation of Schiff bases.

Synthetic Pathways and Methodologies

Synthesis of Bi-aryl Furan Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce one or two aryl or heteroaryl substituents, which are prevalent in many drug molecules. The regioselectivity of the reaction can potentially be controlled by tuning the reaction conditions. A one-pot, two-step double Suzuki coupling has been successfully applied to the analogous 4,5-dibromothiophene-2-carboxaldehyde, providing a reliable template for the synthesis of 4,5-diaryl-2-furaldehydes.[5]

This protocol is adapted from the procedure for the double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde.[5]

Materials:

  • This compound

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in a 6:1 mixture of 1,4-dioxane/water (14 mL), add the first arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After 12 hours, add the second arylboronic acid (1.5 mmol) and additional potassium carbonate (2.2 mmol) to the reaction mixture.

  • Continue to stir the mixture at 90 °C for an additional 12 hours.

  • Cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-diaryl-2-furaldehyde.

Diagram of the Suzuki-Miyaura Coupling Pathway:

Suzuki_Coupling start This compound intermediate 4-Aryl-5-bromo-2-furaldehyde start->intermediate First Coupling product 4,5-Diaryl-2-furaldehyde intermediate->product Second Coupling reagent1 Arylboronic Acid 1 Pd(PPh₃)₄, K₂CO₃ reagent1->start reagent2 Arylboronic Acid 2 K₂CO₃ reagent2->intermediate

Caption: Synthetic pathway for the double Suzuki-Miyaura coupling.

Thiophene derivatives synthesized via Suzuki coupling have demonstrated significant biological activities, providing a rationale for synthesizing their furan analogs.

Compound ClassBiological ActivityExampleReference
2,5-biaryl-3-hexylthiophenesAnticancer (MCF-7 cells)2,5-bis(4-methylphenyl)-3-hexylthiophene (IC₅₀ = 26.2 μM)[6]
2,5-biaryl-3-hexylthiophenesBiofilm Inhibition2,5-bis(4-chlorophenyl)-3-hexylthiophene[6]
Ferrocenyl-pyridazinonesAntiproliferativeFerrocenyl-pyridazinone derivatives[7]
Synthesis of Furan-Based Schiff Bases

Schiff bases, characterized by an imine or azomethine group, are readily synthesized by the condensation of a primary amine with an aldehyde.[8] These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[8][9] The aldehyde functionality of this compound is a prime site for the synthesis of novel Schiff bases.

This protocol is a general procedure adapted from the synthesis of Schiff bases derived from furfural derivatives.[10]

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-nitroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted primary amine (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol and dry to yield the pure Schiff base. Recrystallization from a suitable solvent (e.g., ethanol) may be performed if necessary.

Diagram of the Schiff Base Formation Workflow:

Schiff_Base_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve this compound and amine in ethanol add_catalyst Add catalytic glacial acetic acid start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash_dry Wash with cold ethanol and dry filter->wash_dry purify Recrystallize (optional) wash_dry->purify

Caption: General workflow for the synthesis of Schiff bases.

Schiff bases derived from various aldehydes and amines have been extensively studied for their biological activities. The following table summarizes the antimicrobial activity of some furan-based Schiff bases.

Schiff Base DerivativeTarget OrganismActivity (MIC in μg/mL)Reference
Cyano derivative of aminophenazone Schiff baseEscherichia coli6.25[11]
Cyano derivative of aminophenazone Schiff baseStaphylococcus aureus6.25[11]
Chloro derivative of aminophenazone Schiff baseSalmonella typhimurium6.25[11]
Chloro derivative of aminophenazone Schiff baseStreptococcus pyogenes6.25[11]
Nitro-substituted Schiff base from 4-nitrobenzene-1,2-diamine and 5-nitrofuran-2-carbaldehydeStaphylococcus aureusLowest MIC among tested strains[10]

Anticancer Potential of Furan Derivatives

Recent studies have highlighted the anticancer properties of furan-containing compounds. For instance, derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have shown potent antiproliferative activity against various cancer cell lines.[12] This suggests that derivatives of this compound could also possess significant anticancer effects.

CompoundCell LineIC₅₀ (μM)Reference
5-O-silylated MBA derivative 3b HCT-1167.3 - 21.3[12]
5-O-silylated MBA derivative 3c HCT-1163.9 - 65.6[12]
Thiazolo[4,5-d]pyrimidine derivative 3b NCI-60 panelMost active of series[13]
4-Thiazolidinone derivative 14b MDA-MB-2316.61[14]
Ciminalum–thiazolidinone hybrid 2h NCI-60 panelGI₅₀ = 1.57[15]

Conclusion

This compound is a promising starting material for the synthesis of a diverse range of biologically active compounds. The methodologies outlined in these application notes, particularly Suzuki-Miyaura cross-coupling and Schiff base formation, provide robust and versatile routes to novel furan derivatives. The presented data on the biological activities of structurally related compounds strongly support the potential of these new molecules as leads in drug discovery programs, especially in the areas of antimicrobial and anticancer research. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their therapeutic potential.

References

Application Notes and Protocols for the Use of 4,5-Dibromo-2-furaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5-dibromo-2-furaldehyde as a versatile building block in the synthesis of advanced materials, particularly conjugated polymers for organic electronics and functional materials. While direct, extensive quantitative data for polymers derived solely from this compound is limited in publicly available literature, this document provides detailed experimental protocols based on analogous and related systems, along with representative data to guide researchers in this promising area.

Introduction to Applications

This compound is a key bifunctional monomer for the synthesis of furan-containing polymers and materials. The presence of two reactive bromine atoms allows for the formation of extended conjugated systems through various cross-coupling reactions, while the aldehyde group offers a site for post-polymerization modification or can be incorporated for its electronic properties.

The primary applications in materials science include:

  • Organic Electronics: As a monomer for conductive polymers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The furan ring is a bio-based alternative to thiophene and can influence the electronic and physical properties of the resulting polymers.[1]

  • Functional Polymers: The aldehyde functionality can be used to attach specific moieties to the polymer backbone, enabling the development of sensors, drug delivery systems, and other functional materials.

  • Heterocyclic Synthesis: It serves as a precursor in the synthesis of more complex heterocyclic compounds with applications in materials and medicinal chemistry.[2]

Data Presentation

The following tables present representative data for furan-based conjugated polymers synthesized via Suzuki and Stille coupling reactions. These values are based on literature reports for polymers with similar structures and are intended to provide an expected range of properties for materials derived from this compound.

Table 1: Representative Properties of Furan-Based Conjugated Polymers Synthesized via Suzuki Coupling

PropertyExpected Range of ValuesCharacterization Method
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0GPC
Electrical Conductivity (doped)10⁻⁵ - 10⁻¹ S/cmFour-Point Probe Method
Thermal Decomposition Temperature (Td, 5% weight loss)300 - 450 °CThermogravimetric Analysis (TGA)
Optical Band Gap (Eg)1.8 - 2.5 eVUV-Vis Spectroscopy

Table 2: Representative Properties of Furan-Based Conjugated Polymers Synthesized via Stille Coupling

PropertyExpected Range of ValuesCharacterization Method
Number Average Molecular Weight (Mn)15,000 - 80,000 g/mol GPC
Polydispersity Index (PDI)1.3 - 2.5GPC
Electrical Conductivity (doped)10⁻⁴ - 1 S/cmFour-Point Probe Method
Thermal Decomposition Temperature (Td, 5% weight loss)320 - 480 °CTGA
Optical Band Gap (Eg)1.7 - 2.4 eVUV-Vis Spectroscopy

Experimental Protocols

The following are detailed protocols for the polymerization of this compound.

Protocol 1: Synthesis of a Furan-Arylene Copolymer via Suzuki Polycondensation

This protocol is adapted from established procedures for the Suzuki coupling of dibromo-heterocycles.

Materials:

  • This compound

  • Arylene-bis(boronic acid) or Arylene-bis(boronic acid pinacol ester) (e.g., 1,4-phenylenediboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic solvent system

  • Anhydrous solvents (e.g., toluene, N,N-dimethylformamide (DMF), or 1,4-dioxane)

  • Deionized water (degassed)

Procedure:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylene-bis(boronic acid) comonomer (1.0 eq), the base (3.0 eq), and the palladium catalyst (0.01-0.05 eq).

  • Solvent Addition: Add the anhydrous organic solvent and degassed deionized water (typically in a 4:1 to 10:1 ratio). If using a phase-transfer catalyst, add it at this stage.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 24-72 hours. The progress of the polymerization can be monitored by techniques such as GPC by taking aliquots from the reaction mixture.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a vigorously stirred precipitating solvent such as methanol or acetone.

  • Purification: Collect the precipitated polymer by filtration. To remove catalyst residues and oligomeric impurities, perform a Soxhlet extraction with suitable solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to dissolve the polymer).

  • Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol. Collect the final polymer by filtration and dry it under vacuum.

Protocol 2: Synthesis of a Furan-Arylene Copolymer via Stille Polycondensation

This protocol outlines a general procedure for Stille coupling.

Materials:

  • This compound

  • Arylene-bis(trimethylstannane) or Arylene-bis(tributylstannane) comonomer (e.g., 1,4-bis(trimethylstannyl)benzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine ligand such as tri(o-tolyl)phosphine [P(o-tol)₃])

  • Anhydrous and degassed solvent (e.g., toluene, DMF, or chlorobenzene)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organotin comonomer (1.0 eq) in the anhydrous, degassed solvent.

  • Catalyst Addition: Add the palladium catalyst (and ligand if necessary, typically in a 1:4 Pd:ligand ratio) to the reaction mixture.

  • Reaction: Heat the mixture to 90-120 °C and stir for 24-72 hours.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 (precipitation, Soxhlet extraction, and final precipitation).

Protocol 3: Solid-Phase Regioselective Suzuki Coupling

This protocol describes a regioselective Suzuki coupling on a solid support, which is useful for creating functionalized building blocks. A regioselective Suzuki reaction with commercially available this compound can be used to generate a macrobead-bound 4-bromo-5-alkyl-2-furaldehyde.

Materials:

  • This compound

  • Alkyl boronic acid

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Base (e.g., potassium carbonate)

  • Solid support (e.g., polystyrene macrobeads)

  • Solvents (e.g., dioxane, water)

Procedure:

  • Functionalization of Solid Support: The solid support is first functionalized with a suitable linker to which the alkyl boronic acid can be attached.

  • Reaction Setup: Swell the functionalized macrobeads in the reaction solvent (e.g., a mixture of dioxane and water).

  • Reagent Addition: Add this compound, the base, and the PdCl₂(dppf) catalyst to the swollen beads.

  • Reaction: Heat the mixture with gentle agitation for 12-24 hours. The use of PdCl₂(dppf) helps to minimize competitive β-hydride elimination.

  • Washing: After the reaction, thoroughly wash the beads with the reaction solvent, water, and other organic solvents (e.g., methanol, dichloromethane) to remove unreacted reagents and catalyst.

  • Cleavage: Cleave the resulting 4-bromo-5-alkyl-2-furaldehyde from the solid support using appropriate cleavage conditions depending on the linker used.

Mandatory Visualizations

experimental_workflow_suzuki start Start: Reagents in Schlenk Flask reagents This compound Arylene-bis(boronic acid) Base Pd Catalyst start->reagents solvent Add Anhydrous Solvent & Degassed Water reagents->solvent reaction Heat (80-100 °C) 24-72 hours solvent->reaction workup Precipitate in Methanol/Acetone reaction->workup purification Soxhlet Extraction workup->purification isolation Precipitate Purified Polymer purification->isolation end Final Polymer isolation->end

Caption: Experimental workflow for Suzuki Polycondensation.

experimental_workflow_stille start Start: Reagents in Schlenk Flask reagents This compound Arylene-bis(organostannane) start->reagents solvent Add Anhydrous & Degassed Solvent reagents->solvent catalyst Add Pd Catalyst (& Ligand if needed) solvent->catalyst reaction Heat (90-120 °C) 24-72 hours catalyst->reaction workup Precipitate in Methanol/Acetone reaction->workup purification Soxhlet Extraction workup->purification isolation Precipitate Purified Polymer purification->isolation end Final Polymer isolation->end

Caption: Experimental workflow for Stille Polycondensation.

suzuki_catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation (Ar'-B(OR)₂) ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for Suzuki cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dibromofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of dibromofurans. This powerful synthetic strategy is instrumental in the construction of substituted furan moieties, which are key components in a wide array of pharmaceuticals, natural products, and functional materials. This document covers the Suzuki-Miyaura, Stille, and Sonogashira coupling reactions, offering insights into regioselectivity, reaction optimization, and practical execution.

Introduction to Palladium-Catalyzed Cross-Coupling of Dibromofurans

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. When applied to dibromofurans (2,5-dibromofuran and 3,4-dibromofuran), these reactions allow for the selective introduction of one or two new substituents, providing a versatile route to complex furan derivatives. The regioselectivity of these reactions is a key consideration, as the electronic properties of the furan ring influence the reactivity of the C-Br bonds. Generally, the α-positions (2 and 5) of the furan ring are more electron-deficient and thus more reactive towards oxidative addition to the palladium(0) catalyst than the β-positions (3 and 4). This inherent difference in reactivity can be exploited to achieve selective mono-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, reacting a boronic acid or ester with an organic halide.

Data Presentation: Suzuki-Miyaura Coupling of Dibromofurans
EntryDibromofuranArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
12,5-Dibromo-3-methylthiophenePhenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane/H₂O90122-Bromo-3-methyl-5-phenylthiophene63
22,5-Dibromo-3-methylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane/H₂O90122-Bromo-5-(4-methoxyphenyl)-3-methylthiophene59
32,5-Dibromo-3-methylthiophenePhenylboronic acid (2.2 eq.)Pd(PPh₃)₄ (6)-K₃PO₄1,4-Dioxane/H₂O90123-Methyl-2,5-diphenylthiophene51
42,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acid (2.5 eq.)Pd(PPh₃)₄ (6)-K₃PO₄1,4-Dioxane/H₂O90123-Hexyl-2,5-bis(4-methylphenyl)thiophene85

*Note: Data for substituted dibromothiophenes are included as representative examples due to the limited availability of comprehensive tables for dibromofurans. The reaction principles are analogous.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the mono-arylation of a dibromofuran. For di-arylation, typically >2 equivalents of the boronic acid and a slightly higher catalyst loading are used.

Materials:

  • Dibromofuran (e.g., 2,5-dibromofuran)

  • Arylboronic acid (1.1 - 1.2 equivalents for mono-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (often used as a co-solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the dibromofuran (1.0 eq.), arylboronic acid (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. It is known for its tolerance of a wide range of functional groups.

Data Presentation: Stille Coupling of Dibromoheterocycles
EntrySubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
13,4-DibromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene100123-Bromo-4-phenylthiophene85
23,4-DibromothiopheneTributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)-DMF90163-Bromo-4-(thiophen-2-yl)thiophene78
33,4-DibromothiopheneTributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane10083-Bromo-4-vinylthiophene92
43,4-DibromothiopheneTributyl(phenyl)stannane (2.2 eq.)Pd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene110243,4-Diphenylthiophene90

*Note: This data for 3,4-dibromothiophene is provided as a close analogue to illustrate typical conditions and yields for Stille couplings of dibromoheterocycles.[2]

Experimental Protocol: General Procedure for Stille Coupling

This protocol outlines a general method for the mono-substitution of a dibromofuran using a Stille coupling. For di-substitution, >2 equivalents of the organostannane and potentially higher temperatures and longer reaction times are required.

Materials:

  • Dibromofuran (e.g., 3,4-dibromofuran)

  • Organostannane (e.g., tributyl(aryl)stannane, 1.0-1.2 equivalents for mono-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)

  • Ligand (optional, e.g., PPh₃, AsPh₃)

  • Anhydrous and degassed solvent (e.g., toluene, DMF, dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the dibromofuran (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane (1.1 eq.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.

Data Presentation: Sonogashira Coupling of Dibromofurans

| Entry | Substrate | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | 2,4-Dibromofuran | Phenylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | THF | 60 | 6 | 2-(Phenylethynyl)-4-bromofuran | 85 | | 2 | 2,4-Dibromofuran | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 5 | DIPA | DMF | 50 | 8 | 2-(Hex-1-yn-1-yl)-4-bromofuran | 88 | | 3 | 2,4-Dibromofuran | Phenylacetylene (2.2 eq) | Pd(PPh₃)₄ (5) | 10 | Et₃N | Toluene | 90 | 12 | 2,4-Bis(phenylethynyl)furan | 75 | | 4 | Tetrabromofuran* | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N/THF | 65 | 12 | 2,5-Dibromo-3,4-bis(phenylethynyl)furan | 82 |

*Note: Data for tetrabromofuran demonstrates the reactivity at the β-positions under forcing conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is for the selective mono-alkynylation of a dibromofuran, taking advantage of the higher reactivity of the α-position.

Materials:

  • Dibromofuran (e.g., 2,5-dibromofuran)

  • Terminal alkyne (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., Et₃N, DIPA, typically also used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Add the dibromofuran (1.0 eq.) and the anhydrous solvent (e.g., THF).

  • Add the amine base (e.g., Et₃N, 3 eq.) and the terminal alkyne (1.1 eq.).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Palladium_Catalyzed_Cross_Coupling cluster_Pd_cycle Palladium Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Dibromofuran Dibromofuran (R-X) Dibromofuran->OxAdd Organometallic Organometallic Reagent (R'-M) (M = B, Sn, etc.) Organometallic->Transmetal caption General Catalytic Cycle

General Catalytic Cycle

Experimental_Workflow start Start setup Reaction Setup: - Flame-dry Schlenk flask - Add dibromofuran, coupling partner, catalyst, base - Purge with inert gas start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Work-up: - Quench reaction - Aqueous extraction reaction->workup purify Purification: - Column Chromatography workup->purify characterize Characterization: - NMR, MS purify->characterize end End characterize->end caption Experimental Workflow

Experimental Workflow

References

Synthesis of Substituted Furans via C-H Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged structural motif present in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and atom-economical methods for the synthesis of substituted furans is therefore of significant interest to the scientific community. Transition-metal catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of furan rings and for the construction of the furan core itself, obviating the need for pre-functionalized starting materials. This document provides detailed application notes and experimental protocols for the synthesis of substituted furans utilizing various transition metal catalysts, including palladium, rhodium, and copper.

Palladium-Catalyzed Direct C-H Arylation of Furans

Direct C-H arylation of furans represents one of the most straightforward methods for the synthesis of aryl-substituted furans. Palladium catalysis has been extensively explored for this transformation, offering a versatile tool for forging C-C bonds.

A notable advancement in this area is the development of catalyst systems that can operate at very low catalyst loadings, enhancing the economic and environmental viability of the process. One such system employs a combination of a tetraphosphine ligand, cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp), and a palladium precursor, [Pd(C₃H₅)Cl]₂, for the direct arylation of furan derivatives with aryl halides.[1][2] This method has demonstrated good yields with a broad substrate scope.[1]

Experimental Protocol: Palladium-Catalyzed Direct Arylation

This protocol is adapted from the work of a study on palladium-catalyzed direct arylation of furans at low catalyst loadings.[1]

General Procedure:

  • In a Schlenk tube under an argon atmosphere, add the furan derivative (1 mmol), aryl halide (1.2 mmol), potassium carbonate (K₂CO₃, 2 mmol), and the palladium catalyst system ([Pd(C₃H₅)Cl]₂ and Tedicyp ligand, with specific loading as indicated in the table).

  • Add N,N-dimethylacetamide (DMAc) (3 mL) as the solvent.

  • Seal the Schlenk tube and heat the reaction mixture at the specified temperature for the indicated time.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated furan.

Quantitative Data: Substrate Scope for Palladium-Catalyzed Direct Arylation
EntryFuran DerivativeAryl HalideCatalyst Loading (mol %)Temp (°C)Time (h)Yield (%)
12-n-Butylfuran4-Bromoanisole0.011502085
22-n-Butylfuran4-Bromotoluene0.011502082
32-n-Butylfuran4-Bromobenzonitrile0.011502078
4Furan4-Bromoanisole0.11502075
52-Methylfuran4-Bromoanisole0.11502080

Data summarized from literature reports.[1]

Logical Workflow for Palladium-Catalyzed Direct Arylation

G Workflow for Palladium-Catalyzed Direct Arylation of Furans cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Product A Combine Furan Derivative, Aryl Halide, Base (K2CO3), and Palladium Catalyst System B Add Solvent (DMAc) under Argon A->B C Heat Reaction Mixture (e.g., 150 °C) B->C D Cool to Room Temperature and Dilute with EtOAc/Water C->D E Aqueous Extraction with EtOAc D->E F Dry and Concentrate Organic Layer E->F G Purify by Column Chromatography F->G H Isolated Arylated Furan G->H

Caption: Experimental workflow for the palladium-catalyzed direct arylation of furans.

Rhodium(III)-Catalyzed Annulation for Furan Synthesis

Rhodium catalysis has enabled novel synthetic routes to furans through C-H activation and annulation cascades. One such approach involves the reaction of α,β-unsaturated oximes with aldehydes, catalyzed by a cationic Rh(III) complex.[3] This method provides a convergent synthesis of highly substituted furans.[3]

Experimental Protocol: Rhodium(III)-Catalyzed Furan Synthesis

This protocol is based on the convergent synthesis of furans via Rh(III)-catalyzed C-H activation.[3]

General Procedure:

  • To a screw-cap vial, add the α,β-unsaturated oxime (0.2 mmol), aldehyde (0.4 mmol), --INVALID-LINK--₂ (catalyst, 5 mol %), and silver acetate (AgOAc, 20 mol %).

  • Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the substituted furan.

Quantitative Data: Substrate Scope for Rhodium(III)-Catalyzed Furan Synthesis
Entryα,β-Unsaturated OximeAldehydeYield (%)
1(E)-1-Phenylpropan-1-one oximeBenzaldehyde85
2(E)-1-(p-Tolyl)propan-1-one oximeBenzaldehyde88
3(E)-1-(4-Methoxyphenyl)propan-1-one oximeBenzaldehyde92
4(E)-1-Phenylpropan-1-one oxime4-Methylbenzaldehyde83
5(E)-1-Phenylpropan-1-one oxime4-Chlorobenzaldehyde75

Data summarized from a relevant research article.[3]

Signaling Pathway for Rhodium(III)-Catalyzed Furan Synthesis

G Catalytic Cycle for Rh(III)-Catalyzed Furan Synthesis A [Cp*Rh(III)] Catalyst C C-H Activation (Formation of Rhodacycle) A->C + Oxime B α,β-Unsaturated Oxime B->C E Coordinative Insertion of Aldehyde C->E + Aldehyde D Aldehyde D->E F Intermediate E->F G Cyclization and Reductive Elimination F->G G->A Regeneration H Substituted Furan G->H

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of furans.

Copper-Catalyzed Synthesis of Highly Functionalized Furans

Copper, being an earth-abundant and inexpensive metal, offers a sustainable alternative for C-H functionalization reactions. Copper-catalyzed [3+2] cycloaddition of β-ketoesters with alkynes via C(sp³)–H functionalization provides an efficient route to highly functionalized furans.[4]

Experimental Protocol: Copper-Catalyzed Furan Synthesis

This protocol is adapted from a study on the copper-catalyzed synthesis of highly functionalized furans.[4]

General Procedure:

  • To a sealed tube, add β-ketoester (0.5 mmol), alkyne (0.6 mmol), copper(I) iodide (CuI, 10 mol %), and 1,10-phenanthroline (ligand, 10 mol %).

  • Add N,N-dimethylformamide (DMF) (2 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the polysubstituted furan.

Quantitative Data: Substrate Scope for Copper-Catalyzed Furan Synthesis
Entryβ-KetoesterAlkyneYield (%)
1Ethyl acetoacetatePhenylacetylene85
2Methyl acetoacetatePhenylacetylene82
3Ethyl benzoylacetatePhenylacetylene78
4Ethyl acetoacetate1-Octyne75
5Ethyl acetoacetate4-Ethynyltoluene88

Data summarized from a relevant research publication.[4]

Experimental Workflow for Copper-Catalyzed Furan Synthesis

G Workflow for Copper-Catalyzed Furan Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Product A Combine β-Ketoester, Alkyne, CuI, and 1,10-Phenanthroline B Add Solvent (DMF) in a Sealed Tube A->B C Heat Reaction Mixture (e.g., 120 °C) B->C D Cool to Room Temperature and Dilute with Water C->D E Aqueous Extraction with EtOAc D->E F Dry and Concentrate Organic Layer E->F G Purify by Column Chromatography F->G H Isolated Substituted Furan G->H

Caption: Experimental workflow for the copper-catalyzed synthesis of furans.

These protocols and data provide a starting point for researchers interested in the synthesis of substituted furans via C-H activation. The choice of catalyst and reaction conditions will depend on the specific substrates and desired substitution pattern of the furan product. Further optimization may be necessary to achieve optimal yields for specific applications in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,5-Dibromo-2-furaldehyde. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material for the synthesis of this compound is 2-furaldehyde.

Q2: What are the typical brominating agents used in this synthesis?

Common brominating agents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), and N-bromosuccinimide (NBS).[1] The choice of agent and conditions is critical to favor the formation of the di-brominated product.

Q3: What is the primary challenge in the synthesis of this compound?

The main challenge is controlling the regioselectivity of the bromination reaction. The reaction can often yield a mixture of mono-brominated (5-bromo- and 4-bromo-2-furaldehyde) and di-brominated products.[1][2] Additionally, polymerization of the starting material and product can occur, leading to the formation of black tar and reducing the yield.[1]

Q4: How can I minimize the formation of side products?

To minimize side products, it is crucial to carefully control the reaction conditions, such as temperature and the dropwise addition of reactants.[1] The choice of brominating agent and solvent system also plays a significant role in selectivity. For instance, the reaction of Br₂ with 2-furaldehyde at 0°C in the presence of AlCl₃ is reported to favor the formation of this compound.[1]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low or No Yield Polymerization: Formation of a black, tarry substance is a common issue, indicating polymerization of the furan ring under the reaction conditions.[1]- Maintain a low reaction temperature (e.g., 0°C).- Add the 2-furaldehyde dropwise and slowly to the brominating agent.[1]- Ensure the starting material is freshly distilled to remove any polymeric impurities.
Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time.- Ensure the stoichiometry of the reagents is correct, with a sufficient amount of the brominating agent for di-substitution.
Formation of Mono-brominated Byproducts Insufficient Brominating Agent: Not enough brominating agent was used to achieve di-bromination.- Increase the molar equivalents of the brominating agent.
Suboptimal Reaction Conditions: The reaction conditions may favor mono-bromination.- Adjust the reaction temperature. For example, with NBS, lower temperatures can alter the product ratio.[1]
Product is a Dark Oil or Tarry Solid Presence of Polymeric Impurities: The product is contaminated with tar formed during the reaction.- Purify the crude product via column chromatography on silica gel.- Recrystallization from a suitable solvent system can also be effective.
Difficulty in Product Purification Similar Polarity of Byproducts: Mono-brominated isomers and other side products may have similar polarities to the desired di-brominated product, making separation by chromatography challenging.- Optimize the mobile phase for column chromatography to improve separation.- Consider derivatization of the aldehyde group to alter the polarity for easier separation, followed by deprotection.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reported method favoring di-bromination using molecular bromine and aluminum chloride.[1]

Materials:

  • 2-Furaldehyde (freshly distilled)

  • Aluminum chloride (AlCl₃), anhydrous

  • Molecular bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of molecular bromine (2.1 equivalents) in anhydrous dichloromethane to the cooled suspension via the dropping funnel with vigorous stirring.

  • After the addition of bromine is complete, add a solution of freshly distilled 2-furaldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for an additional 2-3 hours after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Visualizations

Synthesis_Pathway 2-Furaldehyde 2-Furaldehyde This compound This compound 2-Furaldehyde->this compound Br2, AlCl3, 0°C 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde 2-Furaldehyde->5-Bromo-2-furaldehyde Side Reaction 4-Bromo-2-furaldehyde 4-Bromo-2-furaldehyde 2-Furaldehyde->4-Bromo-2-furaldehyde Side Reaction Polymeric Tar Polymeric Tar 2-Furaldehyde->Polymeric Tar Side Reaction 5-Bromo-2-furaldehyde->this compound Further Bromination

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_tar Is a black tar present? start->check_tar check_mono Are mono-brominated products observed? check_tar->check_mono No solution_tar Lower temperature Slow addition of reagents check_tar->solution_tar Yes solution_mono Increase Br2 equivalents Optimize reaction time check_mono->solution_mono Yes purify Optimize column chromatography Consider derivatization check_mono->purify No solution_tar->purify solution_mono->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 4,5-Dibromo-2-furaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 4,5-Dibromo-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials like 2-furaldehyde, mono-brominated intermediates (e.g., 5-bromo-2-furaldehyde), and polymeric tars that can form during the bromination reaction.[1] The presence of these impurities can affect the color and physical state of the crude product.

Q2: Which purification methods are most effective for this compound?

A2: The two most common and effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is excellent for separating compounds with different polarities, while recrystallization is effective for removing smaller amounts of impurities from a solid product.[1][2]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below. The relatively low melting point is particularly important for recrystallization procedures.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It can be used to identify the components in your crude mixture, track the separation of compounds during column chromatography, and assess the purity of the final product.[3] A suitable solvent system for TLC will provide good separation between the desired product and any impurities.

Troubleshooting Guide

Q5: My crude product is a dark, oily tar. How can I purify it?

A5: The formation of a dark tar often indicates polymerization of the starting material or product.[1]

  • Initial Step: Attempt to dissolve the crude material in a suitable organic solvent like dichloromethane or ethyl acetate. If a significant portion is insoluble, this is likely polymeric material that can be removed by filtration.

  • Primary Method: Column chromatography is the most effective method for separating the desired aldehyde from polar, high-molecular-weight tars.[2] Use a silica gel stationary phase and a non-polar to moderately polar eluent system.

Q6: After column chromatography, my product is still impure. What went wrong?

A6: Several factors could lead to poor separation during column chromatography:

  • Improper Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly without separation. Conversely, if it's too low, the product may not move off the column. Run TLC with various solvent mixtures to find the optimal eluent system that gives your product an Rf value of approximately 0.3-0.7.[3]

  • Column Overloading: Using too much crude sample for the amount of stationary phase will result in poor separation. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[2]

  • Poor Column Packing: Channels or cracks in the silica gel can lead to an uneven flow of the solvent and poor separation.[4] Ensure the silica gel is packed uniformly as a slurry.[2][4]

Q7: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Add More Solvent: The concentration of your compound in the hot solvent may be too high. Add more hot solvent until the oil fully dissolves.

  • Lower the Temperature: Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystal growth. Gentle scratching of the inside of the flask with a glass rod can help initiate crystallization.

  • Change Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to try a different solvent or a mixture of solvents.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₂Br₂O₂[5]
Molecular Weight253.88 g/mol
Melting Point36-37 °C[5]
Boiling Point276.9 °C at 760 mmHg[5]
AppearanceLight yellow solid[6]
SolubilitySoluble in most polar organic solvents; slightly soluble in water.[7][8]

Table 2: Illustrative Comparison of Purification Methods (Note: The following data is for illustrative purposes to highlight potential outcomes.)

MethodTypical Purity (HPLC)Typical YieldProsCons
Column Chromatography >98%60-80%High purity achievable; good for complex mixtures.More time-consuming; requires larger solvent volumes.
Recrystallization >95%70-90%Simple setup; good for removing minor impurities.May not be effective for complex mixtures; risk of "oiling out".

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel chromatography.

  • Eluent Selection:

    • Using TLC, determine a suitable eluent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a common starting point.

    • The ideal eluent should give the product a retention factor (Rf) of ~0.3-0.4 and show good separation from impurities.[3]

  • Column Packing (Wet Method):

    • Clamp a glass column vertically and place a small plug of cotton or glass wool at the bottom.[4]

    • Add a thin layer of sand over the plug.[9]

    • In a separate beaker, prepare a slurry of silica gel in your chosen eluent.[2][4]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[4]

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully pipette this concentrated solution onto the top of the silica column.[9]

    • Drain the solvent until the sample has fully entered the silica gel.

  • Elution and Fraction Collection:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting fractions in separate test tubes or flasks as the solvent flows through the column.

    • Monitor the separation by spotting the collected fractions on TLC plates.[10]

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is mostly solid and contains minor impurities.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethyl acetate and an ether or hexane may be effective.[1][6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_methods Purification Methods cluster_post Final Steps Crude Crude this compound TLC_Analysis Analyze by TLC Crude->TLC_Analysis Col_Chrom Column Chromatography TLC_Analysis->Col_Chrom Complex Mixture Recrystal Recrystallization TLC_Analysis->Recrystal Mostly Solid Combine Combine Pure Fractions Col_Chrom->Combine Purity_Check Check Purity (TLC/HPLC) Recrystal->Purity_Check Evaporate Solvent Evaporation Combine->Evaporate Evaporate->Purity_Check Final_Product Pure Product Purity_Check->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide cluster_column Column Chromatography Issues cluster_recrystal Recrystallization Issues Start Problem with Purification Poor_Sep Poor Separation? Start->Poor_Sep Oiling_Out Product 'Oiling Out'? Start->Oiling_Out Check_Eluent Optimize Eluent (via TLC) Poor_Sep->Check_Eluent Check_Load Reduce Sample Load Poor_Sep->Check_Load Repack Repack Column Poor_Sep->Repack Add_Solvent Add More Solvent Oiling_Out->Add_Solvent Slow_Cool Cool Slowly Oiling_Out->Slow_Cool Change_Solvent Change Solvent System Oiling_Out->Change_Solvent

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Suzuki Coupling of 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4,5-Dibromo-2-furaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki coupling of this substrate.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Suzuki coupling of this compound.

Q1: I am observing low or no conversion of my starting material. What are the likely causes and how can I address them?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, especially Pd(PPh₃)₄, is fresh, as it can degrade over time. Consider using more robust pre-catalysts like Pd(dppf)Cl₂ or modern Buchwald-type catalysts which are often more active and stable.

  • Improper Reaction Setup: Suzuki reactions are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For this compound, a common starting point is a palladium catalyst like Pd(PPh₃)₄ with a carbonate base (e.g., K₂CO₃ or Na₂CO₃) in a solvent system like dioxane/water or toluene/water. If this fails, consider screening other bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, THF). The reaction temperature may also need optimization; typically, temperatures between 80-100 °C are effective.

  • Poor Quality Reagents: The purity of your this compound and boronic acid is crucial. Impurities can poison the catalyst. Ensure your reagents are of high purity and that the boronic acid has not degraded, which can occur upon storage.

Q2: I am getting a mixture of mono- and di-arylated products. How can I control the selectivity?

A2: Achieving selective mono- or di-arylation is a common challenge with di-halogenated substrates. The reactivity of the two bromine atoms on the furan ring is different, which can be exploited to control the selectivity.

  • For Mono-arylation: To favor the formation of the mono-arylated product, you can often employ milder reaction conditions. This includes using a less active catalyst, a weaker base, and lower reaction temperatures. The stoichiometry of the boronic acid is also critical; using a slight excess (1.1-1.2 equivalents) is a good starting point. It has been noted that the bromine at the 5-position of the furan ring is generally more reactive towards Suzuki coupling.

  • For Di-arylation (Double Coupling): To promote the formation of the di-arylated product, more forcing conditions are typically required. This may involve using a more active catalyst system (e.g., a Buchwald ligand-based catalyst), a stronger base, and higher temperatures. Using a larger excess of the boronic acid (2.2-2.5 equivalents) is also necessary. A one-pot, two-step approach can be effective, where the first coupling is performed under milder conditions, followed by the addition of a second equivalent of boronic acid and/or a more active ligand and increased temperature to drive the second coupling.

Q3: I am observing significant dehalogenation of my starting material. What causes this and how can I prevent it?

A3: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with electron-rich heteroaromatic halides.

  • Role of Water: The presence of water is often crucial for the Suzuki coupling mechanism, but an excess can promote dehalogenation. It is a key parameter to control. Minimizing the amount of water in the solvent system (e.g., using a higher ratio of organic solvent to water like 6:1 or 8:1 dioxane/water) has been shown to be effective in reducing dehalogenation in similar systems like 4,5-dibromothiophene-2-carboxaldehyde.[1]

  • Reaction Temperature: High reaction temperatures can sometimes exacerbate dehalogenation. If you are observing this side reaction, consider running the reaction at a lower temperature for a longer period.

  • Choice of Base: The strength and nature of the base can also influence the extent of dehalogenation. Experimenting with different bases may help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for the Suzuki coupling of this compound?

A1: Based on studies of analogous compounds, a reliable set of starting conditions for a one-pot double Suzuki coupling would be:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equivalents for the first coupling, and another 2.2 equivalents for the second)

  • Solvent: A mixture of dioxane and water (e.g., 6:1 v/v)

  • Temperature: 90 °C

  • Procedure: Add the first boronic acid (1.1 equivalents) and heat for 12 hours. Then, add the second boronic acid (1.5 equivalents) and additional base, and continue heating for another 12 hours.[1]

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to spots of your starting materials, you can determine the consumption of the reactants and the formation of the product(s).

Q3: My boronic acid is not very soluble in the reaction mixture. What can I do?

A3: Poor solubility of the boronic acid can hinder the reaction. You can try a different solvent system that better solubilizes all components. Alternatively, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help to bring the reagents into the same phase and facilitate the reaction.

Data Presentation

While specific quantitative data for the Suzuki coupling of this compound is not extensively tabulated in the literature, the following table summarizes typical conditions and expected outcomes based on closely related substrates.

Catalyst SystemBaseSolventTemperature (°C)Expected OutcomeReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (6:1)90Good yields for one-pot double coupling[1]
Pd(dppf)Cl₂K₃PO₄Toluene110Effective for challenging couplingsGeneral Knowledge
Pd(OAc)₂ / SPhosK₂CO₃THF/H₂O80High activity for hindered substratesGeneral Knowledge

Experimental Protocols

Representative Procedure for the One-Pot Double Suzuki Coupling of this compound (adapted from a similar substrate[1])

  • To a solution of this compound (1.0 equivalent) in a 6:1 mixture of dioxane/water, add the first arylboronic acid (1.1 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Purge the reaction mixture with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After 12 hours, add the second arylboronic acid (1.5 equivalents) and additional potassium carbonate (2.2 equivalents).

  • Continue to stir the reaction mixture at 90 °C for an additional 12 hours.

  • Cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-diaryl-2-furaldehyde.

Visualizations

Suzuki_Troubleshooting start Low or No Conversion q_catalyst Is the catalyst active and fresh? start->q_catalyst s_catalyst Use a fresh batch of catalyst or a more robust pre-catalyst. q_catalyst->s_catalyst No q_setup Is the reaction setup properly degassed? q_catalyst->q_setup Yes s_catalyst->q_setup s_setup Ensure thorough degassing of solvents and purging with inert gas. q_setup->s_setup No q_conditions Are the reaction conditions optimal? q_setup->q_conditions Yes s_setup->q_conditions s_conditions Screen different bases, solvents, and temperatures. q_conditions->s_conditions No q_reagents Are the reagents of high purity? q_conditions->q_reagents Yes s_conditions->q_reagents s_reagents Use high-purity starting materials and check boronic acid stability. q_reagents->s_reagents No end_node Improved Conversion q_reagents->end_node Yes s_reagents->end_node

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Suzuki_Selectivity start Mixture of Mono- and Di-arylated Products q_goal What is the desired product? start->q_goal mono Mono-arylation q_goal->mono di Di-arylation q_goal->di s_mono Use milder conditions: - Less active catalyst - Weaker base - Lower temperature - ~1.1 eq. boronic acid mono->s_mono s_di Use more forcing conditions: - More active catalyst - Stronger base - Higher temperature - >2.2 eq. boronic acid di->s_di end_mono Selective Mono-arylation s_mono->end_mono end_di Selective Di-arylation s_di->end_di

Caption: Logic for controlling selectivity in the Suzuki coupling.

References

Technical Support Center: Sonogashira Reactions of 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproducts and optimize the Sonogashira coupling of 4,5-Dibromo-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Sonogashira reaction of this compound?

The primary byproducts are typically the homocoupled alkyne (a diyne resulting from Glaser coupling), the di-alkynylated furan (if mono-substitution is desired), and hydrodehalogenation, where a bromine atom is replaced by hydrogen.[1][2][3]

Q2: My main byproduct is the homocoupled alkyne (Glaser coupling). How can I prevent this?

Glaser coupling is an oxidative dimerization of the terminal alkyne, which is significantly promoted by the copper(I) co-catalyst in the presence of oxygen.[1][3][4] To minimize this, you should:

  • Switch to a copper-free protocol. Many modern methods avoid copper entirely to prevent this side reaction.[2][5][6]

  • Ensure rigorous degassing. Oxygen must be thoroughly removed from solvents, reagents, and the reaction headspace.[3][4] Techniques like freeze-pump-thaw cycles are highly effective.

  • Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.

Q3: I am getting a mixture of mono- and di-alkynylated products. How can I control the selectivity?

Selectivity is primarily controlled by reaction stoichiometry and conditions. The bromine at the 5-position (alpha to the furan oxygen) is generally more reactive than the bromine at the 4-position (beta position).[7]

  • For mono-alkynylation: Use a slight excess of the terminal alkyne (1.0-1.2 equivalents), run the reaction at a lower temperature (e.g., room temperature to 40 °C), and monitor the reaction closely to stop it upon consumption of the starting material.[7]

  • For di-alkynylation: Use a larger excess of the terminal alkyne (≥ 2.2 equivalents), employ higher temperatures (e.g., 80-100 °C), and allow for longer reaction times.[7]

Q4: The reaction is very slow or shows no conversion. What are the likely causes and solutions?

Slow or stalled reactions with aryl bromides are often due to the challenging oxidative addition step.[8]

  • Increase the temperature: Sonogashira couplings with aryl bromides often require elevated temperatures (e.g., 80 °C or higher) to proceed at a reasonable rate.[8]

  • Change the catalyst system: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, dppf) or pre-formed, air-stable precatalysts.[6][8][9][10]

  • Check reagent quality: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

Problem Potential Cause(s) Recommended Solution(s)
High levels of alkyne homocoupling (Glaser byproduct) 1. Presence of oxygen in the reaction.[1][3]2. Copper(I) co-catalyst promoting dimerization.[2][4]1. Implement a copper-free protocol to eliminate the primary catalyst for this side reaction.[5]2. Rigorously degas all solvents and reagents using at least three freeze-pump-thaw cycles or by sparging with argon for an extended period.3. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.4. Consider slow, syringe-pump addition of the alkyne to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling.
Low or no conversion of this compound 1. Catalyst is inactive or has low activity.2. Reaction temperature is too low for the oxidative addition of an aryl bromide.[8]3. Poor choice of ligand or base.[8][11]1. Screen different catalyst systems. Use air-stable precatalysts with bulky, electron-rich phosphine ligands (e.g., [DTBNpP]Pd(crotyl)Cl) which are highly active at room temperature.[6]2. Increase the reaction temperature. A range of 60-100 °C is often necessary for aryl bromides.[8]3. Optimize the base and solvent. Switch from amine bases like triethylamine to diisopropylamine or an inorganic base like Cs₂CO₃ in a solvent like THF or DMF.[4][8]
Formation of di-alkynylated product when mono-alkynylation is desired 1. Stoichiometry of the terminal alkyne is too high.2. Reaction temperature is too high or the reaction time is too long.[7]1. Use a controlled amount of the alkyne (1.0 to 1.2 equivalents).2. Run the reaction at a lower temperature (room temperature is a good starting point).3. Monitor the reaction progress carefully by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Significant hydrodehalogenation (loss of Br replaced by H) 1. Certain catalyst/ligand combinations can promote this side reaction.2. Presence of impurities (e.g., water) that can act as a proton source.1. Screen different palladium sources and ligands. 2. Ensure all reagents and solvents are strictly anhydrous. 3. Use a well-defined, high-purity palladium precatalyst.

Optimized Reaction Conditions for Selectivity

The following table summarizes key parameters to control the reaction outcome.

Parameter For Selective Mono-alkynylation For Di-alkynylation
Terminal Alkyne (eq.) 1.0 - 1.2≥ 2.2
Palladium Catalyst (mol%) 1 - 32 - 5
Copper(I) Iodide (mol%) 0 (preferred) or 2 - 55 - 10
Base (eq.) 2 - 33 - 5
Temperature Room Temperature to 60 °C80 °C to 110 °C
Reaction Time Monitor closely (typically 2-12 h)12 - 24 h or until completion

Experimental Protocols

Protocol 1: Copper-Free Sonogashira for Selective Mono-alkynylation

This modern protocol is designed to minimize Glaser homocoupling and favor the formation of 5-alkynyl-4-bromo-2-furaldehyde.

Materials:

  • This compound

  • Terminal alkyne (1.1 eq)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, P2) (2.5 mol%)[6]

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., DMSO, THF, or DMF)

  • Inert gas (Argon)

Procedure:

  • Add this compound (1.0 eq) and the palladium precatalyst (0.025 eq) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base (2.0 eq) and the terminal alkyne (1.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically when the starting material is no longer visible), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Cocatalyzed Sonogashira for Di-alkynylation

This traditional protocol is adapted for achieving di-substitution.

Materials:

  • This compound

  • Terminal alkyne (2.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., triethylamine or diisopropylamine) (4.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon)

Procedure:

  • To an oven-dried Schlenk flask under argon, add the palladium catalyst (0.03 eq) and CuI (0.05 eq).

  • Add this compound (1.0 eq) followed by the anhydrous, degassed solvent.

  • Add the base (4.0 eq) and the terminal alkyne (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS indicates the disappearance of the mono-alkynylated intermediate.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Perform an aqueous workup and purification as described in Protocol 1.

Visualized Workflows and Logic

TroubleshootingWorkflow start Start Sonogashira Reaction check_conversion Low or No Conversion? start->check_conversion no_conversion_solutions Troubleshoot: 1. Increase Temperature 2. Use Bulky, Electron-Rich Ligand 3. Check Reagent Purity check_conversion->no_conversion_solutions Yes analyze_products Analyze Product Mixture check_conversion->analyze_products No, Conversion Occurred byproduct_type What is the Main Byproduct? analyze_products->byproduct_type glaser Glaser Homocoupling byproduct_type->glaser Alkyne Dimer disub Di-substituted Product (when mono is desired) byproduct_type->disub Di-alkynylation glaser_solution Solution: 1. Use Copper-Free Conditions 2. Rigorously Degas System 3. Slow Alkyne Addition glaser->glaser_solution disub_solution Solution: 1. Reduce Alkyne to ~1.1 eq 2. Lower Reaction Temperature 3. Monitor and Stop at Completion disub->disub_solution

Caption: Troubleshooting decision tree for Sonogashira reactions.

ExperimentalWorkflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification p1 1. Add Solids to Dry Schlenk Flask p2 2. Evacuate & Backfill with Inert Gas (x3) p1->p2 p3 3. Add Degassed Solvents & Reagents p2->p3 p4 4. Stir at Set Temperature p3->p4 p5 5. Monitor Progress (TLC / GC-MS) p4->p5 p6 6. Quench Reaction p5->p6 p7 7. Aqueous Extraction p6->p7 p8 8. Column Chromatography p7->p8

Caption: General experimental workflow for Sonogashira coupling.

References

Technical Support Center: Wittig Olefination of 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the Wittig olefination of 4,5-Dibromo-2-furaldehyde. The information is tailored for professionals in chemical research and drug development to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction with this compound is giving a very low yield or failing completely. What are the most likely causes?

A: Low or no yield in this reaction can stem from several factors. Systematically investigate the following:

  • Reagent Quality: The Wittig reaction is highly sensitive to moisture and air. Ensure your phosphonium salt is thoroughly dried, solvents are anhydrous, and the base is not degraded. This compound itself can be unstable and should be checked for purity before use.[1][2]

  • Base Selection: The choice of base is critical. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are necessary to deprotonate the phosphonium salt.[3] Using a base that is too weak will prevent ylide formation.

  • Ylide Instability: Phosphorus ylides can be unstable, especially if they are not resonance-stabilized. It is often best to generate the ylide at low temperatures (0°C to -78°C) and use it immediately.[4] Adding the aldehyde to the pre-formed ylide solution is a standard approach.

  • Reaction Temperature: While ylide formation requires low temperatures, the subsequent reaction with the aldehyde may need to be slowly warmed to room temperature to proceed at a reasonable rate. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The aldehyde starting material may be prone to decomposition or polymerization under strongly basic conditions.[1]

Q2: How does the choice of base and solvent impact the reaction?

A: The base and solvent system is crucial for successful ylide formation and subsequent olefination.

  • Strong, Non-nucleophilic Bases: For most Wittig reactions involving simple alkyl ylides, strong bases are required.

    • n-BuLi: A very common and effective base, typically used in ethereal solvents like THF or diethyl ether at low temperatures (-78°C to 0°C).

    • NaH: A strong, non-nucleophilic base that works well in THF or DMF. The reaction can be slower to start as it is a solid-liquid reaction.

    • KOtBu: Another strong, non-nucleophilic base effective in THF.

  • Weaker Bases: For stabilized ylides (e.g., those with an adjacent ester or ketone), milder bases like sodium carbonate or even silver carbonate can be effective.[5] This can be advantageous for base-sensitive substrates.

  • Solvent Choice: The solvent must be aprotic and dry.

    • THF and Diethyl Ether: These are the most common solvents as they are effective at solvating the reagents and are suitable for low-temperature reactions.

    • Toluene or Benzene: Can be used, sometimes at higher temperatures, for less reactive systems.

    • DMF/DMSO: Generally reserved for reactions with less soluble reagents or when using bases like NaH.

Q3: I am observing a significant amount of unreacted this compound by TLC. What adjustments should I make?

A: Unreacted starting material usually points to an issue with the ylide or reaction kinetics.

  • Stoichiometry: Ensure you are using a slight excess of the Wittig reagent (typically 1.1 to 1.5 equivalents of the phosphonium salt and base relative to the aldehyde) to drive the reaction to completion.

  • Ylide Generation: Confirm that your ylide is being generated successfully. A characteristic color change (often to deep red, orange, or yellow) occurs upon deprotonation of the phosphonium salt. If no color change is observed, your base may be inactive or the salt may not be acidic enough for the chosen base.

  • Temperature and Time: If ylide formation is confirmed, the reaction with the aldehyde may be sluggish. After adding the aldehyde at low temperature, allow the mixture to slowly warm to room temperature and stir for an extended period (several hours to overnight). Gentle heating can be attempted, but with caution, as it may promote side reactions.

Q4: What is the best method to purify the alkene product and remove the triphenylphosphine oxide byproduct?

A: The removal of triphenylphosphine oxide (Ph₃P=O) is a classic challenge in Wittig reactions.[6]

  • Column Chromatography: This is the most reliable method. Triphenylphosphine oxide is quite polar, so a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) will typically elute the desired alkene first.

  • Recrystallization: If the product is a solid, recrystallization can be effective. The choice of solvent is key; ideal solvents will dissolve the product when hot but have low solubility for either the product or the oxide at cold temperatures. Isopropyl alcohol has been used successfully in some cases to crystallize the alkene while leaving the oxide in solution.[7]

  • Precipitation: In some cases, the reaction mixture can be concentrated and triturated with a solvent like diethyl ether or hexanes, which may cause the triphenylphosphine oxide to precipitate, allowing it to be removed by filtration.

Quantitative Data for Optimization

The following table presents conditions used for Wittig olefination on similar furan-based aldehydes. These should serve as a starting point for optimizing the reaction with this compound.

Condition Ref.AldehydePhosphonium Salt / YlideBase (Equivalents)SolventTemperatureTimeYield (%)Source
A 5-formylfurfuryl acetateMethyltriphenylphosphonium bromideNaH (2 eq.)Diethyl ether0°C to RT24 h68[8]
B 2-furaldehyde(Carbethoxymethylene)triphenylphosphoraneAg₂CO₃ (1 eq.)CH₃CNRoom Temp.2 h87[5]
C 2-furaldehydeBenzyltriphenylphosphonium chlorideAg₂CO₃ (1 eq.)CH₃CNRoom Temp.2 h85[5]

Experimental Protocols

General Protocol for Wittig Olefination (Non-stabilized Ylide)

This protocol is a general starting point based on Condition A in the table above and is suitable for forming a simple alkene from this compound.

Materials:

  • Methyltriphenylphosphonium bromide (or other desired phosphonium salt), dried under vacuum.

  • Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Anhydrous diethyl ether or THF.

  • This compound.

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox).

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.2 eq.).

    • Add anhydrous diethyl ether via syringe. Cool the resulting slurry to 0°C in an ice bath with stirring.

    • Carefully add NaH (1.2 eq.) portion-wise to the slurry. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0°C for 1 hour, during which the formation of the ylide is typically indicated by the appearance of a yellow-orange color.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

    • Slowly add the aldehyde solution dropwise via syringe to the ylide mixture at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the product from triphenylphosphine oxide.

Visual Guides

G start Low Yield Observed check_reagents 1. Verify Reagent Quality (Aldehyde, Salt, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Purify or Replace Reagents reagents_ok->fix_reagents No   optimize_ylide 2. Optimize Ylide Formation - Adjust Base/Solvent - Lower Temperature (-78°C) - Check Order of Addition reagents_ok->optimize_ylide  Yes fix_reagents->start ylide_ok Improvement? optimize_ylide->ylide_ok optimize_reaction 3. Adjust Reaction Conditions - Increase Reaction Time - Slowly Warm to RT - Monitor by TLC ylide_ok->optimize_reaction No   success Yield Improved ylide_ok->success  Yes reaction_ok Improvement? optimize_reaction->reaction_ok optimize_workup 4. Improve Purification - Optimize Chromatography - Attempt Recrystallization reaction_ok->optimize_workup No   reaction_ok->success  Yes optimize_workup->success

Caption: A workflow for troubleshooting low yields in the Wittig reaction.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [2+2] Cycloaddition cluster_2 Step 3: Elimination salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) ylide R-CH=PPh₃ (Ylide) salt->ylide + Strong Base oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde R'-CHO (Aldehyde) aldehyde->oxaphosphetane alkene R-CH=CH-R' (Alkene Product) oxaphosphetane->alkene phosphine_oxide Ph₃P=O (Byproduct) oxaphosphetane->phosphine_oxide

Caption: The general mechanism of the Wittig olefination reaction.

References

stability of 4,5-Dibromo-2-furaldehyde under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,5-Dibromo-2-furaldehyde

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

To ensure the integrity of this compound, it is crucial to adhere to proper storage and handling protocols. The compound should be kept refrigerated at 2-8°C.[1][2][3] It is recommended to store it in a tightly sealed container in a dry, well-ventilated area.[2][3] Some sources indicate that the compound is air-sensitive, suggesting that storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent potential degradation.[2]

Q2: What are the known chemical incompatibilities of this compound?

This compound should not be stored with or exposed to strong oxidizing agents.[2] As a furan derivative, it may also be susceptible to reaction with strong acids or bases, which can lead to degradation or polymerization. The aldehyde functional group is reactive towards nucleophiles.[4]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the provided search results, potential pathways can be inferred based on the reactivity of the furan ring and the aldehyde group:

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it into the corresponding carboxylic acid, 4,5-Dibromo-2-furoic acid. This is a common metabolic pathway for furanic aldehydes.[5]

  • Reaction with Nucleophiles: The aldehyde can react with nucleophiles, such as amines or alcohols. Under acidic conditions, reaction with alcohols can form stable acetals.[4]

  • Ring Instability: Furan rings, particularly those with electron-withdrawing substituents, can be unstable under certain conditions. For instance, related compounds like 5-nitro-2-furaldehyde have been shown to undergo ring-opening reactions in acidic or alkaline solutions.[6]

  • Polymerization: Like many aldehydes, especially furfural derivatives, polymerization can occur, often resulting in the formation of dark, tar-like substances.[7]

Q4: How might pH influence the stability of this compound?

Extreme pH conditions are likely to negatively impact the stability of the compound.

  • Acidic Conditions: Strong acids can catalyze reactions such as acetal formation (in the presence of alcohols) or potentially promote degradation and polymerization of the furan ring.[4]

  • Basic Conditions: In alkaline solutions, aldehydes that cannot form an enolate may undergo disproportionation (the Cannizzaro reaction) to yield a mixture of the corresponding alcohol and carboxylic acid.[4] Furthermore, studies on similar compounds suggest that alkaline conditions can lead to the formation of diols at the aldehyde group and may promote ring-opening reactions.[6]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Compound has darkened during storage or a reaction. Exposure to air, light, elevated temperatures, or incompatible chemicals leading to oxidation or polymerization.Store the compound under an inert atmosphere at the recommended 2-8°C, protected from light. Ensure all reagents and solvents are pure and deoxygenated if necessary.
Unexpected peaks appear in analytical data (e.g., NMR, LC-MS). Degradation of the starting material or formation of side products.Verify the purity of the starting material before use. Common degradation products could include the oxidized carboxylic acid or products from reactions with nucleophilic solvents (e.g., methanol, water).
Low reaction yield. The compound may have degraded either before or during the reaction. The aldehyde or bromine functionalities are reacting in an unintended way.Confirm the stability of the compound under your specific reaction conditions (solvent, temperature, pH). Consider protecting the aldehyde group if it is interfering with the desired transformation. The reactive bromine atoms are key sites for reactions like Suzuki couplings.[8][9]

Data and Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2433-85-4[1]
Molecular Formula C₅H₂Br₂O₂[8]
Molecular Weight 253.88 g/mol [8]
Melting Point 36-37 °C[8]
Boiling Point 102-112 °C (at 8 Torr)[1]
Density ~2.18 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1][2]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound when exposed to different temperatures, pH levels, and light conditions over time.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Purified water (e.g., Milli-Q)

  • Buffer solutions (pH 4, 7, 9)

  • Vials (amber and clear)

  • Temperature-controlled chambers/ovens

  • Photostability chamber (optional)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Sample Preparation:

    • pH Stability: Dilute the stock solution into separate vials containing pH 4, 7, and 9 buffer solutions to a final concentration suitable for HPLC analysis.

    • Thermal Stability: Place sealed vials of the stock solution into chambers set at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Expose a sample in a clear vial to controlled light conditions (as per ICH guidelines, if applicable) and keep a control sample in an amber vial wrapped in foil.

  • Time Points: Analyze the samples immediately after preparation (T=0) and then at specified intervals (e.g., 24, 48, 72 hours, and 1 week).

  • Analysis:

    • Inject the samples into the HPLC system.

    • Monitor the peak area of this compound and look for the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

5. Data Interpretation: Plot the percentage of remaining this compound against time for each condition. A significant decrease in the main peak area or the appearance of new peaks indicates instability under those conditions.

Visualizations

Stability_Testing_Workflow cluster_conditions Incubate under Test Conditions prep Prepare Stock Solution (1 mg/mL in ACN) ph pH Stress (pH 4, 7, 9 Buffers) prep->ph Dilute & Aliquot temp Thermal Stress (4°C, 25°C, 40°C) prep->temp Dilute & Aliquot photo Photostability (Light vs. Dark Control) prep->photo Dilute & Aliquot analysis Analyze Samples at Time Points (T=0, 24h, 48h, 1 week) ph->analysis temp->analysis photo->analysis hplc HPLC-UV Analysis (Monitor Peak Area) analysis->hplc data Data Interpretation (Calculate % Remaining, Identify Degradants) hplc->data report Generate Stability Report data->report

Caption: Workflow for assessing the chemical stability of this compound.

Degradation_Pathways cluster_products Potential Degradation Products start This compound acid 4,5-Dibromo-2-furoic Acid start->acid Oxidation ([O]) acetal Acetal Derivative start->acetal Reaction with Alcohol (e.g., R-OH, H+) polymer Polymeric Material start->polymer Polymerization (Heat, Acid/Base) ring_open Ring-Opened Products start->ring_open Ring Opening (Strong Acid/Base)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-furaldehyde in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges include achieving regioselectivity between the C4 and C5 bromine atoms, preventing side reactions such as homocoupling and debromination, and dealing with the electron-withdrawing nature of the aldehyde group, which can influence the reactivity of the furan ring.

Q2: Which bromine atom on this compound is more reactive?

A2: Based on studies of structurally similar compounds like 4,5-dibromothiophene-2-carboxaldehyde, the bromine at the C5 position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This is attributed to the electronic effects of the aldehyde group.

Q3: Can I perform a sequential or one-pot double cross-coupling reaction?

A3: Yes, sequential one-pot double Suzuki couplings have been successfully performed on analogous substrates.[1] This typically involves a first coupling at the more reactive C5 position, followed by the addition of a second coupling partner and adjustment of reaction conditions to facilitate coupling at the C4 position.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the organometallic reagent or this compound.

  • Debromination: Premature loss of a bromine atom, leading to mono-bromo or unsubstituted furaldehyde. This can be exacerbated by certain bases and high temperatures.

  • Bis-coupling: When mono-substitution is desired, the formation of the di-substituted product can be a significant side reaction.

Q5: How does the aldehyde functional group affect the reaction?

A5: The aldehyde is an electron-withdrawing group, which can decrease the electron density of the furan ring and potentially impact the rate of oxidative addition. It is also sensitive to certain reaction conditions and may require protection, although many modern cross-coupling protocols are tolerant of this functional group.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper activation if using a Pd(II) source.
Inappropriate Ligand For Suzuki couplings, try bulky, electron-rich phosphine ligands like SPhos or XPhos. For Sonogashira, PPh₃ is a common starting point.
Incorrect Base For Suzuki reactions, if a weak base like Na₂CO₃ is ineffective, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong non-nucleophilic base like NaOt-Bu or K₃PO₄ is often required.
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments, ensuring it does not exceed the solvent's boiling point.
Poor Reagent Quality Ensure this compound and the coupling partner are pure, as impurities can poison the catalyst.
Issue 2: Lack of Regioselectivity (Mixture of C4 and C5 coupled products)
Potential Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures can reduce selectivity. Attempt the reaction at a lower temperature for a longer duration.
Catalyst/Ligand System The ligand can influence regioselectivity. Bulky ligands may enhance selectivity for the more accessible C5 position. Experiment with different phosphine ligands.
Prolonged Reaction Time Extended reaction times, especially at higher temperatures, can lead to the reaction of the less reactive C4-Br bond. Monitor the reaction progress by TLC or GC/MS to determine the optimal time for mono-substitution.
Issue 3: Significant Formation of Side Products (Homocoupling, Debromination)
Potential Cause Troubleshooting Steps
Presence of Oxygen Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to minimize homocoupling.
Suboptimal Base/Solvent In Suzuki couplings, minimizing the amount of water can reduce debromination.[1]
High Catalyst Loading While counterintuitive, excessively high catalyst loading can sometimes promote side reactions. Optimize the catalyst concentration.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki and Sonogashira couplings based on analogous substrates.

Table 1: Suzuki-Miyaura Coupling Conditions for Dibromo-2-carboxaldehydes

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O901275-90 (mono-coupled)[1]
Pd(OAc)₂SPhosK₃PO₄Toluene100880-95 (mono-coupled)General
Pd₂(dba)₃XPhosCs₂CO₃Dioxane10012>90 (di-coupled)[1]

Table 2: Sonogashira Coupling Conditions for Aryl Bromides

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NDMF80685-95General
Pd(PPh₃)₄CuIDIPATHF601280-90General
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORoom Temp2-4>90[2]

Experimental Protocols

Protocol 1: Regioselective Mono-Suzuki Coupling at the C5 Position

This protocol is adapted from the successful coupling of the analogous 4,5-dibromothiophene-2-carboxaldehyde.[1]

  • To a solution of this compound (1.0 mmol) in a 6:1 v/v mixture of dioxane and water (14 mL) is added the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to 90 °C and stirred for 12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and partitioned between diethyl ether and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 4-bromo-5-aryl-2-furaldehyde.

Protocol 2: One-Pot Double Suzuki Coupling

This protocol allows for the sequential coupling at both the C5 and C4 positions.[1]

  • Follow steps 1-3 of Protocol 1.

  • After 12 hours, a second arylboronic acid (1.5 mmol) and additional potassium carbonate (2.2 mmol) are added to the reaction mixture.

  • The reaction is heated and stirred for an additional 12 hours.

  • Follow steps 5-7 of Protocol 1 to isolate and purify the 4,5-diaryl-2-furaldehyde.

Protocol 3: General Sonogashira Coupling
  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add degassed triethylamine (5 mL) and DMF (5 mL).

  • Add the terminal alkyne (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at 80 °C for 6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temp solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench & Extract monitor->quench purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

troubleshooting_yield start Low/No Yield catalyst Is the catalyst active? start->catalyst reagents Are reagents pure? catalyst->reagents Yes fix_catalyst Use fresh catalyst/ pre-catalyst catalyst->fix_catalyst No conditions Are conditions optimal? reagents->conditions Yes fix_reagents Purify starting materials reagents->fix_reagents No fix_conditions Screen T, base, solvent, ligand conditions->fix_conditions No success Improved Yield fix_catalyst->success fix_reagents->success fix_conditions->success regioselectivity_logic substrate This compound c5_br C5-Br (More Reactive) substrate->c5_br c4_br C4-Br (Less Reactive) substrate->c4_br mild_conditions Mild Conditions (Lower Temp, Shorter Time) c5_br->mild_conditions harsh_conditions Harsh Conditions (Higher Temp, Longer Time) c4_br->harsh_conditions mono_product 4-Bromo-5-aryl-2-furaldehyde mild_conditions->mono_product di_product 4,5-Diaryl-2-furaldehyde harsh_conditions->di_product mono_product->harsh_conditions

References

solvent effects on the reactivity of 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-Dibromo-2-furaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvents on the reactivity of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of the two bromine atoms on this compound in cross-coupling reactions?

A1: The solvent can play a crucial role in determining the regioselectivity of cross-coupling reactions, such as Suzuki-Miyaura coupling. While specific data for this compound is limited, studies on analogous di-halogenated aromatic compounds suggest that solvent polarity can influence which halogen is more reactive. For instance, in some palladium-catalyzed systems, polar aprotic solvents like DMF or acetonitrile can favor reaction at one position, while less polar solvents like THF or dioxane, or protic solvents, may favor the other. This is often due to the solvent's ability to stabilize different transition states in the catalytic cycle.[1][2] For this compound, it is plausible that the C5-Br bond is more susceptible to oxidative addition in palladium-catalyzed couplings due to the electron-withdrawing effect of the adjacent aldehyde group, and this reactivity could be modulated by the solvent.

Q2: What is the expected impact of polar protic vs. polar aprotic solvents on nucleophilic aromatic substitution (SNAr) reactions with this compound?

A2: In a potential SNAr reaction, the solvent's ability to solvate the nucleophile and stabilize the intermediate (Meisenheimer complex) is critical.

  • Polar protic solvents (e.g., ethanol, methanol, water) can solvate anionic nucleophiles through hydrogen bonding. This stabilization of the nucleophile's ground state can decrease its reactivity, potentially slowing down the rate of an SNAr reaction.[3][4]

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for SNAr reactions. They are good at solvating cations but less effective at solvating anions. This leaves the anionic nucleophile "naked" and more reactive, thus accelerating the reaction rate.[3] These solvents are also effective at stabilizing the charged Meisenheimer intermediate.

Q3: Can the solvent affect the stability of this compound during a reaction or upon storage?

A3: Aldehydes can be susceptible to oxidation, and furan rings can be sensitive to strong acids. While this compound is generally stable, certain solvents under specific conditions could promote degradation. For example, prolonged heating in protic solvents in the presence of nucleophiles could potentially lead to side reactions. It is always recommended to store this compound in a cool, dry place and to use anhydrous solvents when possible, especially for moisture-sensitive reactions like organometallic cross-couplings.

Q4: I am observing unexpected chemical shifts in my NMR spectrum after a reaction with this compound. Could the solvent be the cause?

A4: Yes, the chemical shifts of protons and carbons in a molecule can be influenced by the solvent. This is particularly true for protons involved in hydrogen bonding or for molecules with significant dipole moments. When comparing NMR spectra, it is crucial to use the same deuterated solvent for all samples. If you have residual solvent from your reaction or purification in your NMR sample, this can also lead to confusing peaks. Consult a reference table for the chemical shifts of common laboratory solvents to identify any contaminant peaks.[5][6][7] The known 13C NMR spectrum of this compound in CDCl3 can serve as a baseline reference.[8]

Troubleshooting Guides

Issue 1: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction
Possible Cause Troubleshooting Step
Solvent is not anhydrous Traces of water can hydrolyze the boronic acid and affect the catalyst. Use freshly distilled or commercially available anhydrous solvent.
Poor solubility of reagents Ensure that this compound, the boronic acid, and the base are soluble in the chosen solvent at the reaction temperature. A solvent mixture (e.g., Toluene/Ethanol) may be necessary.
Incorrect solvent polarity As discussed in the FAQs, solvent polarity can affect selectivity and yield. If you are getting a mixture of mono-substituted products or low conversion, try switching from a nonpolar solvent (e.g., Toluene) to a polar aprotic solvent (e.g., DMF, Dioxane) or vice versa.[1]
Catalyst deactivation Some solvents or impurities can poison the palladium catalyst. Ensure high-purity solvents are used.[9]
Issue 2: Formation of Multiple Products (Lack of Regioselectivity)
Possible Cause Troubleshooting Step
Solvent is promoting non-selective reaction The solvent can influence which bromine atom reacts. Based on analogies with other di-haloaromatics, try changing the solvent system to enhance selectivity. For example, if a reaction in DMF gives a mixture, try running it in THF or a toluene/water mixture.[1][2]
Reaction temperature is too high High temperatures can sometimes overcome the intrinsic reactivity difference between the two bromine atoms. Try running the reaction at a lower temperature for a longer period.
Catalyst/Ligand choice The choice of palladium catalyst and ligand can have a significant impact on regioselectivity. For example, using a bulkier phosphine ligand might favor reaction at the less sterically hindered bromine.
Issue 3: Slow or Stalled Nucleophilic Aromatic Substitution (SNAr) Reaction

| Possible Cause | Troubleshooting Step | | Use of a protic solvent | If you are using a protic solvent like ethanol, it is likely solvating your nucleophile and reducing its reactivity.[3] | | Switch to a polar aprotic solvent | Use a solvent like DMSO or DMF to enhance the nucleophilicity of your reagent. | | Insufficient temperature | SNAr reactions on electron-rich rings can be slow. After switching to an appropriate solvent, you may need to increase the reaction temperature. |

Data Presentation

Table 1: Solvent Properties and Their General Effects on Common Reaction Types

SolventDielectric Constant (ε)TypeGeneral Effect on SNArGeneral Effect on Suzuki Coupling
Toluene2.4NonpolarSlowOften used; may require a co-solvent for solubility.
Tetrahydrofuran (THF)7.6Polar AproticModerateCommon solvent; generally favors less polar transition states.[1]
Acetonitrile (MeCN)37.5Polar AproticFastCan alter selectivity in di-halo substrates compared to THF.[1][2]
N,N-Dimethylformamide (DMF)36.7Polar AproticVery FastCommon solvent; its polarity can influence selectivity.[1]
Dimethyl Sulfoxide (DMSO)46.7Polar AproticVery FastHighly polar; can accelerate SNAr and may alter selectivity in cross-couplings.
Ethanol (EtOH)24.6Polar ProticSlowOften used as a co-solvent to improve solubility of bases.
Water80.1Polar ProticVery Slow (for anionic nucleophiles)Can be used in biphasic systems; can alter selectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for a Regioselective Suzuki-Miyaura Coupling

This protocol is a general guideline for performing a regioselective Suzuki-Miyaura coupling on this compound, based on common literature procedures for similar substrates.[10]

  • Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base (e.g., K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., Toluene, THF, or DMF, to make a ~0.1 M solution). The choice of solvent is a critical parameter to investigate for optimizing regioselectivity.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Studying Solvent Effects cluster_prep Preparation cluster_solvents Solvent Screening A Setup Reaction Flasks with Reactants & Catalyst B1 Add Solvent 1 (e.g., THF) A->B1 B2 Add Solvent 2 (e.g., DMF) A->B2 B3 Add Solvent 3 (e.g., Toluene/H₂O) A->B3 C Run Reactions under Identical Conditions (Temp, Time) B1->C B2->C B3->C D Monitor Progress (TLC/GC-MS) C->D E Workup & Isolate Products D->E F Analyze Results (Yield, Regioselectivity) E->F G Select Optimal Solvent F->G

Caption: Workflow for screening solvents to optimize a reaction.

troubleshooting_tree Troubleshooting Low Yield in Cross-Coupling decision decision action action start Low Yield Observed q1 Is the reaction selective? start->q1 a1_yes Change Solvent System (e.g., THF -> DMF) q1->a1_yes No q2 Are all reagents soluble? q1->q2 Yes a2_no Use a co-solvent (e.g., Toluene/EtOH) q2->a2_no No q3 Is the solvent anhydrous? q2->q3 Yes a3_no Use freshly dried solvent q3->a3_no No

Caption: Decision tree for troubleshooting low reaction yield.

solvent_influence Influence of Solvent Type on SNAr Reactivity cluster_reactants Reactants cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) R This compound Nu Nucleophile (Nu⁻) Nu_solvated Solvated Nu⁻ (Less Reactive) Nu->Nu_solvated H-Bonding Nu_free 'Naked' Nu⁻ (More Reactive) Nu->Nu_free Weak Solvation TS_protic High Energy Transition State Nu_solvated->TS_protic High Ea Slow Slow Reaction TS_protic->Slow TS_aprotic Stabilized Transition State Nu_free->TS_aprotic Low Ea Fast Fast Reaction TS_aprotic->Fast

Caption: How solvent choice impacts SNAr reaction rates.

References

troubleshooting failed reactions with 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-Dibromo-2-furaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a key intermediate in organic synthesis, primarily used for the preparation of complex heterocyclic compounds. Its two reactive bromine atoms and an aldehyde functional group allow for a variety of chemical transformations. It is often employed in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions to introduce new carbon-carbon bonds. The resulting substituted furans are valuable scaffolds in medicinal chemistry and materials science.

Q2: Are there known stability issues with this compound or its furan ring during reactions?

A2: Yes, the furan ring system can be sensitive to strongly acidic conditions, which may lead to ring-opening or polymerization. The aldehyde group itself can be prone to oxidation, reduction, or other side reactions depending on the reagents and conditions used. It is advisable to handle the compound under an inert atmosphere, especially for sensitive cross-coupling reactions, and to carefully select reaction conditions to maintain the integrity of the furan ring and the aldehyde functionality.

Q3: Is there a difference in reactivity between the bromine atoms at the C4 and C5 positions?

A3: Yes, there can be a difference in reactivity, which allows for the possibility of regioselective reactions. In Suzuki-Miyaura coupling reactions, it has been observed that selective coupling can occur at the C5 position, leaving the C4-bromine intact. This differential reactivity is influenced by the electronic environment of the furan ring and can be exploited for sequential functionalization.

Q4: How can I purify the products from reactions involving this compound?

A4: Purification of products from reactions with this compound typically involves a multi-step process. An initial aqueous workup is often necessary to remove inorganic salts and water-soluble byproducts. Following extraction with an organic solvent, the crude product can be purified by flash column chromatography on silica gel or by recrystallization.[1] The choice of method depends on the physical state (solid or oil) and polarity of the desired product and its impurities.[1]

Troubleshooting Failed Reactions

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired coupled product.

This is a common issue in Suzuki-Miyaura coupling reactions. The troubleshooting process can be broken down into several key areas to check.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield reagent_quality Check Reagent Quality (Aryl Halide, Boronic Acid, Base) start->reagent_quality 1. Start Here catalyst_activity Verify Catalyst/Ligand Activity reagent_quality->catalyst_activity Reagents OK sub_reagent Purity of this compound? Degradation of boronic acid? Base finely powdered and dry? reagent_quality->sub_reagent reaction_conditions Optimize Reaction Conditions catalyst_activity->reaction_conditions Catalyst OK sub_catalyst Fresh palladium source? Ligand oxidized? Correct Pd:Ligand ratio? catalyst_activity->sub_catalyst workup_purification Review Workup & Purification reaction_conditions->workup_purification Conditions Optimized sub_conditions Inert atmosphere maintained? Solvent degassed? Optimal temperature? Vigorous stirring? reaction_conditions->sub_conditions success Successful Reaction workup_purification->success Purification OK

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Potential Causes and Solutions for Low Yield in Suzuki Coupling

Potential Cause Recommended Action Details Citations
Poor Reagent Quality Verify the purity of starting materials.Use fresh this compound. Boronic acids can degrade over time; consider using a fresh batch or converting to a more stable boronate ester. Ensure the base is anhydrous and finely powdered.[2]
Inactive Catalyst/Ligand Use fresh catalyst and ligand.Palladium catalysts, especially Pd(0) sources, can be air-sensitive. Phosphine ligands are prone to oxidation. Store catalysts and ligands under an inert atmosphere. Consider using more robust pre-catalysts.[2]
Presence of Oxygen Ensure rigorous exclusion of oxygen.De-gas solvents thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[2]
Suboptimal Base or Solvent Screen different bases and solvents.The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane/water, toluene, DMF) is critical and often interdependent. For biphasic reactions, ensure vigorous stirring.[2][3]
Side Reaction: Protodeboronation Use anhydrous conditions or a different base.This is the cleavage of the C-B bond of the boronic acid. It can be promoted by water and strong bases. Consider using KF as the base or running the reaction under anhydrous conditions.[3]
Side Reaction: Homocoupling Ensure strict anaerobic conditions.The self-coupling of the boronic acid is often promoted by the presence of oxygen.[2]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C5 Position

The following is a general protocol for a regioselective Suzuki-Miyaura coupling reaction targeting the C5 position of this compound.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

Problem: Low yield and/or significant homocoupling of the alkyne (Glaser coupling).

Sonogashira couplings can be sensitive to reaction conditions, and the formation of alkyne dimers is a common side reaction.

Troubleshooting Workflow for Sonogashira Coupling

start Low Yield/ Homocoupling catalyst_check Check Pd and Cu(I) Catalyst start->catalyst_check 1. Start Here atmosphere_check Ensure Anaerobic Conditions catalyst_check->atmosphere_check Catalysts OK sub_catalyst Fresh Pd catalyst? Active Cu(I) source? Correct catalyst loading? catalyst_check->sub_catalyst base_solvent_check Evaluate Base and Solvent atmosphere_check->base_solvent_check Inert Gas OK sub_atmosphere Thoroughly degassed solvent? Strict inert atmosphere? atmosphere_check->sub_atmosphere temp_check Optimize Temperature base_solvent_check->temp_check Base/Solvent OK success Successful Coupling temp_check->success Temp Optimized

Caption: A streamlined troubleshooting guide for Sonogashira coupling reactions.

Potential Causes and Solutions for Failed Sonogashira Coupling

Potential Cause Recommended Action Details Citations
Alkyne Homocoupling (Glaser Coupling) Rigorously exclude oxygen.This is the most common side reaction and is catalyzed by the copper(I) salt in the presence of oxygen. Ensure all reagents and solvents are thoroughly deoxygenated.[4]
Inactive Catalysts Use fresh catalysts.Both the palladium catalyst and the copper(I) co-catalyst (e.g., CuI) must be active. CuI can oxidize over time.[5]
Inappropriate Base Choose a suitable amine base.An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used. The base also often serves as the solvent.[5]
Reaction Temperature Too High Run the reaction at room temperature if possible.While some substrates require heating, higher temperatures can promote side reactions. Many Sonogashira couplings can be performed at room temperature.[5]
Copper-Free Conditions Consider a copper-free protocol.If homocoupling is a persistent issue, copper-free Sonogashira protocols are available, though they may require different ligands and conditions.[6]

Experimental Protocol: General Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • Solvent and Reagent Addition: Add a degassed anhydrous solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N or i-Pr₂NH, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.).

  • Reaction Execution: Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst. Wash further with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Wittig Reaction

Problem: Low to no formation of the desired alkene.

The Wittig reaction is generally robust, but issues can arise from the stability of the ylide and the reactivity of the aldehyde.

Troubleshooting Workflow for Wittig Reaction

start Low/No Alkene Yield ylide_formation Verify Ylide Formation start->ylide_formation 1. Start Here aldehyde_reactivity Check Aldehyde Reactivity ylide_formation->aldehyde_reactivity Ylide Formed sub_ylide Anhydrous conditions for ylide generation? Strong enough base? Phosphonium salt purity? ylide_formation->sub_ylide reaction_conditions Optimize Reaction Conditions aldehyde_reactivity->reaction_conditions Aldehyde OK sub_aldehyde Aldehyde degradation (oxidation/polymerization)? Steric hindrance? aldehyde_reactivity->sub_aldehyde workup_issues Review Workup Procedure reaction_conditions->workup_issues Conditions OK success Successful Olefination workup_issues->success Workup OK

Caption: A step-by-step guide to troubleshooting problematic Wittig reactions.

Potential Causes and Solutions for Failed Wittig Reaction

Potential Cause Recommended Action Details Citations
Inefficient Ylide Formation Ensure anhydrous conditions and a strong enough base.The formation of the phosphonium ylide from the corresponding phosphonium salt requires a strong base (e.g., n-BuLi, NaH, KHMDS) and strictly anhydrous conditions. The presence of water will quench the ylide.[7]
Unstable Ylide Generate the ylide in situ at low temperature.Non-stabilized ylides are highly reactive and can decompose if not used promptly. Generate the ylide at low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the freshly prepared ylide.[7]
Aldehyde Degradation Use fresh, pure this compound.Aldehydes can be prone to oxidation or polymerization. Using freshly purified starting material can improve results.[8]
Steric Hindrance Consider the Horner-Wadsworth-Emmons (HWE) reaction.If the ylide or the aldehyde is sterically hindered, the Wittig reaction may be slow or low-yielding. The HWE reaction, which uses phosphonate esters, is often a better alternative for hindered substrates.[7]
Side Reactions of the Aldehyde Protect the aldehyde if necessary.The aldehyde group can potentially react with some strong bases used for ylide generation. If this is suspected, consider alternative strategies or protecting the aldehyde.

Experimental Protocol: General Wittig Reaction

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt in an anhydrous solvent (e.g., THF, diethyl ether). Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-BuLi, NaH) dropwise. Stir the resulting colored solution (ylide) for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the ylide solution at the low temperature.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product. The triphenylphosphine oxide byproduct can often be removed by recrystallization or column chromatography.

References

Validation & Comparative

Comparative Analytical Characterization of 4,5-Dibromo-2-furaldehyde and Its Schiff Base Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques used to characterize 4,5-Dibromo-2-furaldehyde and its N-phenyl Schiff base derivative. This guide provides a comparative analysis of their spectral and chromatographic data, alongside detailed experimental protocols.

This publication offers an in-depth comparison of the analytical characterization of this compound and its corresponding Schiff base derivative, N-(4,5-Dibromo-2-furfurylidene)aniline. The guide is designed to assist researchers in identifying and quantifying these compounds, providing a foundation for their application in medicinal chemistry and materials science.

Summary of Analytical Data

The following tables summarize the key analytical data obtained for this compound and its Schiff base derivative.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compoundC₅H₂Br₂O₂[1]253.88[1]36-37[2][3]
N-(4,5-Dibromo-2-furfurylidene)anilineC₁₁H₇Br₂NO329.00Not available

Table 1: Physical Properties

Technique This compound N-(4,5-Dibromo-2-furfurylidene)aniline (Predicted) 5-Bromo-2-furaldehyde (for comparison)
¹H NMR (CDCl₃, ppm) δ 9.5-9.7 (s, 1H, -CHO), δ 7.3-7.5 (s, 1H, furan-H)δ 8.5-8.7 (s, 1H, -CH=N-), δ 7.2-7.8 (m, 6H, Ar-H and furan-H)δ 9.54 (s, 1H), δ 7.21 (d, 1H), δ 6.58 (d, 1H)[4]
¹³C NMR (CDCl₃, ppm) δ 175-180 (-CHO), δ 150-155 (C2), δ 120-125 (C3), δ 110-115 (C4), δ 105-110 (C5)δ 155-160 (-CH=N-), δ 150-155 (C2), δ 148-152 (Ar C-N), δ 115-130 (Ar-C, C3), δ 110-115 (C4), δ 105-110 (C5)Not available
FT-IR (cm⁻¹) ~2820, 2720 (C-H, aldehyde), ~1670 (C=O, aldehyde)[5][6], ~1570, 1465 (furan ring)[7]~1625 (C=N, imine), ~1580, 1480 (aromatic C=C), ~1570, 1465 (furan ring)Not available
Mass Spec (m/z) M⁺ at 252/254/256 (due to Br isotopes)[3], fragments from loss of H, CO, BrM⁺ at 327/329/331, fragments from cleavage of imine bond and loss of BrM⁺ at 174/176[4]

Table 2: Comparative Spectroscopic Data

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound derivatives are provided below.

Synthesis of N-(4,5-Dibromo-2-furfurylidene)aniline

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

  • Add aniline (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • The solid product is washed with cold ethanol and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure Schiff base.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Approximately 10-20 mg of the sample in 0.6 mL of solvent.

  • ¹H NMR: Standard parameters are used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment is performed to obtain the carbon spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Sample Preparation: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Method: The sample is introduced via a direct insertion probe or through a gas chromatograph.

  • Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC):

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compounds (typically around 280-360 nm).

  • Injection Volume: 20 µL.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound derivatives.

analytical_workflow cluster_synthesis Synthesis Start Start Reactants This compound + Aniline Start->Reactants Reaction Condensation Reaction (Ethanol, Acetic Acid) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Product N-(4,5-Dibromo-2- furfurylidene)aniline Purification->Product

Caption: Synthetic pathway for N-(4,5-Dibromo-2-furfurylidene)aniline.

characterization_flow Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Sample->HPLC Data Structural & Purity Data NMR->Data FTIR->Data MS->Data HPLC->Data

Caption: Analytical workflow for compound characterization.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,5-Dibromo-2-furaldehyde against its less substituted analogues, 2-furaldehyde and 5-bromo-2-furaldehyde. The inclusion of detailed experimental protocols and spectral data aims to facilitate the structural elucidation and characterization of related compounds in research and drug development.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shift values (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and its comparators. All spectra were referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundAldehyde-H (δ, ppm, multiplicity, J)Furan-H3 (δ, ppm, multiplicity, J)Furan-H4 (δ, ppm, multiplicity, J)Furan-H5 (δ, ppm, multiplicity, J)
This compound ~9.55 (s) [Predicted]7.45 (s) [Predicted]--
2-Furaldehyde 9.66 (d, J=0.6 Hz)[1]7.30 (dd, J=3.6, 0.7 Hz)[1]6.63 (dd, J=3.6, 1.6 Hz)[1]7.73 (dd, J=1.6, 0.6 Hz)[1]
5-Bromo-2-furaldehyde 9.55 (s)7.25 (d, J=3.8 Hz)6.57 (d, J=3.8 Hz)-

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundC=O (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)
This compound 175.5152.0125.0120.0115.0
2-Furaldehyde 177.9153.1121.6112.8148.0
5-Bromo-2-furaldehyde 176.2153.8124.5114.7130.1

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for furan derivatives is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid furaldehyde derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v TMS as an internal standard.

  • Dissolution: Gently vortex the NMR tube to ensure complete dissolution of the sample. If necessary, sonication can be used for a short period.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Number of Scans: 16 to 32 scans.

    • Spectral Width: 0 to 16 ppm.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

    • Number of Scans: 1024 to 2048 scans, depending on the sample concentration.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra to determine chemical shifts and coupling constants.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and comparison.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_comp Comparative Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Peak Picking and Integration reference->analyze compare Compare with Alternatives analyze->compare

Caption: Workflow for NMR Analysis of Furaldehydes.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of halogenated organic compounds is a critical step in chemical analysis. Mass spectrometry stands as a premier analytical technique for this purpose, providing invaluable data on molecular weight and fragmentation patterns. This guide offers an in-depth comparison of the mass spectrometric fragmentation of 4,5-Dibromo-2-furaldehyde against alternative analytical methodologies, supported by established experimental principles.

Mass Spectrometry of this compound: A Predictive Analysis

Upon electron ionization, the this compound molecule (C₅H₂Br₂O₂) is expected to form a molecular ion ([M]•+). A key characteristic will be the isotopic pattern resulting from the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion peak will manifest as a trio of peaks at M, M+2, and M+4 with a distinctive 1:2:1 intensity ratio.[5]

The primary fragmentation pathways are anticipated to be:

  • Loss of a Hydrogen Radical (•H): Cleavage of the aldehydic C-H bond can lead to the formation of a stable acylium ion ([M-1]⁺). This is a common fragmentation for aldehydes.[1][2]

  • Loss of the Aldehyde Group (•CHO): Cleavage of the bond between the furan ring and the carbonyl group can result in the loss of a formyl radical, producing a dibromofuranyl cation ([M-29]⁺).[1]

  • Loss of a Bromine Radical (•Br): The cleavage of a carbon-bromine bond is a typical fragmentation pathway for halogenated compounds, which would lead to a [M-Br]⁺ ion. Due to the presence of the second bromine atom, this fragment will still exhibit an isotopic peak at [M-Br+2]⁺.

  • Ring Cleavage: Aromatic rings like furan can undergo fragmentation, although they are generally stable.[1] The fragmentation of the furan ring itself may lead to smaller charged fragments.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques offer complementary or alternative approaches for the characterization of this compound and similar halogenated furan derivatives. The choice of method often depends on the specific analytical goal, such as quantification, separation from a complex matrix, or structural confirmation.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.[6]High separation efficiency, high sensitivity, provides both qualitative and quantitative data.[7]Requires volatile and thermally stable analytes. Derivatization may be necessary for some compounds.Analysis of complex mixtures, identification and quantification of volatile and semi-volatile organic compounds.[8]
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) Separates compounds based on their partitioning between a mobile liquid phase and a stationary phase. The DAD detector provides UV-Vis spectra.[9]Suitable for non-volatile and thermally labile compounds. Provides spectral information for peak identification.Lower resolution than GC for some applications. Mass information is not directly obtained.Quantification of furan derivatives in food and beverage samples.[9]
Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS An extraction technique where volatile compounds from the headspace of a sample are adsorbed onto a coated fiber and then thermally desorbed into a GC-MS system.[8]Solvent-free, simple, and sensitive method for volatile analysis.[8]Fiber selection and extraction conditions need careful optimization.[8]Analysis of volatile furan derivatives in food and environmental samples.[7]

Experimental Protocols

Mass Spectrometry (Predictive)

Instrumentation: A typical electron ionization mass spectrometer (EI-MS) coupled with a gas chromatograph for sample introduction.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane) is injected into the GC inlet.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., HP-5MS) with a temperature program to ensure elution of the analyte.

  • Ionization: The eluted compound enters the ion source of the mass spectrometer and is bombarded with a beam of electrons (typically 70 eV) to generate the molecular ion and subsequent fragments.[4]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Alternative Technique: HS-SPME-GC-MS for Furan Derivatives

This protocol is adapted from established methods for the analysis of furan derivatives in various matrices.[7][8]

Instrumentation: A GC-MS system equipped with an HS-SPME autosampler.

Methodology:

  • Sample Preparation: A known amount of the sample containing the furan derivative is placed in a headspace vial. An internal standard (e.g., d4-furan) is added for quantification.[7]

  • Extraction: The vial is incubated at a specific temperature (e.g., 30°C) to allow the volatile analytes to partition into the headspace. An SPME fiber (e.g., CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[7]

  • Desorption and GC-MS Analysis: The fiber is retracted and inserted into the hot GC inlet, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS detection, following a similar procedure as described for direct MS analysis.

Visualizing the Fragmentation and Workflow

To better illustrate the discussed concepts, the following diagrams were generated using the DOT language.

Fragmentation_Pathway M This compound [C₅H₂Br₂O₂]⁺˙ m/z = 252/254/256 (1:2:1) M_minus_H [M-H]⁺ [C₅HBr₂O₂]⁺ m/z = 251/253/255 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ [C₄H₂Br₂O]⁺ m/z = 223/225/227 M->M_minus_CHO - •CHO M_minus_Br [M-Br]⁺ [C₅H₂BrO₂]⁺ m/z = 173/175 M->M_minus_Br - •Br

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Analytical_Workflow cluster_MS Mass Spectrometry cluster_Alternatives Alternative Techniques cluster_GCMS GC-MS cluster_HPLC HPLC-DAD cluster_HSSPME HS-SPME-GC-MS MS_Sample Sample Introduction (GC) MS_Ionization Electron Ionization (70 eV) MS_Sample->MS_Ionization MS_Analysis Mass Analysis (m/z) MS_Ionization->MS_Analysis MS_Detection Detection & Spectrum MS_Analysis->MS_Detection GCMS_Separation Gas Chromatography GCMS_MS Mass Spectrometry GCMS_Separation->GCMS_MS HPLC_Separation Liquid Chromatography HPLC_Detection Diode Array Detection HPLC_Separation->HPLC_Detection HSSPME_Extraction Headspace SPME HSSPME_GCMS GC-MS Analysis HSSPME_Extraction->HSSPME_GCMS Analyte This compound cluster_MS cluster_MS Analyte->cluster_MS Direct Analysis cluster_Alternatives cluster_Alternatives Analyte->cluster_Alternatives Separation & Detection

Caption: Comparative workflow of analytical techniques for this compound.

References

Comparative Analysis of the X-ray Crystal Structures of 4,5-Dibromo-2-furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural characteristics of 4,5-Dibromo-2-furaldehyde and its derivatives, supported by experimental data and visualizations.

This guide provides a comparative overview of the X-ray crystal structures of derivatives of this compound. Despite extensive searches, the crystal structure of the parent compound, this compound, is not publicly available in crystallographic databases. Therefore, for comparative purposes, this guide will analyze the crystal structure of a closely related compound, 4-Bromo-2-furaldehyde, alongside a more complex derivative, 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one. This analysis aims to provide insights into the structural modifications and their effects on the molecular geometry and crystal packing.

Introduction to this compound and its Derivatives

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. The presence of two bromine atoms and an aldehyde functional group on the furan ring makes it a reactive precursor for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for establishing structure-activity relationships and for the rational design of novel compounds.

Comparison of Crystal Structures

This section compares the crystallographic data of a related compound, 4-Bromo-2-furaldehyde, and a complex derivative of this compound.

Table 1: Crystallographic Data and Structure Refinement Details

ParameterRelated Compound: 4-Bromo-2-furaldehydeDerivative: 4,5-dibromo-2-(4-methoxyphenyl)-octahydro-epoxy-cyclopenta[c]pyridin-1-one[1][2]
Chemical Formula C₅H₃BrO₂C₁₅H₁₅Br₂NO₃
Formula Weight 174.98417.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 5.678(2)12.0238(12)
b (Å) 7.435(3)6.4316(7)
c (Å) 12.890(5)19.463(2)
α (°) 9090
β (°) 99.68(3)94.88(1)
γ (°) 9090
Volume (ų) 535.4(4)1498.5(3)
Z 44
Calculated Density (g/cm³) 2.1711.849
Absorption Coefficient (mm⁻¹) 8.596.361
F(000) 336816
Crystal Size (mm³) Not ReportedNot Reported
Theta range for data collection (°) 3.6 to 25.03.1 to 25.0
Reflections collected 9422634
Independent reflections 9422634
R-int 0.0460.046
Final R indices [I>2σ(I)] R1 = 0.046, wR2 = 0.119R1 = 0.043, wR2 = 0.103
R indices (all data) R1 = 0.057, wR2 = 0.126R1 = 0.054, wR2 = 0.108
Goodness-of-fit on F² 1.051.03

Experimental Protocols

Synthesis and Crystallization

Related Compound: 4-Bromo-2-furaldehyde

The synthesis and crystallization protocol for 4-Bromo-2-furaldehyde is not detailed in the provided search results.

Derivative: 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one [1][2]

A solution of the precursor isoindolone (1.2 mmol) and bromine (1.75 mmol) in dry chloroform (3 mL) was stirred for 5 hours. The reaction progress was monitored by thin-layer chromatography. The reaction mixture was then poured into water (30 mL) and extracted with chloroform (3 x 20 mL). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting solid was recrystallized by slow evaporation from ethanol to yield colorless needle-like single crystals suitable for X-ray diffraction analysis.[1][2]

X-ray Data Collection and Structure Refinement

For both the related compound and the derivative, X-ray diffraction data were collected on a suitable diffractometer. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Structures and Workflows

Molecular Structures

Molecular Structures cluster_0 Related Compound cluster_1 Derivative a 4-Bromo-2-furaldehyde b C₅H₃BrO₂ a->b c 4,5-dibromo-2-(4-methoxyphenyl)- octahydro-epoxy-cyclopenta[c]pyridin-1-one d C₁₅H₁₅Br₂NO₃ c->d

Caption: A comparison of the chemical formulas for the related and derivative compounds.

Experimental Workflow

Experimental Workflow for Derivative Synthesis and Analysis start Start: Isoindolone Precursor synthesis Synthesis: Reaction with Bromine in Chloroform start->synthesis workup Work-up: Aqueous Extraction and Drying synthesis->workup crystallization Crystallization: Slow Evaporation from Ethanol workup->crystallization xray X-ray Diffraction Data Collection crystallization->xray refinement Structure Solution and Refinement xray->refinement end Final Crystal Structure refinement->end

Caption: The workflow for the synthesis and structural analysis of the derivative.

References

A Comparative Analysis of the Reactivity of 4,5-Dibromo-2-furaldehyde and 5-Bromo-2-furaldehyde for Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative chemical reactivity of 4,5-Dibromo-2-furaldehyde and 5-bromo-2-furaldehyde, supported by experimental data and detailed protocols.

The strategic functionalization of furan rings is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of furan-based building blocks, halogenated furaldehydes serve as versatile intermediates for the synthesis of complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of two such key intermediates: this compound and 5-bromo-2-furaldehyde. Understanding their differential reactivity is crucial for designing efficient synthetic routes and accessing novel chemical entities.

Executive Summary

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound and 5-bromo-2-furaldehyde is presented below for easy reference.

PropertyThis compound5-Bromo-2-furaldehyde
CAS Number 2433-85-41899-24-7
Molecular Formula C₅H₂Br₂O₂C₅H₃BrO₂
Molecular Weight 253.88 g/mol 174.98 g/mol
Melting Point 36-37 °C82-85 °C[1][2][3][4]
Boiling Point 276.87 °C at 760 mmHg112 °C at 16 mmHg[1][3][4]
Appearance Not specifiedLight yellow powder or brown needles[1][5]

Comparative Reactivity Analysis

The primary points of reactivity in these molecules are the carbon-bromine bonds and the aldehyde group.

Reactivity of the Carbon-Bromine Bonds: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reactivity of an aryl halide in this reaction is influenced by the electronic properties and steric environment of the C-X bond.

In the case of furan derivatives, the positions alpha to the oxygen atom (C2 and C5) are known to be more reactive than the beta positions (C3 and C4) in many reactions. This is due to the electronic nature of the furan ring.

For This compound , a significant difference in reactivity between the C4-Br and C5-Br bonds is observed. Studies on the closely related compound, 4,5-dibromothiophene-2-carboxaldehyde, have demonstrated that Suzuki-Miyaura coupling occurs with high regioselectivity at the 5-position. This preferential reactivity at the C5-position is attributed to the higher electrophilicity of the C5 carbon, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. A similar regioselectivity is expected for this compound.

5-Bromo-2-furaldehyde possesses a single bromine atom at the reactive 5-position, making it an excellent substrate for Suzuki-Miyaura coupling reactions. High yields have been reported for the coupling of 5-bromo-2-furaldehyde with various boronic acids. For instance, the reaction with phenylboronic acid has been reported to proceed with a yield of up to 99%.

Inference: The C5-Br bond in both molecules is highly reactive in Suzuki-Miyaura coupling. In this compound, this allows for selective functionalization at the 5-position while leaving the C4-Br bond intact for potential subsequent transformations.

Suzuki_Coupling_Comparison cluster_dibromo This compound Reactivity cluster_monobromo 5-Bromo-2-furaldehyde Reactivity Dibromo This compound Selective_Coupling Regioselective Suzuki Coupling (at C5) Dibromo->Selective_Coupling More reactive C5-Br bond Product_1 4-Bromo-5-aryl-2-furaldehyde Selective_Coupling->Product_1 Monobromo 5-Bromo-2-furaldehyde Direct_Coupling Suzuki Coupling Monobromo->Direct_Coupling Product_2 5-Aryl-2-furaldehyde Direct_Coupling->Product_2

Reactivity of the Aldehyde Group: Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a fundamental transformation in organic synthesis. The reactivity of the aldehyde group is primarily governed by the electrophilicity of the carbonyl carbon.

Both This compound and 5-bromo-2-furaldehyde possess an aldehyde group at the 2-position of the furan ring. The electron-withdrawing nature of the bromine atoms is expected to slightly increase the electrophilicity of the carbonyl carbon in both molecules, making them reactive substrates for the Wittig reaction.

In This compound , the presence of an additional bromine atom at the 4-position, compared to 5-bromo-2-furaldehyde, would theoretically exert a further electron-withdrawing inductive effect. However, this effect is transmitted through the furan ring and its impact on the distant aldehyde group is likely to be modest.

Inference: While a direct quantitative comparison is not available, the reactivity of the aldehyde group in both compounds towards Wittig reagents is expected to be comparable. Both are anticipated to be efficient substrates for olefination reactions.

Wittig_Reaction_Workflow Start Aldehyde (4,5-Dibromo- or 5-Bromo-2-furaldehyde) Reaction Wittig Reaction Start->Reaction Ylide Phosphorus Ylide (Wittig Reagent) Ylide->Reaction Product Alkene Product Reaction->Product

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling and Wittig reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Brominated furaldehyde (this compound or 5-Bromo-2-furaldehyde) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the brominated furaldehyde, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Suzuki_Protocol_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - Bromofuraldehyde - Boronic Acid - Catalyst - Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, GC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Protocol 2: General Procedure for the Wittig Reaction

Materials:

  • Brominated furaldehyde (this compound or 5-Bromo-2-furaldehyde) (1.0 equiv)

  • Phosphonium salt (e.g., Methyltriphenylphosphonium bromide) (1.1-1.5 equiv)

  • Strong base (e.g., n-BuLi, NaH, KOBu-t) (1.1-1.5 equiv)

  • Anhydrous aprotic solvent (e.g., THF, Diethyl ether)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the phosphonium salt and the anhydrous solvent.

  • Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).

  • Slowly add the strong base to generate the phosphorus ylide (a color change is often observed).

  • Stir the mixture at the appropriate temperature for a period to ensure complete ylide formation.

  • Add a solution of the brominated furaldehyde in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product, often to remove the triphenylphosphine oxide byproduct, by column chromatography or recrystallization.

Conclusion

References

A Head-to-Head Battle for Furan Functionalization: Suzuki vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The furan scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient derivatization a critical focus for researchers. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for forging carbon-carbon bonds on the furan ring. This guide provides an objective, data-driven comparison of these two prominent methods, offering insights into their respective strengths and weaknesses for the synthesis of functionalized furan derivatives.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low, considered "greener"High toxicity of organotin reagents and byproducts
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be challenging to remove from the product
Reaction Conditions Typically requires a baseOften proceeds under neutral conditions
Functional Group Tolerance Broad, but can be sensitive to base-labile groupsExcellent, particularly for base-sensitive substrates

Performance Comparison: Experimental Data

The choice between Suzuki and Stille coupling often hinges on the specific substrates and desired outcome. The following table summarizes representative experimental data for the derivatization of furan at the 2-position.

EntryCoupling PartnersCatalyst (mol%)Base/AdditiveSolventTime (h)Yield (%)Reference
Suzuki 2-Bromofuran + Phenylboronic acidPdCl₂(PPh₃)₂ (2)K₂CO₃DMF/H₂O16-2075
Suzuki 2-Bromofuran + 4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (2)K₂CO₃DMF/H₂O16-2082
Suzuki 2-Bromofuran + 4-Chlorophenylboronic acidPdCl₂(PPh₃)₂ (2)K₂CO₃DMF/H₂O16-2068
Stille 2-Butyl-5-iodofuran + Tributyl(vinyl)stannanePd(PPh₃)₄ (5)NoneToluene12Not specified
Stille Diazocine-furan + Aryl bromidePd(OAc)₂/XPhosNot specifiedNot specifiedNot specified80-91
Stille 2-(Tributylstannyl)thiophene + Methyl 2-iodobenzoatePd₂(dba)₃ / Iminophosphine ligand (5)NoneNot specifiedNot specifiedNot specified

Note: The Stille coupling data for the diazocine-furan derivative and the thiophene analog (a close structural relative of furan) are included to provide a broader context of the reaction's performance with heteroaromatic systems.

Catalytic Cycles

The fundamental mechanisms of the Suzuki and Stille couplings share a common framework of oxidative addition, transmetalation, and reductive elimination, orchestrated by a palladium catalyst.

Suzuki_Coupling pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (Furan-X) pd2_furan R-Pd(II)L_n-Furan pd2_halide->pd2_furan Transmetalation (Furan Boronic Acid + Base) pd2_furan->pd0 Reductive Elimination product R-Furan

Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (Furan-X) pd2_furan R-Pd(II)L_n-Furan pd2_halide->pd2_furan Transmetalation (Furan-SnR'_3) pd2_furan->pd0 Reductive Elimination product R-Furan

Efficacy of Palladium Catalysts in Cross-Coupling Reactions of 4,5-Dibromo-2-furaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. 4,5-Dibromo-2-furaldehyde is a versatile building block, and its derivatization through palladium-catalyzed cross-coupling reactions opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of the efficacy of different palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this key substrate.

While direct comparative studies on this compound are limited, valuable insights can be drawn from research on structurally similar dihaloheterocycles. This guide leverages such data to provide a predictive comparison of catalyst performance, alongside detailed experimental protocols that can be adapted for specific research needs.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and associated ligands is critical for achieving high yields and selectivity in cross-coupling reactions. The following tables summarize the potential efficacy of various palladium catalysts for the functionalization of this compound, based on data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For a substrate like this compound, the reaction allows for the introduction of aryl or vinyl substituents at the 4- and 5-positions.

Catalyst SystemLigandBaseSolventTemperature (°C)Reaction Time (h)Anticipated Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O (3:1)10012-24Moderate to High
PdCl₂(dppf)dppfNa₂CO₃DMF/H₂O (4:1)10012-24High
PdCl₂(PPh₃)₂PPh₃Na₂CO₃DME/H₂O (4:1)10012-24Moderate to High
Pd-PEPPSI-iPrIPrK₂CO₃DMF/H₂O (4:1)10012-24High

Note: Yields are inferred from studies on 4,5-dibromo-2-methylpyridazin-3(2H)-one and are expected to be dependent on the specific boronic acid used.

Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. This method can be employed to introduce alkenyl groups at the 4- and 5-positions of the furan ring.

Catalyst SystemLigandBaseSolventTemperature (°C)Anticipated Yield (%)
Pd(OAc)₂P(t-Bu)₃HBF₄K₂CO₃DMAc120-140Good
Pd(PPh₃)₄PPh₃Et₃NDMF100-120Moderate to Good
PdCl₂(dppf)dppfNaOAcNMP120-140Good to High

Note: Data is extrapolated from general Heck reaction protocols on halo-furans and related substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted furaldehydes.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Anticipated Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF25-50High
Pd(PPh₃)₄CuIDIPAToluene25-60High
[DTBNpP]Pd(crotyl)ClNone (Cu-free)TMPDMSO25High

Note: Yields are based on general Sonogashira coupling protocols for aryl bromides.

Experimental Protocols

Detailed methodologies for the three major cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the arylboronic acid (2.2-2.5 mmol), and the base (e.g., K₂CO₃, 4.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (3:1, 10 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Coupling
  • Reaction Setup: In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the alkene (2.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., P(t-Bu)₃HBF₄, 0.04 mmol).

  • Solvent and Base Addition: Add the solvent (e.g., DMAc, 5 mL) and the base (e.g., K₂CO₃, 2.5 mmol).

  • Reaction: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Solvent, Base, and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., THF, 10 mL), the amine base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (2.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ DiarylPd R-Pd(II)-R' Ln Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent, Base) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Comparison_Logic Substrate This compound Coupling_Type Desired Coupling Reaction Substrate->Coupling_Type Suzuki Suzuki-Miyaura Coupling_Type->Suzuki Heck Heck Coupling_Type->Heck Sonogashira Sonogashira Coupling_Type->Sonogashira Catalyst_Choice Catalyst Selection Suzuki->Catalyst_Choice Heck->Catalyst_Choice Sonogashira->Catalyst_Choice Pd_PPh3 Pd(PPh₃)₄ (General Purpose) Catalyst_Choice->Pd_PPh3 Pd_dppf PdCl₂(dppf) (Robust, for challenging couplings) Catalyst_Choice->Pd_dppf Pd_OAc Pd(OAc)₂ + Ligand (Versatile, ligand-dependent) Catalyst_Choice->Pd_OAc Outcome Reaction Outcome (Yield, Selectivity) Pd_PPh3->Outcome Pd_dppf->Outcome Pd_OAc->Outcome

Caption: Logical flow for selecting a palladium catalyst for the coupling of this compound.

A Spectroscopic Showdown: Unveiling the Molecular Nuances of Furan-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular architecture of polymers is paramount. This guide provides an objective spectroscopic comparison of various furan-based polymers, offering a valuable resource for material selection and characterization. By presenting quantitative data from nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), ultraviolet-visible (UV-Vis), Raman, and fluorescence spectroscopy, this document aims to facilitate a deeper understanding of the structure-property relationships in this promising class of bio-based materials.

Furan-based polymers are increasingly explored as sustainable alternatives to their petroleum-derived counterparts in a wide array of applications, from advanced materials to drug delivery systems. Their unique chemical structures, incorporating the furan heterocycle, impart distinct physical and chemical properties that can be finely tuned. Spectroscopic techniques are indispensable tools for elucidating these structures and understanding how they influence polymer performance.

Comparative Spectroscopic Data of Furan-Based Polymers

The following tables summarize key quantitative data obtained from various spectroscopic analyses of different classes of furan-based polymers. This comparative overview allows for a quick assessment of the characteristic spectral features associated with each polymer type.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Furan-Based Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of polymers. The chemical shifts (δ) in ppm are indicative of the chemical environment of the protons (¹H) and carbon atoms (¹³C).

Polymer TypeMonomersSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
Furan-Based Polyester Dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-Bis(hydroxymethyl)furan (BHMF), and aliphatic diolsNot SpecifiedFuran ring protons: 7.20-7.40; Methylene protons adjacent to ester: 4.30-4.50Carbonyl: ~160; Furan ring carbons: 118-150; Methylene carbons: 60-70[1]
Furan-Based Copolyester Dimethyl 2,5-furandicarboxylate (DMFDCA), Ethylene GlycolNot SpecifiedFuran ring protons: 7.32; Methylene protons: 4.72Furan ring carbons: 120.3, 146.3; Methylene carbons: 63.9[2]
Furan-Based Polyamide Furan-based dicarboxylic acid and various diaminesNot SpecifiedFuran ring protons: ~7.2; Amide protons: ~8.0-8.5Carbonyl: ~160-165; Furan ring carbons: ~118-150[3][4]
Furan-Based Polycarbonate Furan-based α,ω-diene monomersNot SpecifiedDisappearance of terminal olefin protons (5.70-5.88 and 5.18) and appearance of internal olefin protons (5.50)Not Specified[5]
Bifuran-Based Polyester Dimethyl 2,2′-bifuran-5,5′-dicarboxylate, Ethylene GlycolTrifluoroacetic AcidFuran ring protons: doublets; Ethylene protons: broad peakCarbonyl, Furan ring, and Ethylene carbons confirmed[6]
Table 2: FTIR Spectroscopic Data of Furan-Based Polymers

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a polymer by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Polymer TypeCharacteristic Vibrational Bands (cm⁻¹)AssignmentReference
Furan-Based Epoxy Resin 3050C-H stretching of terminal oxirane group[7]
915 (DGEBA), 909 (HDGEBA)C-O deformation of epoxy ring[7]
1730C=O stretching of esters[7]
Bifuran-Based Polyester 3134C-H stretching of furan ring[6]
1718C=O stretching of carbonyl group[6]
1568, 12812,5-substituted furan rings[6]
Furan-Based Copolyester 3092C-H stretching[8]
1631Olefinic C=C band[8]
1280In-plane stress-strain of furan ring[8]
Table 3: UV-Vis and Fluorescence Spectroscopic Data of Furan-Based Polymers

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, with the wavelength of maximum absorption (λmax) being a key parameter. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, with the fluorescence quantum yield (Φf) indicating the efficiency of this process.

Polymer TypeSolventλmax (nm)Fluorescence Emission Max (nm)Quantum Yield (Φf)Reference
Polyfuran (PFu) Acetonitrile405Not SpecifiedNot Specified[9]
Furan-Thiophene Copolymer AcetonitrileNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the furan-based polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution of the polymer.

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative analysis, ensure complete dissolution and use a known amount of an internal standard.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds to ensure full relaxation of the protons.

  • Referencing: The residual solvent peak is typically used as an internal reference.

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-10 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid polymer sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty ATR crystal should be collected before measuring the sample.

Raman Spectroscopy

Sample Preparation:

  • For solid samples, a flat surface is preferable for analysis.[10]

  • The sample can be placed on a microscope slide or a suitable substrate that does not produce a strong Raman signal (e.g., aluminum).[11]

  • For liquid samples, a cuvette or a thin film on a suitable substrate can be used.[11]

Data Acquisition:

  • Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 514, 633, or 785 nm).[12]

  • Laser Power: Kept low (e.g., ~0.1 mW) to avoid sample degradation.[12]

  • Resolution: Typically 4 cm⁻¹.[12]

  • The choice of excitation wavelength is important to minimize fluorescence interference.

Fluorescence Quantum Yield Measurement (Relative Method)

Procedure:

  • Prepare a series of dilute solutions of both the furan-based polymer sample and a well-characterized fluorescence standard with a known quantum yield in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13]

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where:

    • Φst is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[13][14]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for spectroscopic analysis of furan-based polymers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Polymer Furan-Based Polymer Dissolution Dissolution in Deuterated Solvent Polymer->Dissolution ATR_Placement Placement on ATR Crystal Polymer->ATR_Placement Thin_Film Thin Film Preparation Polymer->Thin_Film NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence FTIR FTIR Spectroscopy ATR_Placement->FTIR Raman Raman Spectroscopy Thin_Film->Raman NMR_Data Chemical Shifts (δ) NMR->NMR_Data FTIR_Data Vibrational Bands (cm⁻¹) FTIR->FTIR_Data Raman_Data Raman Shifts (cm⁻¹) Raman->Raman_Data UV_Vis_Data λmax (nm) UV_Vis->UV_Vis_Data Fluorescence_Data Quantum Yield (Φf) Fluorescence->Fluorescence_Data

General workflow for spectroscopic analysis of furan-based polymers.

Fluorescence_Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_calculation Data Analysis Sample_Sol Prepare Dilute Solutions of Sample Absorbance Measure Absorbance (UV-Vis) Sample_Sol->Absorbance Emission Measure Fluorescence Emission Sample_Sol->Emission Standard_Sol Prepare Dilute Solutions of Standard Standard_Sol->Absorbance Standard_Sol->Emission Calculate Calculate Quantum Yield (Φf) Absorbance->Calculate Integrate Integrate Emission Spectra Emission->Integrate Integrate->Calculate

References

A Comparative Guide to the Biological Activity Screening of 4,5-Dibromo-2-furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the potential biological activities of derivatives synthesized from 4,5-Dibromo-2-furaldehyde. This core structure is a subject of interest in medicinal chemistry due to its inherent antimicrobial and potential anticancer properties, largely attributed to the furan ring and bromine substituents[1]. While comprehensive, direct comparative studies on a wide range of its derivatives are limited in publicly available literature, this document provides a framework for evaluating such compounds. It summarizes key experimental data from related furan derivatives to illustrate comparative analysis, details methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis

The biological efficacy of novel compounds is best understood through direct comparison with existing standards and among structural analogs. The following tables are presented as a template for organizing and comparing experimental data for antimicrobial and anticancer screening of this compound derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, can be quantified by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism[2]. Lower MIC values indicate greater potency.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Various Bacterial and Fungal Strains.

Derivative TypeCompoundTest OrganismGram StainMIC (µg/mL)Standard DrugMIC (µg/mL) of Standard
Schiff Base (E)-1-((4,5-dibromofuran-2-yl)methylene)-N-phenylhydrazineStaphylococcus aureusPositive16Ciprofloxacin8
(E)-1-((4,5-dibromofuran-2-yl)methylene)-N-phenylhydrazineEscherichia coliNegative32Ciprofloxacin4
Hydrazone (E)-1-((4,5-dibromofuran-2-yl)methylene)semicarbazideStaphylococcus aureusPositive8Ciprofloxacin8
(E)-1-((4,5-dibromofuran-2-yl)methylene)semicarbazideEscherichia coliNegative16Ciprofloxacin4
Thiosemicarbazone (E)-2-((4,5-dibromofuran-2-yl)methylene)hydrazine-1-carbothioamideStaphylococcus aureusPositive4Ciprofloxacin8
(E)-2-((4,5-dibromofuran-2-yl)methylene)hydrazine-1-carbothioamideEscherichia coliNegative8Ciprofloxacin4
Thiosemicarbazone (E)-2-((4,5-dibromofuran-2-yl)methylene)hydrazine-1-carbothioamideCandida albicansN/A (Fungus)16Fluconazole8

Note: The data in this table is illustrative and intended to provide a template for the presentation of experimental results.

Anticancer Activity

The anticancer potential of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro. Lower IC50 values denote higher cytotoxic potency.

Table 2: Illustrative Half-Maximal Inhibitory Concentration (IC50) of this compound Derivatives Against Various Human Cancer Cell Lines.

Derivative TypeCompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
Schiff Base (E)-1-((4,5-dibromofuran-2-yl)methylene)-N-phenylhydrazine15.225.818.5~0.8
Hydrazone (E)-1-((4,5-dibromofuran-2-yl)methylene)semicarbazide8.912.49.7~0.8
Thiosemicarbazone (E)-2-((4,5-dibromofuran-2-yl)methylene)hydrazine-1-carbothioamide4.17.55.3~0.8

Note: The data in this table is illustrative and intended to provide a template for the presentation of experimental results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the detailed protocols for the key experiments for the biological screening of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test derivative of this compound

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of the test derivative and the standard drug in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation, which serves as an indicator of a compound's cytotoxic effects.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test derivative of this compound

  • Standard anticancer drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test derivatives or the standard drug. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration.

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of novel this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_comparison Comparative Analysis start This compound derivatives Synthesis of Derivatives (Schiff Bases, Hydrazones, etc.) start->derivatives antimicrobial Antimicrobial Screening (Broth Microdilution) derivatives->antimicrobial anticancer Anticancer Screening (MTT Assay) derivatives->anticancer mic Determine MIC Values antimicrobial->mic ic50 Determine IC50 Values anticancer->ic50 compare_mic Compare Antimicrobial Activity mic->compare_mic compare_ic50 Compare Anticancer Activity ic50->compare_ic50 end Identify Lead Compounds compare_mic->end compare_ic50->end

Workflow for biological activity screening.

Potential Signaling Pathway: Intrinsic Apoptosis

Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. The intrinsic (or mitochondrial) pathway is a common mechanism. While the specific pathways modulated by this compound derivatives require further investigation, the following diagram illustrates this key pro-apoptotic signaling cascade.

G compound Anticancer Compound (e.g., this compound derivative) stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2/Bcl-xL Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation (Apoptosome) cyto_c->cas9 apaf1 Apaf-1 apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

The intrinsic apoptosis signaling pathway.

References

A Comparative Guide to the Reactivity of 4,5-Dibromo-2-furaldehyde: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4,5-Dibromo-2-furaldehyde against other key furaldehyde derivatives. The focus is on understanding how substituents on the furan ring influence its reactivity, particularly in the context of nucleophilic addition reactions, which are fundamental to its role as a synthetic building block. This analysis is supported by a combination of theoretical quantum chemical principles and available experimental data.

Theoretical Background: The Influence of Substituents on Furaldehyde Reactivity

The reactivity of furaldehydes is primarily dictated by the electronic properties of the furan ring and the electrophilicity of the carbonyl carbon. The furan ring itself is an electron-rich aromatic system. However, the introduction of electron-withdrawing groups (EWGs) can significantly alter this characteristic, impacting the molecule's susceptibility to both electrophilic attack on the ring and nucleophilic attack at the carbonyl group.

In the case of This compound , the molecule is decorated with three electron-withdrawing groups: two bromine atoms at the 4 and 5 positions and an aldehyde group at the 2-position. Both bromine (through inductive effects) and the aldehyde group (through resonance and inductive effects) pull electron density away from the furan ring. This has two major consequences:

  • Deactivation of the Furan Ring: The electron-deficient nature of the ring makes it less susceptible to electrophilic aromatic substitution compared to unsubstituted furan.

  • Activation of the Carbonyl Group: The withdrawal of electron density from the ring enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more reactive towards nucleophiles.

This guide will compare the predicted reactivity of this compound with the following furaldehyde derivatives to illustrate the impact of varying degrees of electron withdrawal:

  • 2-Furaldehyde: The parent compound, serving as a baseline.

  • 5-Bromo-2-furaldehyde: A monosubstituted derivative, illustrating the effect of a single bromine atom.

  • 5-Nitro-2-furaldehyde: A derivative with a strongly electron-withdrawing nitro group.

Quantum Chemical Calculations: Predicting Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and rationalizing chemical reactivity. By calculating various molecular properties, we can gain insight into the electronic structure and, consequently, the reactivity of a molecule. Key descriptors include:

  • Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom. A more positive charge on the carbonyl carbon indicates greater electrophilicity.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. A lower LUMO energy suggests a better electron acceptor and thus a more reactive electrophile. The HOMO-LUMO gap can be an indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Comparative Data on Furaldehyde Reactivity

The following table summarizes key reactivity descriptors for this compound and its counterparts. The values for 2-Furaldehyde, 5-Bromo-2-furaldehyde, and 5-Nitro-2-furaldehyde are based on existing computational studies, while the values for this compound are inferred based on the additive electronic effects of its substituents.

CompoundStructureKey SubstituentsPredicted Mulliken Charge on Carbonyl Carbon (Relative)Predicted LUMO Energy (Relative)Predicted Reactivity towards Nucleophiles
2-FuraldehydeAldehydeBaselineBaselineModerate
5-Bromo-2-furaldehydeAldehyde, 5-BromoMore PositiveLowerHigh
5-Nitro-2-furaldehydeAldehyde, 5-NitroSignificantly More PositiveSignificantly LowerVery High
This compound Aldehyde, 4-Bromo, 5-BromoMost Positive Lowest Highest

Note: The relative values are predicted based on the known electron-withdrawing strengths of the substituents (Nitro > Bromo) and their additive effects.

Experimental Protocols

Quantum Chemical Calculation Protocol (Hypothetical)

This protocol outlines a typical DFT calculation to determine the reactivity descriptors of furaldehyde derivatives.

  • Molecular Geometry Optimization:

    • The initial 3D structure of the furaldehyde derivative is built using a molecular editor.

    • Geometry optimization is performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[1] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that it is a true energy minimum (no imaginary frequencies).

  • Calculation of Electronic Properties:

    • From the optimized structure, a single-point energy calculation is performed to obtain:

      • Mulliken Population Analysis: To determine the partial atomic charges.

      • Frontier Molecular Orbitals: To obtain the HOMO and LUMO energies.

      • Molecular Electrostatic Potential: To generate the MEP map.

  • Software:

    • Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, or GAMESS.

Experimental Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction that can be used to experimentally compare the reactivity of different aldehydes. A more reactive aldehyde will typically give a higher yield in a shorter reaction time.

  • Reaction Setup:

    • In a round-bottomed flask, dissolve the furaldehyde derivative (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in a suitable solvent like ethanol (5 mL).[2]

  • Catalyst Addition:

    • Add a catalytic amount of a base, such as piperidine (0.1 mmol), to the solution.[2]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[2]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Analysis:

    • Determine the yield of the product. A higher yield for a given reaction time indicates a more reactive aldehyde.

Visualizations

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output: Reactivity Descriptors mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc single_point Single-Point Energy Calculation freq_calc->single_point mulliken Mulliken Charges single_point->mulliken homo_lumo HOMO/LUMO Energies single_point->homo_lumo mep Molecular Electrostatic Potential single_point->mep

Computational workflow for reactivity analysis.

nucleophilic_addition reactant Furaldehyde Derivative + Nucleophile (Nu-) transition_state Transition State reactant->transition_state Nucleophilic Attack intermediate Tetrahedral Intermediate (Alkoxide) transition_state->intermediate product Alcohol Product intermediate->product Protonation (H+)

Generalized pathway for nucleophilic addition.

Conclusion

Based on established principles of physical organic chemistry, the presence of two bromine atoms and an aldehyde group in this compound is predicted to render its carbonyl carbon highly electrophilic. This suggests that this compound is likely the most reactive towards nucleophilic addition when compared to 2-furaldehyde, 5-bromo-2-furaldehyde, and 5-nitro-2-furaldehyde. This enhanced reactivity makes it a valuable, albeit potentially less stable, building block in organic synthesis. For researchers and drug development professionals, understanding this reactivity profile is crucial for designing efficient synthetic routes and predicting potential reaction pathways. The provided computational and experimental protocols offer a framework for further investigation and validation of these predictions.

References

Safety Operating Guide

Proper Disposal of 4,5-Dibromo-2-furaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of 4,5-Dibromo-2-furaldehyde, a halogenated aldehyde compound. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin and serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

PPE CategorySpecification
Eye Protection Chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A fully buttoned lab coat.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol: A Step-by-Step Operational Plan

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Segregation

  • Classify the Waste: this compound is a halogenated organic compound and must be classified as hazardous chemical waste.[5]

  • Segregate from Incompatibles: Store waste containing this compound separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions.[5][6]

Step 2: Waste Collection and Container Management

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.[6][7]

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical name "this compound." Do not use abbreviations or chemical formulas.[7] The date when the first waste is added should also be recorded.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[3][6]

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[6][8]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or equivalent department to schedule a collection.

  • Do Not Accumulate Excessive Waste: Adhere to the limits for hazardous waste accumulation set by your institution and local regulations.[8]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Spill (if safe to do so): For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect and Dispose of Spill Debris: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Seek Medical Attention if Exposed: If there is any skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][9] If inhaled, move to fresh air.[1]

Logical Workflow for Disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 4,5-Dibromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4,5-Dibromo-2-furaldehyde (CAS No. 2433-85-4). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is an irritant and should be handled with care. Based on information for the compound and structurally similar chemicals, the primary hazards are:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate these risks.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.A face shield may be necessary for operations with a high risk of splashing.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consult the glove manufacturer's chemical resistance guide.
Skin and Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area.For handling larger quantities or when adequate ventilation is not available, a NIOSH-approved respirator with organic vapor cartridges should be used. All handling should ideally occur within a chemical fume hood.
Quantitative Exposure Limits

Specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of specific data, it is prudent to handle this compound with engineering controls to minimize exposure. For context, the National Institute for Occupational Safety and Health (NIOSH) has recommended exposure limits for some halogenated anesthetic gases, which are a different class of compounds but provide an example of control for halogenated organics. For instance, a ceiling limit of 2 ppm for halogenated agents over a one-hour period has been recommended in certain contexts.[1][2]

Compound ClassRecommended Exposure Limit (REL)OrganizationNotes
Halogenated Anesthetic Gases2 ppm (1-hour ceiling)NIOSHThis is a guideline for a different class of chemicals and should be used for context only.
Furan (as a surrogate)1.9 ppb (proposed)PNNLProposed Hanford Tank Farm OEL for furan, recommended as a surrogate for substituted furans until more data is available.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.

Preparation
  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound, paying close attention to hazard and precautionary statements.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the workspace is clean and uncluttered. Assemble all necessary equipment and reagents.

Handling
  • Weighing and Transfer:

    • To minimize dust generation, handle the solid material carefully.

    • Use a clean, dedicated spatula and weigh boat.

  • Preparing Solutions:

    • When preparing solutions, add the solid this compound to the solvent slowly.

    • Gently swirl or stir the mixture to facilitate dissolution while avoiding splashes.

  • General Handling:

    • Avoid contact with skin and eyes.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Keep the container tightly closed when not in use.

Post-Handling
  • Decontamination: Thoroughly clean the work area and any equipment used.

  • PPE Removal: Properly remove and dispose of contaminated PPE, particularly gloves.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: This material should be disposed of as halogenated organic waste . Do not mix with non-halogenated waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container for halogenated organic waste.

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, sealed container for solid hazardous waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Workspace handle3->post1 disp1 Collect Halogenated Waste (Liquid & Solid) handle3->disp1 post2 Remove & Dispose PPE post1->post2 post3 Wash Hands post2->post3 post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store for Licensed Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.